Anethole trithione
Description
Anethole trithione (ATT) appears to have a broad range of unique functions, from increasing salivary secretion to help treat xerostomia, to demonstrating an ability to inhibit carcinogenesis by increasing the activity of electrophile detoxification enzymes, and even being used as an adjunctive therapy for cholecystitis, gallstone, indigestion, and acute/chronic hepatitis and is marketed in certain countries like France, Germany, and China. Unfortunately, many of the specific mechanisms of action to these activities have yet to be formally elucidated, which means that while studies are ongoing, ATT itself is not necessarily formally indicated for many of these aforementioned functions at this time and is only used in limited regions around the world.
Anetholtrithion is a substituted dithiolthione and analog of chemopreventive agent oltipraz. this compound is a bile secretion-stimulating drug that restores salivation and relieves the discomfort of dry mouth in chemotherapy-induced xerostomia. In addition, this agent has exhibited chemopreventive properties. The mechanism of action for the chemopreventive and xerostomia properties have not been fully elucidated.
Choleretic used to allay dry mouth and constipation due to tranquilizers.
a hydrogen sulfide-releasing compound with cardioprotective activity
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)dithiole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS3/c1-11-8-4-2-7(3-5-8)9-6-10(12)14-13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLIZBIRMBGUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=S)SS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046651 | |
| Record name | Anethole trithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-11-6 | |
| Record name | 5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anetholtrithion [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anethole trithione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13853 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Anethole trithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANETHOLTRITHION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUY32964DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anethole Trithione's Sialogogue Effect: A Deep Dive into its Mechanism of Action in Salivary Glands
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Anethole (B165797) trithione (ATT), a sulfur-containing compound, has demonstrated notable efficacy in alleviating xerostomia, or dry mouth, by stimulating salivary secretion. This technical guide synthesizes the current understanding of the multifaceted mechanism of action of anethole trithione within the salivary glands. The document elucidates its influence on cholinergic pathways, its potent antioxidant and cytoprotective effects mediated through the Nrf2/ARE pathway and glutathione (B108866) synthesis, and its impact on sensory neuropeptides. Quantitative data from key studies are presented in tabular format for comparative analysis, and detailed experimental protocols are provided for critical methodologies. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to offer a clear and comprehensive overview of the intricate processes involved.
Introduction
Xerostomia, the subjective sensation of dry mouth, is a prevalent and often debilitating condition arising from salivary gland hypofunction. It can be a consequence of various factors, including medication side effects, autoimmune diseases such as Sjögren's syndrome, and radiation therapy for head and neck cancers.[1][2] this compound, initially recognized for its choleretic properties, has emerged as a significant therapeutic agent for xerostomia due to its sialogogue effects.[3][4][5] This document provides a detailed exploration of the molecular and cellular mechanisms underpinning the action of this compound on salivary glands.
Cholinergic System Modulation
The parasympathetic nervous system, primarily through the release of acetylcholine (B1216132) and its action on muscarinic acetylcholine receptors (mAChRs), is the principal driver of salivary secretion.[4] this compound's influence on this pathway is a cornerstone of its sialogogue activity.
Upregulation of Muscarinic Acetylcholine Receptors
Chronic administration of this compound has been shown to increase the number of mAChRs in the salivary glands.[6][7] This upregulation enhances the sensitivity of acinar cells to acetylcholine, leading to a more robust secretory response upon stimulation.[1][2] In a study involving rats, chronic treatment with this compound resulted in a significant increase in the number of muscarinic acetylcholine receptors in the submaxillary gland, which correlated with enhanced salivary secretion induced by both electrical stimulation of the parasympathetic nerve and the muscarinic agonist pilocarpine (B147212).[7][8] This suggests that this compound primes the salivary glands to respond more effectively to parasympathetic signals.
While this compound itself does not directly bind to muscarinic receptors as an agonist, it appears to stimulate post-receptor signaling pathways, enhancing the overall cholinergic and adrenergic responsiveness.[9][10] This post-receptor effect may contribute to the increased intracellular calcium concentration ([Ca2+]i) observed after stimulation with cholinergic agents like carbachol.[9]
Antioxidant and Cytoprotective Mechanisms
Oxidative stress is a known contributor to salivary gland dysfunction. This compound exhibits potent antioxidant properties that protect salivary gland cells from damage and help maintain their secretory capacity.
Induction of Glutathione Synthesis
This compound is known to increase the levels of glutathione (GSH), a critical intracellular antioxidant.[6][11] It achieves this by upregulating enzymes involved in GSH biosynthesis, such as glutamylcysteine synthetase.[1] In cultured astroglial cells, this compound was shown to increase both intracellular and extracellular glutathione content, a protective effect that was abolished by the glutathione synthesis inhibitor buthionine sulfoximine.[11] While this study was not in salivary gland cells, the fundamental mechanism of stimulating glutathione synthesis is likely conserved and contributes to its protective effects in various tissues.[12]
Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). There is evidence to suggest that the stimulatory effect of this compound on salivary glands may be dependent on the Nrf2 pathway.[13] Activation of the Nrf2 pathway can attenuate age-related increases in oxidative stress and the manifestation of aging phenotypes in submandibular glands.[13][14] By activating Nrf2, this compound likely enhances the expression of phase II detoxifying enzymes and antioxidant proteins, thereby protecting salivary gland cells from oxidative damage and preserving their function.
Modulation of Sensory Neuropeptides
Sensory nerves within the salivary glands release neuropeptides that can influence salivary secretion. Chronic treatment with this compound has been shown to increase the concentration of substance P (SP) and alpha-calcitonin gene-related peptide (α-CGRP) in human saliva.[5][15] A significant positive correlation has been observed between the increase in salivary volume and the concentrations of these neuropeptides, suggesting their involvement in the sialogogue effect of this compound.[5]
Quantitative Data from Key Studies
The following tables summarize quantitative data from pivotal studies investigating the effects of this compound on salivary gland function.
Table 1: Effect of this compound on Salivary Flow Rate in Patients with Xerostomia [3]
| Treatment Group | Time Point | Non-stimulated Salivary Flow Rate (mL/10 min) | Stimulated Salivary Flow Rate (mL/10 min) |
| This compound | Baseline | 0.76 ± 0.41 | 5.18 ± 3.02 |
| 2 weeks | 1.54 ± 1.33 | 9.07 ± 4.10 | |
| Control (Artificial Saliva) | Baseline | - | - |
| 2 weeks | Almost constant | Almost constant | |
| *P<0.05 compared to baseline |
Table 2: Effect of this compound on Salivary Neuropeptide Concentrations in Humans [5]
| Neuropeptide | Day 1 (pg/mL) | Day 13 (pg/mL) | Day 14 (pg/mL) |
| Substance P-IS | 19.9 ± 1.9 | 25.3 ± 1.6 | 25.8 ± 1.7 |
| α-CGRP-IS | 27.7 ± 4.7 | - | 39.9 ± 4.7 |
| Significant increase compared to Day 1 |
Experimental Protocols
Animal Studies for Salivary Secretion and Receptor Binding
-
Animal Model: Male Wistar rats.
-
Drug Administration: this compound administered orally once daily for a specified period (e.g., 7 days).
-
Salivary Secretion Measurement: Rats are anesthetized, and the parasympathetic nerve innervating the submaxillary gland is electrically stimulated. Saliva is collected from the oral cavity and the volume is measured. Alternatively, a muscarinic agonist like pilocarpine is injected to induce salivation.
-
Muscarinic Receptor Binding Assay: Submaxillary glands are dissected and homogenized. The membrane fraction is isolated by centrifugation. Radioligand binding assays are performed using a specific muscarinic antagonist radioligand (e.g., [3H]quinuclidinyl benzilate) to determine the number of muscarinic receptors. Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., atropine).
Human Clinical Trials for Xerostomia
-
Study Population: Patients with symptomatic hyposalivation (xerostomia) due to various causes (e.g., senile hypofunction, medication-induced, post-radiation therapy).
-
Intervention: Administration of this compound tablets (e.g., 25 mg three times daily) for a defined period (e.g., 2-4 weeks).
-
Salivary Flow Rate Measurement: Both non-stimulated and stimulated (e.g., with citric acid) whole saliva is collected over a specific time period (e.g., 10 minutes) and the volume is measured.
-
Subjective Symptom Assessment: Patients' subjective improvement in oral discomfort and dryness is evaluated using questionnaires or visual analog scales.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and a conceptual experimental workflow for investigating the effects of this compound.
Caption: this compound's multifaceted mechanism in salivary gland cells.
Caption: A conceptual workflow for investigating this compound's effects.
Conclusion
The mechanism of action of this compound in salivary glands is complex and multifaceted, extending beyond a simple secretagogue effect. Its ability to upregulate muscarinic acetylcholine receptors enhances the responsiveness of salivary glands to cholinergic stimulation. Concurrently, its potent antioxidant properties, mediated through the induction of glutathione synthesis and activation of the Nrf2 pathway, protect the glandular tissue from oxidative damage, thereby preserving its secretory function. The modulation of sensory neuropeptides further contributes to its overall sialogogue effect. This comprehensive understanding of this compound's mechanism of action provides a solid foundation for its clinical application in the management of xerostomia and for the development of novel therapeutic strategies targeting salivary gland hypofunction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | C10H8OS3 | CID 2194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Treatment of xerostomia with the bile secretion-stimulating drug this compound: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Enhancement of salivary secretion and neuropeptide (substance P, alpha-calcitonin gene-related peptide) levels in saliva by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of salivary secretion by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of chronic this compound and amitriptyline treatment on rat parotid gland signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute effects of a possible sialogogue, this compound, in rat parotid glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anethole dithiolethione, a putative neuroprotectant, increases intracellular and extracellular glutathione levels during starvation of cultured astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anethole dithiolethione prevents oxidative damage in glutathione-depleted astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NRF2 pathway activation by KEAP1 inhibition attenuates the manifestation of aging phenotypes in salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NRF2 pathway activation by KEAP1 inhibition attenuates the manifestation of aging phenotypes in salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Synthesis and Purification of Anethole Trithione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anethole (B165797) trithione, a dithiole-thione derivative, is a pharmacologically significant compound with applications in managing xerostomia and potential as a chemopreventive agent. This technical guide provides a comprehensive overview of its synthesis and purification methods, tailored for professionals in research and drug development. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding of the manufacturing and purification of this active pharmaceutical ingredient.
Introduction
Anethole trithione, chemically known as 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione, is a synthetic organosulfur compound. It is primarily recognized for its secretagogue activity, stimulating salivary and biliary secretions. This property has led to its clinical use in treating dry mouth (xerostomia). Furthermore, ongoing research is exploring its potential in cancer chemoprevention.
This guide details the prevalent methods for the synthesis of this compound, focusing on the direct thionation of anethole. It also provides in-depth protocols for its purification to achieve the high purity required for pharmaceutical applications.
Synthesis of this compound
The primary industrial synthesis of this compound involves the direct reaction of anethole (p-propenylanisole) with elemental sulfur. This process is typically carried out in a high-boiling solvent to facilitate the reaction, which requires elevated temperatures.
Reaction Scheme
The overall reaction for the synthesis of this compound from anethole and sulfur is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is based on established industrial methods for the synthesis of this compound[1]:
Materials:
-
p-Propenylanisole (Anethole)
-
Sulfur powder
-
N,N-Dimethylformamide (DMF)
-
Xylene
-
Activated carbon
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a suitable reactor, charge N,N-dimethylformamide (DMF), p-propenylanisole, and sulfur powder.
-
Reaction: Heat the mixture to a temperature of 145-150°C and maintain this temperature for 1-1.5 hours with stirring.
-
Solvent Recovery: After the reaction is complete, cool the mixture to approximately 90-95°C. Concentrate the mixture under reduced pressure to recover the DMF.
-
Initial Purification: To the residue, add xylene and activated carbon. Heat the mixture to 95-110°C for 30-45 minutes for decolorization.
-
Crystallization and Isolation of Crude Product: Filter the hot solution to remove the activated carbon. Allow the filtrate to cool, inducing crystallization of the crude this compound. Isolate the crystals by centrifugation.
-
Final Purification: The crude product is subjected to a second decolorization step with activated carbon in xylene under the same conditions as the initial purification.
-
Washing and Drying: After filtration and crystallization, the purified crystals are washed sequentially with water and ethanol. The final product is then dried to yield the this compound fine product.
Quantitative Data for Synthesis
The following table summarizes the quantitative data from representative examples of this compound synthesis[1]:
| Parameter | Example 1 | Example 2 | Example 3 |
| Reactants | |||
| p-Propenylanisole | 40 kg | 40 kg | 40 kg |
| Sulfur Powder | 38 kg | 38 kg | 36 kg |
| Solvents | |||
| N,N-Dimethylformamide (DMF) | 200 L | 200 L | 200 L |
| Xylene (for decolorization) | 127 kg | 127 kg | 127 kg |
| Reaction Conditions | |||
| Temperature | 150 °C | 150 °C | 145 °C |
| Time | 1 hour | 1 hour | 1.5 hours |
| Purification | |||
| Activated Carbon | 6 kg | 6 kg | 6 kg |
| Results | |||
| Yield of Dry Product | 17.1 kg (26.4%) | 16.6 kg (25.9%) | - |
| Purity | 99.5% | 99.3% | - |
Purification of this compound
High purity of this compound is crucial for its use as an active pharmaceutical ingredient. The primary methods of purification are recrystallization and decolorization with activated carbon.
Recrystallization
Recrystallization is a key step to remove impurities and obtain a product with the desired crystalline form.
Materials:
-
Crude this compound
-
Butyl Acetate (B1210297)
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot butyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the orange-colored prismatic crystals by filtration.
-
Drying: Dry the crystals under vacuum.
Column Chromatography
While not the primary industrial method, column chromatography can be employed for further purification or for the isolation of minor impurities for analytical purposes.
Typical Conditions:
-
Stationary Phase: Silica gel
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is generally effective. The exact ratio would need to be determined by thin-layer chromatography (TLC) analysis.
Impurity Profile
Typical commercial specifications for this compound require a high purity, generally in the range of 98.0% to 102.0%. Known impurities that can arise from the synthesis and degradation include:
-
Anisole
-
Unreacted anethole
-
Sulfur-containing oligomers
-
Desulfurized analogs
-
Residual solvents
Individual unspecified impurities are typically limited to 0.5% or less.
Synthesis of Desmethyl this compound (ATX)
Desmethyl this compound (ATX), or 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, is a metabolite of this compound and a compound of interest for further derivatization.
Reaction Scheme
Caption: Synthesis of Desmethyl this compound (ATX) from this compound (ATT).
Detailed Experimental Protocol
The following protocol describes the synthesis of ATX from this compound[2]:
Materials:
-
This compound (ATT)
-
Anhydrous Pyridine Hydrochloride
-
Ethyl Acetate
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄)
-
Activated Carbon
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine this compound and anhydrous pyridine hydrochloride.
-
Reaction: Heat the mixture to 220°C for 30 minutes under a nitrogen atmosphere.
-
Workup: Cool the reaction mixture to room temperature. Add ethyl acetate and water, and stir the mixture for 30 minutes at 50°C.
-
Extraction: Separate the organic layer, wash it three times with water, and dry it over anhydrous sodium sulfate.
-
Decolorization: Decolorize the solution with activated carbon overnight.
-
Isolation: Filter the mixture and concentrate the filtrate to yield the final product.
Quantitative Data for ATX Synthesis
| Parameter | Value |
| Reactants | |
| This compound (ATT) | 20.00 g (83.20 mmol) |
| Anhydrous Pyridine Hydrochloride | 57.80 g (0.50 mol) |
| Solvents | |
| Ethyl Acetate | 200 mL |
| Water | 200 mL |
| Reaction Conditions | |
| Temperature | 220 °C |
| Time | 30 minutes |
Experimental Workflows
This compound Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Desmethyl this compound (ATX) Synthesis Workflow
Caption: Workflow for the synthesis of Desmethyl this compound (ATX).
Conclusion
The synthesis of this compound via the direct thionation of anethole with elemental sulfur is a well-established industrial process. The purification of the crude product through decolorization and recrystallization is critical to achieving the high purity required for pharmaceutical applications. This guide provides detailed protocols and quantitative data to aid researchers and professionals in the development and manufacturing of this compound. The provided workflows offer a clear visual representation of the key steps involved in its synthesis and purification.
References
The Pharmacokinetic Profile of Anethole Trithione in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of anethole (B165797) trithione (ATT), a compound investigated for its therapeutic potential in various conditions. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development efforts.
Introduction
Anethole trithione (ATT) is a sulfur-containing compound that has demonstrated a range of pharmacological activities. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is fundamental for predicting its pharmacokinetic behavior in humans and for designing effective and safe therapeutic regimens. This guide synthesizes the current knowledge on the preclinical pharmacokinetics of ATT, with a focus on quantitative data and experimental protocols.
Quantitative Pharmacokinetic Data
The oral bioavailability of this compound is influenced by its formulation. Due to its lipophilic nature and poor water solubility, various formulation strategies have been explored to enhance its absorption. The following tables summarize the available pharmacokinetic data for ATT and its primary metabolite, 4-hydroxy-anethole trithione (ATX), in preclinical models.
Table 1: Pharmacokinetic Parameters of this compound (ATT) in Rabbits Following Oral Administration of Different Formulations
| Formulation | Tmax (h) | Cmax (ng/mL) | AUC(0-∞) (ng·h/mL) | Relative Bioavailability (%) |
| Tablets | - | - | - | 100 (Reference) |
| SMEDDS | - | - | - | 250[1] |
Note: Specific values for Tmax, Cmax, and AUC were not provided in the available literature, but significant differences were reported between the two formulations.
Table 2: Pharmacokinetic Parameters of the Metabolite 4-hydroxy-anethole trithione (ATX) in Rats Following Administration of an ATX-Prodrug (ATXP)
| Administration Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | AUC(0-∞) (ng·h/mL) |
| Intravenous (of ATXP) | - | ~0.08 | - | - | - |
| Oral (of ATXP) | - | - | 3326.30 ± 566.50 | 3927.40 ± 321.50 | 4579.0 ± 756.30 |
Note: This data pertains to the active metabolite ATX after administration of its prodrug, ATXP, and not this compound itself.
Table 3: Clearance of this compound (ATT) in Rats
| Administration Route | Formulation | Clearance (L/h/kg) |
| Oral | Aqueous Suspension | ~113.20 ± 52.37 |
Metabolic Pathways
This compound undergoes extensive metabolism, primarily in the liver. The main metabolic transformations involve O-demethylation and S-oxidation.
Metabolic Transformation of this compound
The metabolic pathway of this compound is initiated by two primary oxidative reactions. The first is the O-demethylation of the methoxy (B1213986) group, which leads to the formation of the active metabolite 4-hydroxy-anethole trithione (ATX). The second is the oxidation of the thione sulfur, resulting in an S-oxide. These initial metabolites can undergo further transformations.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical pharmacokinetic studies. The following sections outline the methodologies employed in the characterization of this compound's pharmacokinetic profile.
Animal Models
-
Rats: Male Sprague-Dawley rats are commonly used. For studies involving lipid-based formulations, rats are often fasted overnight prior to drug administration to minimize variability in gastrointestinal conditions.
-
Rabbits: New Zealand white rabbits have been utilized for comparative bioavailability studies of different oral formulations.
Drug Administration
-
Oral Administration: For oral studies, this compound is typically administered via oral gavage. Formulations have included aqueous suspensions, solutions in cyclodextrin, and lipid-based systems such as self-microemulsifying drug delivery systems (SMEDDS).
-
Intravenous Administration: While data for intravenous administration of ATT is limited in the available literature, it is a critical component for determining absolute bioavailability. Typically, the drug would be dissolved in a suitable vehicle and administered via a cannulated vein.
Sample Collection and Processing
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats). The samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Plasma is separated from the blood cells by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
Bioanalytical Method
A validated high-performance liquid chromatography (HPLC) method is commonly used for the quantification of this compound and its metabolites in plasma.
-
Chromatographic System: A typical HPLC system consists of a pump, an autosampler, a column oven, and a UV or mass spectrometric detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is generally used for separation.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water is used as the mobile phase. The exact ratio can be optimized to achieve good separation.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Detection: UV detection at a specific wavelength or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.
-
-
Sample Preparation: A liquid-liquid extraction or protein precipitation step is typically employed to extract the analytes from the plasma matrix and remove interfering substances. An internal standard is added to the samples to ensure accuracy and precision.
Experimental and Logical Workflows
Visualizing the workflow of a preclinical pharmacokinetic study can aid in understanding the sequence of events and the relationship between different experimental stages.
General Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study, from the initial stages of animal preparation to the final data analysis.
Conclusion
The preclinical pharmacokinetic profile of this compound is characterized by rapid metabolism and formulation-dependent oral bioavailability. The primary metabolic pathways involve O-demethylation and S-oxidation, leading to the formation of several metabolites, including the active 4-hydroxy-anethole trithione. While some pharmacokinetic parameters have been reported, particularly for novel formulations and the primary metabolite, a comprehensive dataset for this compound itself, especially following intravenous administration, remains to be fully elucidated in the public domain. This guide provides a foundational understanding of the current state of knowledge and highlights the need for further studies to fully characterize the ADME properties of this compound. The detailed methodologies and workflows presented herein offer a framework for designing and conducting future preclinical pharmacokinetic investigations of this compound.
References
Anethole Trithione: A Slow-Releasing Hydrogen Sulfide Donor for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole (B165797) trithione (ATT), a sulfur-containing heterocyclic compound, has garnered significant attention in the scientific community for its role as a slow-releasing hydrogen sulfide (B99878) (H₂S) donor. H₂S, once known only for its toxicity, is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a vital role in a multitude of physiological and pathological processes. Unlike rapid H₂S donors such as sodium hydrosulfide (B80085) (NaHS), which cause a sudden and transient spike in H₂S levels, ATT provides a sustained release, more closely mimicking endogenous H₂S production. This characteristic makes ATT a valuable tool for both research and therapeutic development, offering a more controlled and physiologically relevant modulation of H₂S-dependent pathways.
This technical guide provides a comprehensive overview of the core mechanisms of ATT as a slow-releasing H₂S donor, detailing its mechanism of action, experimental protocols for its study, and its impact on key signaling pathways.
Mechanism of H₂S Release from Anethole Trithione
The release of hydrogen sulfide from this compound is not a simple spontaneous process but rather a complex metabolic activation. The primary mechanism involves enzymatic activity within the liver, and it can also be triggered by reactive oxygen species (ROS).
Enzymatic Release in the Liver
The predominant pathway for H₂S generation from ATT is through metabolism by cytochrome P450 (CYP) dependent monooxygenases located in liver microsomes.[1] This process is dependent on the presence of NADPH as a cofactor.[1] The metabolic cascade involves several steps:
-
Initial Metabolism of ATT: this compound is first metabolized to its active metabolite, anetholedithiolone (ADO). Studies have shown that ADO is a more potent H₂S donor than ATT itself.[1]
-
CYP-Mediated Oxidation: Microsomal monooxygenases catalyze the S-oxidation of the dithiolethione ring.[2]
-
Hydrolytic Cleavage: Following oxidation, the heterocyclic structure undergoes hydrolytic cleavage, leading to the slow and sustained release of H₂S.[2]
This enzymatic process underscores the "slow-release" nature of ATT, as it is dependent on metabolic conversion.
ROS-Triggered Release
In addition to enzymatic metabolism, H₂S release from ATT can be initiated by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[2] This mechanism is particularly relevant in pathological conditions where there is an overproduction of ROS, such as in cancer cells. The oxidation of ATT by ROS facilitates the subsequent hydrolysis and release of H₂S.[2]
Quantitative Data on H₂S Release
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of this compound as an H₂S donor.
Measurement of H₂S Release
1. Methylene (B1212753) Blue Assay (Adapted for ATT)
The methylene blue assay is a widely used colorimetric method for the quantification of sulfide in aqueous solutions.
-
Principle: In an acidic environment, sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form the stable blue dye, methylene blue. The absorbance of the resulting solution is proportional to the sulfide concentration.[3]
-
Reagents:
-
Zinc acetate (B1210297) (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) (20 mM in 7.2 M HCl)
-
Ferric chloride (30 mM in 1.2 M HCl)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
This compound solution (prepared in a suitable solvent like DMSO)
-
(If applicable) Rat liver microsomes and NADPH
-
-
Protocol:
-
In a sealed vial, add the desired concentration of this compound to the phosphate buffer.
-
If studying enzymatic release, add rat liver microsomes and NADPH to the buffer.
-
Incubate the reaction mixture at 37°C for the desired time points.
-
At each time point, take an aliquot of the reaction mixture and add it to a tube containing zinc acetate to trap the H₂S as zinc sulfide (ZnS).
-
Add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the ferric chloride solution.
-
Allow the color to develop for at least 20 minutes at room temperature.
-
Measure the absorbance of the solution at a wavelength of 665-670 nm using a spectrophotometer.[5]
-
Quantify the H₂S concentration by comparing the absorbance to a standard curve prepared with known concentrations of NaHS.
-
2. Amperometric H₂S Measurement (Adapted for ATT)
Amperometric sensors provide a real-time measurement of H₂S concentration.
-
Principle: An H₂S-selective electrode measures the current generated by the electrochemical oxidation of H₂S at the electrode surface. This current is directly proportional to the H₂S concentration.[6]
-
Equipment and Reagents:
-
Amperometric H₂S sensor and meter (e.g., from World Precision Instruments or Unisense)
-
Calibration solution (NaHS of known concentration)
-
Phosphate buffer (deoxygenated)
-
This compound solution
-
(If applicable) Rat liver microsomes and NADPH
-
-
Protocol:
-
Calibrate the H₂S sensor according to the manufacturer's instructions using standard solutions of NaHS.
-
In a sealed reaction vessel, add deoxygenated phosphate buffer.
-
If studying enzymatic release, add rat liver microsomes and NADPH.
-
Immerse the calibrated H₂S sensor in the solution and allow the baseline reading to stabilize.
-
Inject the this compound solution into the vessel.
-
Record the sensor's current output over time to obtain a real-time profile of H₂S release.
-
Experimental Workflow for Studying ATT in a Lipotoxicity Model
This workflow describes an in vivo study to investigate the protective effects of ATT-derived H₂S against high-fat diet-induced lipotoxicity.[7][8]
-
Model: Male Syrian golden hamsters.[8]
-
Diet: High-fat diet (HFD) to induce lipotoxicity.
-
Treatment: this compound administered orally daily for a specified period (e.g., 4 weeks).
-
Experimental Groups:
-
Control (standard diet)
-
HFD + Vehicle
-
HFD + ATT (different dose levels)
-
-
Endpoint Analysis:
-
Lipid Profiling: Liver tissue is collected, and fatty acid profiles are analyzed by gas chromatography-mass spectrometry (GC-MS).
-
Gene Expression Analysis: RNA is extracted from liver tissue, and the expression of genes involved in fatty acid metabolism is quantified using real-time quantitative PCR (RT-qPCR).
-
Histological Analysis: Liver sections are stained to assess lipid accumulation and tissue damage.
-
Experimental Workflow for Studying ATT in an Oral Cancer Model
This workflow outlines an in vitro study to assess the anti-cancer effects of ATT-derived H₂S on an oral cancer cell line.[1][9]
-
Cell Line: Human oral squamous carcinoma cell line (e.g., Ca9-22).[1][9]
-
Treatment: this compound at various concentrations.
-
Assays:
-
Cell Viability/Proliferation: MTT assay to measure metabolic activity.
-
Cytotoxicity: LDH assay to measure membrane damage.
-
Apoptosis: Flow cytometry with Annexin V/Propidium Iodide staining.
-
Signaling Pathway Analysis: Western blotting to detect key proteins in pathways like NF-κB and Nrf2.
-
Signaling Pathways Modulated by this compound-Derived H₂S
This compound, through the slow release of H₂S, modulates several critical signaling pathways involved in cellular stress responses, inflammation, and apoptosis.
The Nrf2/Keap1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. H₂S released from ATT can activate this pathway through the S-sulfhydration of specific cysteine residues on Keap1, notably Cys151.[10][11] This modification leads to a conformational change in Keap1, causing it to release Nrf2.[10] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.
The NF-κB Inflammatory Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes. H₂S has been shown to inhibit the activation of the NF-κB pathway.[12] While the precise mechanism of H₂S-mediated inhibition can vary, it often involves the suppression of IKK activity or the prevention of IκBα degradation.
Conclusion
This compound stands out as a promising slow-releasing hydrogen sulfide donor with significant potential for therapeutic applications. Its unique mechanism of H₂S release, primarily through hepatic metabolism, allows for a sustained and controlled elevation of H₂S levels, avoiding the sharp peaks associated with sulfide salts. The ability of ATT-derived H₂S to modulate key signaling pathways, such as activating the Nrf2 antioxidant response and inhibiting NF-κB-mediated inflammation, provides a strong rationale for its investigation in a variety of disease models, including those involving oxidative stress, inflammation, and metabolic dysregulation. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further explore the multifaceted roles of this compound and its potential as a novel therapeutic agent. Continued research into the quantitative kinetics of H₂S release and the downstream effects on various signaling cascades will be crucial in fully realizing the therapeutic promise of this intriguing compound.
References
- 1. Anethole induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of signature cancer-related genes in oral cancer cells (Ca9-22) by anethole treatment: Insights into therapeutic potential | PLOS One [journals.plos.org]
- 3. aquaphoenixsci.com [aquaphoenixsci.com]
- 4. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Modified methylene blue method for measurement of hydrogen sulfide level in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Slow-Release H2S Donor Anethole Dithiolethione Protects Liver From Lipotoxicity by Improving Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents | PLOS One [journals.plos.org]
- 9. Modulation of signature cancer-related genes in oral cancer cells (Ca9-22) by anethole treatment: Insights into therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Anethole Trithione Derivatives: A Technical Guide to Chemical Properties and Pharmacological Actions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anethole (B165797) trithione (ATT), a dithiole-thione organosulfur compound, and its derivatives represent a class of molecules with significant therapeutic potential. Initially recognized for its choleretic and sialogogue properties, research has expanded to uncover its hepatoprotective, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical properties, synthesis, and pharmacological activities of anethole trithione and its key derivatives. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the primary signaling pathways modulated by these compounds. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of this promising class of therapeutic agents.
Introduction
This compound, chemically known as 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione, is the parent compound of a series of derivatives that have garnered interest in medicinal chemistry. Its primary clinical application has been in the treatment of xerostomia (dry mouth).[1] However, its poor aqueous solubility and rapid metabolism have prompted the development of derivatives and prodrugs to enhance its bioavailability and therapeutic efficacy.[2][3]
The pharmacological effects of this compound are multifaceted, largely attributed to its ability to modulate cellular redox homeostasis and specific signaling pathways. It is known to increase levels of glutathione (B108866) (GSH), a critical endogenous antioxidant, and to upregulate the expression of muscarinic acetylcholine (B1216132) receptors, which are crucial for salivary secretion.[1][4] This guide will delve into the chemical characteristics that define ATT and its derivatives, the methods for their synthesis and analysis, and the molecular mechanisms that underpin their therapeutic effects.
Chemical Properties of this compound and Its Derivatives
This compound is characterized by its dithiole-thione core structure, which is responsible for many of its chemical and biological properties. Its lipophilic nature and poor water solubility are key challenges in its formulation and delivery. To address these limitations, several derivatives have been synthesized, primarily by modifying the methoxy (B1213986) group on the phenyl ring.
Physicochemical Properties
The key physicochemical properties of this compound and its primary metabolite and a prodrug derivative are summarized in the table below. The data highlights the significant improvement in water solubility achieved through the synthesis of the phosphate (B84403) prodrug (ATXP).
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | LogP | Appearance |
| This compound (ATT) | 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | C₁₀H₈OS₃ | 240.36 | 111 | 0.38 µg/mL (practically insoluble) | 3.8 | Orange-colored prisms |
| 4-hydroxy-anethole trithione (ATX) | 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione | C₉H₆OS₃ | 226.34 | N/A | Very low | N/A | N/A |
| ATX Phosphate Prodrug (ATXP) | 5-(4-phosphatophenyl)-3H-1,2-dithiole-3-thione | C₉H₇O₄PS₃ | 306.32 | N/A | Significantly improved | N/A | N/A |
Data compiled from multiple sources.[3][5]
Solubility Profile of this compound
| Solvent | Solubility |
| Pyridine | Soluble |
| Chloroform | Soluble |
| Benzene | Soluble |
| Dioxane | Soluble |
| Carbon disulfide | Soluble |
| Ether | Slightly soluble |
| Acetone | Slightly soluble |
| Ethyl acetate (B1210297) | Slightly soluble |
| Cyclohexane | Slightly soluble |
| Water | Practically insoluble |
Synthesis of this compound Derivatives
The primary strategy for developing this compound derivatives has been to create prodrugs of its active metabolite, 4-hydroxy-anethole trithione (ATX). This approach bypasses the initial O-demethylation step and allows for modifications to improve physicochemical properties.
Synthesis of Water-Soluble Prodrugs
Water-soluble analogs have been synthesized by replacing the methyl group of ATT with hydrophilic alkylamino groups.[6] Another successful approach has been the development of a phosphate prodrug of ATX (ATXP).[2][6] This involves the O-demethylation of ATT to ATX, followed by phosphorylation of the hydroxyl group.
Synthesis of Lipophilic Analogs
To potentially improve bioavailability through increased lipophilicity, carboxylate esters of this compound have also been prepared and evaluated.[7]
Pharmacological Activities and Mechanisms of Action
The therapeutic effects of this compound and its derivatives are primarily linked to two key mechanisms: the upregulation of muscarinic acetylcholine receptors and the enhancement of the cellular antioxidant defense system, particularly through the modulation of glutathione levels.
Upregulation of Muscarinic Acetylcholine Receptors
This compound is used to treat xerostomia due to its ability to increase salivary secretion. This effect is, at least in part, mediated by a significant increase in the number of muscarinic acetylcholine receptors in the salivary glands.[1][4] Chronic treatment with ATT enhances the salivary response to parasympathetic nerve stimulation.[4]
Modulation of Glutathione Homeostasis
This compound exhibits significant hepatoprotective and antioxidant effects by increasing the levels of glutathione (GSH), a key cellular antioxidant.[1][8] This is achieved through at least two mechanisms: the activation of the Nrf2 signaling pathway and the inhibition of γ-glutamyltranspeptidase (γ-GT).
Dithiole-thiones, the chemical class to which ATT belongs, are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by compounds like ATT, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of antioxidant and detoxification enzymes, including glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[9][10]
Recent studies have shown that this compound can increase glutathione levels in the kidney by inhibiting the activity of γ-glutamyltranspeptidase (γ-GT).[11] This enzyme is responsible for the breakdown of extracellular GSH. By inhibiting γ-GT, ATT preserves the extracellular pool of GSH, which can then be taken up by cells.[11]
Experimental Protocols
This section outlines the methodologies for key experiments related to the analysis and evaluation of this compound and its derivatives.
HPLC-MS/MS Method for Quantification in Human Plasma
A rapid and sensitive HPLC-MS/MS method has been developed for the determination of this compound (ATT) and its metabolite 4-hydroxy-anethole trithione (ATX) in human plasma.
-
Sample Preparation:
-
For ATX determination, plasma samples are first subjected to enzymatic hydrolysis with β-glucuronidase.[12]
-
Liquid-liquid extraction is performed using an appropriate organic solvent (e.g., cyclohexane-isopropanol for ATX, or a different solvent system for ATT).[12]
-
An internal standard (e.g., mifepristone (B1683876) for ATX, diazepam for ATT) is added prior to extraction.[13]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[13]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 75:25, v/v) or methanol and aqueous ammonium (B1175870) acetate solution.[12][13]
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Detection: UV detection at 346 nm for HPLC, or tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode for higher sensitivity.[12][13]
-
Quantification: Performed using selected reaction monitoring (SRM) of specific m/z transitions for the analyte and the internal standard.[13]
-
Assay for γ-Glutamyltranspeptidase (γ-GT) Inhibition
The inhibitory effect of this compound on γ-GT activity can be assessed using a colorimetric assay.
-
Principle: The assay measures the release of p-nitroaniline from the synthetic substrate L-γ-glutamyl-p-nitroanilide (L-GpNA) in the presence of an acceptor molecule like glycylglycine.
-
Procedure:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), the acceptor glycylglycine, and the substrate L-GpNA.
-
Add varying concentrations of the inhibitor (this compound).
-
Initiate the reaction by adding a source of γ-GT enzyme (e.g., purified enzyme or tissue homogenate).
-
Incubate at 37°C.
-
Monitor the formation of p-nitroaniline by measuring the increase in absorbance at 405-410 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition at different concentrations of the inhibitor to calculate the IC50 value.
-
Conclusion
This compound and its derivatives continue to be a subject of significant scientific interest due to their diverse pharmacological activities. The development of prodrugs has successfully addressed the key limitation of poor water solubility, opening new avenues for therapeutic applications. The elucidation of their mechanisms of action, particularly the upregulation of muscarinic acetylcholine receptors and the modulation of glutathione homeostasis via the Nrf2 pathway and γ-GT inhibition, provides a solid foundation for further drug development. The experimental protocols outlined in this guide offer a starting point for researchers seeking to explore the properties and potential of this versatile class of compounds. Future research should focus on a more detailed characterization of the signaling pathways involved, the synthesis and evaluation of a broader range of derivatives with optimized pharmacokinetic profiles, and the exploration of their therapeutic potential in a wider array of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization, and In Vivo Evaluation of Desmethyl this compound Phosphate Prodrug for Ameliorating Cerebral Ischemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protective effect of anethol dithiolthione against acetaminophen hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC determination of 4-hydroxy-anethole trithione in plasma via enzymatic hydrolysis and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Unraveling the Metabolic Fate of Anethole Trithione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Anethole (B165797) trithione (ATT), a compound recognized for its choleretic and sialogogue properties, undergoes extensive metabolic transformation following administration. A thorough understanding of its metabolic pathways and the structural elucidation of its metabolites is paramount for comprehending its pharmacological activity, pharmacokinetic profile, and potential drug-drug interactions. This technical guide provides an in-depth overview of the structural elucidation of anethole trithione metabolites, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic processes.
Core Metabolism and Key Metabolites
The primary metabolic pathway for this compound is O-demethylation , leading to the formation of its main active metabolite, 4-hydroxy-anethole trithione (ATX) , also known as desmethyl anethole dithiolthione (dmADT).[1][2][3][4][5] This process is primarily catalyzed by several cytochrome P450 (CYP) isoenzymes, with human CYP1A1, 1A2, 1B1, 2C9, 2C19, and 2E1 showing the highest activity.[6]
In addition to O-demethylation, S-oxidation represents another significant metabolic route. This pathway is mainly mediated by flavin-containing monooxygenase (FMO) isoforms 1 and 3, and to a lesser extent by CYP enzymes such as CYP3A4.[6] Studies utilizing rat and human liver microsomes have identified a portfolio of metabolites beyond ATX. These include the S-oxide of this compound, the S-oxide of desmethyl-ATT, p-methoxy-acetophenone (pMA), p-hydroxy-acetophenone (pHA), anethole dithiolone (ADO), and its demethylated counterpart, dmADO.[6]
Quantitative Pharmacokinetic and Solubility Data
The biotransformation of this compound significantly influences its pharmacokinetic profile. ATT is characterized by high lipophilicity and extremely low water solubility (0.38 µg/mL), which contributes to its limited oral bioavailability and low plasma concentrations.[2][3][5][7][8] The primary active metabolite, ATX, also exhibits poor solubility.[7] To address this, a phosphate (B84403) prodrug of ATX (ATXP) has been developed to enhance solubility and improve pharmacokinetic parameters.[7][8]
Below are tables summarizing key quantitative data from various studies.
Table 1: Pharmacokinetic Parameters of this compound (ATT) in Humans
| Parameter | Value | Population | Reference |
| Cmax | 0.98 ± 0.49 ng/mL | 22 healthy Chinese volunteers | [3][5] |
| Tmax | 2.2 ± 1.9 h | 22 healthy Chinese volunteers | [3][5] |
Table 2: Comparative Pharmacokinetics of ATT and its Prodrug (ATXP) in Rats (Oral Administration)
| Group | Cmax (ng/mL) | Reference |
| ATT | 709.77 ± 222.93 | [8] |
| ATXP | 3326.30 ± 566.50 | [8] |
Table 3: ATX/ATT Area Under the Curve (AUC) Ratio in Rats with Different Formulations
| Formulation (6.75 mg/kg) | Decrease in ATX/ATT AUC Ratio vs. Suspension | Reference |
| MCT-based | 87% | [1] |
| Cyclodextrin | 76% | [1] |
MCT: Medium-chain triglycerides
Experimental Protocols for Metabolite Elucidation
The identification and quantification of this compound metabolites rely on sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and tandem mass spectrometry (HPLC-MS/MS) are the methods of choice for these investigations.[4][7][9][10]
Protocol 1: Identification of this compound Metabolites in Urine using HPLC
This protocol is adapted from the methodology used for the identification of desmethyl ADT in rat and mouse urine.[4]
1. Sample Preparation:
- Urine samples from animals administered with this compound are collected.
- The urine is directly introduced into a modified liquid chromatograph where the sample loop is replaced with a guard column.
- Highly polar components of the urine are washed from the guard column prior to chromatographic separation.
2. Chromatographic Conditions:
- Column: Reversed-phase HPLC column.
- Mobile Phase: A suitable gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, both containing a small percentage of a modifier like formic acid to improve peak shape.
- Detection: UV detector set at a wavelength appropriate for the analytes.
3. Metabolite Identification:
- The primary metabolite, desmethyl ADT, and the parent compound are separated under the established chromatographic conditions.
- Identification is confirmed by co-chromatography with a reference standard on two different columns using two different mobile phases.
- Peak height ratios of the metabolite and the reference standard are compared for further confirmation.
Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes
This protocol is based on studies investigating the enzymatic pathways of ATT metabolism.[6]
1. Incubation Mixture:
- Prepare an incubation mixture containing:
- Rat or human liver microsomes.
- This compound (substrate).
- NADPH-generating system (for CYP-mediated reactions) or supplemented with FMO cofactors.
- Phosphate buffer to maintain physiological pH.
2. Incubation:
- Incubate the mixture at 37°C for a specified period.
- Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
3. Sample Processing and Analysis:
- Centrifuge the mixture to pellet the precipitated proteins.
- Analyze the supernatant containing the metabolites by LC-MS/MS.
- Metabolites are identified based on their retention times and mass spectral data (including precursor ion and product ion scans) compared to authentic standards where available.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the metabolic pathways and experimental workflows involved in the structural elucidation of this compound metabolites.
Caption: Metabolic pathways of this compound.
References
- 1. An examination of the potential effect of lipids on the first-pass metabolism of the lipophilic drug anethol trithione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Identification and quantitation of a metabolite of anethol dithiolthione in rat and mouse urine using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | C10H8OS3 | CID 2194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metabolism of Anethole Dithiolethione by Rat and Human Liver Microsomes: Formation of Various Products Deriving from Its O-Demethylation and S-Oxidation. Involvement of Cytochromes P450 and Flavin Monooxygenases in These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Characterization, and In Vivo Evaluation of Desmethyl this compound Phosphate Prodrug for Ameliorating Cerebral Ischemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
In Vitro Antioxidant Properties of Anethole Trithione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole (B165797) trithione (ATT), a sulfur-containing derivative of anethole, has garnered significant interest for its potential therapeutic applications, including its notable antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activities of anethole trithione, focusing on its mechanisms of action, relevant quantitative data, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential antioxidant-based therapeutic agent.
Direct Radical Scavenging Activity
Table 1: DPPH Radical Scavenging Activity of 1,2-Dithiole-3-thione Derivatives
| Compound | EC50 (µM) from Cyclic Voltammetry | EC50 (µM) from Electronic Spectroscopy |
| 5-(4-fluorophenyl)-3H-1,2-dithiole-3-thione (DT2) | - | - |
| 5-(4-phenyl-3-thioxo-3H-1,2dithiol-5-yl)-benzo[d]oxazole-2(3H)thione (DT3) | 21.5 ± 1.30 | 20.6 ± 1.05 |
| 4-methyl-5-((phenylamino)methyl)-3H-1,2-dithiole-3-thione (DT4) | 41.4 | - |
Data extrapolated from a study on 1,2-dithiole-3-thione derivatives[1]. Note: Specific data for this compound was not provided in this study.
Indirect Antioxidant Activity: Induction of Cytoprotective Enzymes
The primary antioxidant mechanism of this compound appears to be indirect, functioning through the upregulation of endogenous antioxidant defense systems. This is achieved primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
This compound has been demonstrated to be a potent cytoprotective thiol antioxidant. In vitro studies have shown that pretreatment of human Jurkat T cells with this compound significantly protects them against cytotoxicity induced by oxidative stressors such as hydrogen peroxide (H₂O₂) and 4-hydroxynonenal (B163490) (HNE). This protective effect is associated with an increase in the total cellular thiol content and a significant elevation in the levels of cellular glutathione (B108866) (GSH), a critical endogenous antioxidant.
Furthermore, treatment with this compound leads to a significant increase in the activity of key antioxidant enzymes, namely catalase and glutathione reductase.
Table 2: Effect of this compound on Antioxidant Enzyme Activity in Human Jurkat T Cells
| Treatment Concentration (µM) | Incubation Time (hr) | Enzyme Activity Increase |
| 10 - 50 | 72 | Significant increase in Catalase activity |
| 10 - 50 | 72 | Significant increase in Glutathione Reductase activity |
| 25 | 72 | Maximum increase in Catalase and Glutathione Reductase activity |
Data synthesized from a study on the protective effects of anethole dithiolethione against oxidative stress-induced cytotoxicity[2].
Signaling Pathway: The Keap1-Nrf2-ARE Pathway
The induction of antioxidant enzymes by this compound is mediated by the Keap1-Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Upon stimulation by inducers such as this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding event initiates the transcription of a battery of cytoprotective genes, including those encoding for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), catalase, and enzymes involved in glutathione synthesis and regeneration.
Experimental Protocols
Measurement of Catalase Activity
This protocol is adapted from standard methods for determining catalase activity in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (30 mM)
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound for the desired duration (e.g., 72 hours). Include an untreated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Catalase Activity Assay: a. In a quartz cuvette, add 1 ml of phosphate buffer. b. Add an appropriate volume of cell lysate (containing a known amount of protein) to the cuvette. c. Initiate the reaction by adding 1 ml of 30 mM H₂O₂ solution. d. Immediately measure the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes) using a spectrophotometer. The decrease in absorbance corresponds to the decomposition of H₂O₂ by catalase.
-
Calculation: Calculate the catalase activity based on the rate of H₂O₂ decomposition, normalized to the protein concentration. Activity is typically expressed as units/mg of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Measurement of Glutathione Reductase Activity
This protocol is based on the principle of measuring the rate of NADPH oxidation.
Materials:
-
Cell lysis buffer
-
Phosphate buffer (100 mM, pH 7.6) containing EDTA (0.5 mM)
-
Oxidized glutathione (GSSG) solution (20 mM)
-
NADPH solution (2 mM)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Culture, Treatment, and Lysis: Follow steps 1-3 as described in the catalase activity protocol.
-
Glutathione Reductase Activity Assay: a. In a cuvette, mix phosphate buffer, GSSG solution, and cell lysate. b. Initiate the reaction by adding the NADPH solution. c. Measure the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes). The decrease in absorbance is due to the oxidation of NADPH.
-
Calculation: Calculate the glutathione reductase activity based on the rate of NADPH oxidation, normalized to the protein concentration. Activity is typically expressed as units/mg of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol outlines a method to visualize the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
This compound
-
Paraformaldehyde (4%) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound for a specified time.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with the permeabilization buffer.
-
Blocking and Antibody Incubation: Block non-specific binding sites with blocking buffer. Incubate with the primary anti-Nrf2 antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. In untreated cells, Nrf2 staining will be predominantly cytoplasmic. In this compound-treated cells, a significant increase in nuclear Nrf2 staining should be observed.
ARE-Luciferase Reporter Assay
This assay quantitatively measures the activation of the ARE by Nrf2.
Materials:
-
Cells transiently or stably transfected with a luciferase reporter plasmid containing ARE sequences.
-
A co-transfected control plasmid (e.g., Renilla luciferase) for normalization.
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Transfect the cells with the ARE-luciferase reporter and control plasmids.
-
Treatment: After transfection, treat the cells with this compound.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity (driven by ARE) to the Renilla luciferase activity (control). An increase in the normalized luciferase activity in this compound-treated cells compared to untreated cells indicates the activation of the Nrf2-ARE pathway.
Conclusion
The in vitro evidence strongly suggests that this compound exerts its antioxidant effects primarily through the induction of endogenous antioxidant defense mechanisms. Its ability to activate the Keap1-Nrf2 signaling pathway, leading to the upregulation of cytoprotective enzymes such as catalase and glutathione reductase, and an increase in cellular glutathione levels, positions it as a promising candidate for further investigation as a therapeutic agent against conditions associated with oxidative stress. While direct radical scavenging activity is plausible for this class of compounds, further studies are required to quantify this specific property for this compound. The experimental protocols provided in this guide offer a framework for researchers to further explore and validate the antioxidant potential of this compound.
References
An In-Depth Technical Guide to the Choleretic Effects of Anethole Trithione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole (B165797) trithione (ATT), a synthetic organosulfur compound, has demonstrated significant pharmacological potential as a choleretic and hepatoprotective agent.[1] This technical guide provides a comprehensive overview of the core mechanisms underlying the choleretic effects of ATT, supported by available data, detailed experimental protocols, and visualizations of key signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and liver pathophysiology.
Anethole trithione, also known as 5-(p-methoxyphenyl)-1,2-dithiole-3-thione, is a derivative of anethole, a primary constituent of anise and fennel.[1] It is clinically utilized for treating dry mouth (xerostomia) and has shown promise in addressing certain liver conditions by stimulating the production and flow of bile.[2] The multifaceted mechanism of action of ATT involves the modulation of bile acid synthesis and transport, antioxidant and anti-inflammatory pathways, and the physiological function of the gallbladder.[1]
Core Mechanisms of Choleretic Action
The choleretic effect of this compound is not attributed to a single molecular interaction but rather a combination of synergistic actions on hepatocytes and the biliary system. These core mechanisms are detailed below.
Stimulation of Bile Acid Synthesis
This compound enhances the synthesis of bile acids, the primary drivers of bile flow. This is achieved through the upregulation of a critical enzyme in the bile acid synthesis pathway.
Key Enzyme: Cholesterol 7α-hydroxylase (CYP7A1)
CYP7A1 is the rate-limiting enzyme in the classical (or neutral) pathway of bile acid synthesis, which converts cholesterol into 7α-hydroxycholesterol. By increasing the activity of this enzyme, ATT effectively boosts the production of primary bile acids, such as cholic acid and chenodeoxycholic acid.[1] This increased synthesis of bile acids creates a potent osmotic gradient that drives the secretion of water and other electrolytes into the bile canaliculi, resulting in increased bile volume.
Modulation of Bile Acid Transport
Efficient transport of bile acids from hepatocytes into the bile canaliculi is crucial for maintaining bile flow. This compound has been shown to influence the expression and activity of key canalicular transport proteins.
Key Transporters:
-
Bile Salt Export Pump (BSEP or ABCB11): As the primary transporter for monovalent bile salts, BSEP plays a central role in bile acid-dependent bile flow. ATT is reported to modulate the expression and activity of BSEP, facilitating the efflux of bile salts from hepatocytes.[1]
-
Multidrug Resistance-Associated Protein 2 (MRP2 or ABCC2): MRP2 is responsible for the transport of a wide range of organic anions, including conjugated bilirubin (B190676) and glutathione (B108866) conjugates. ATT's influence on MRP2 activity contributes to the overall bile secretory function.[1]
Antioxidant and Hepatoprotective Effects via Nrf2 Pathway Activation
Oxidative stress can impair hepatocyte function and contribute to cholestasis. This compound exhibits significant antioxidant properties, which are, in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like ATT, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.
Upregulated Genes:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme.
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in glutathione (GSH) synthesis.
By bolstering the cellular antioxidant defense mechanisms, ATT protects hepatocytes from oxidative damage, thereby preserving their secretory capacity.
Anti-inflammatory Effects via NF-κB Inhibition
Chronic inflammation in the liver can lead to cholestasis. This compound exerts anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. ATT's inhibition of NF-κB activity leads to a reduction in the production of these inflammatory mediators, thus mitigating hepatic inflammation and supporting normal bile flow.[1]
Cholecystokinetic Action
In addition to its effects on bile production in the liver, this compound also promotes the contraction of the gallbladder.[1] This cholecystokinetic action ensures the timely release of stored bile into the duodenum, aiding in digestion. This effect is believed to be mediated through its action on the smooth muscle cells of the gallbladder.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound's Choleretic Action.
Caption: Experimental Workflow for Assessing Choleretic Effects.
Caption: this compound-Mediated Nrf2 Activation Pathway.
Quantitative Data Summary
While specific quantitative data from dedicated studies on the choleretic effects of this compound are limited in the readily available literature, the following table summarizes potential endpoints and expected outcomes based on its known mechanisms of action. This table can serve as a template for designing and reporting future studies.
| Parameter Assessed | Experimental Model | Expected Outcome with this compound Treatment | Reference for Methodology |
| Bile Flow Rate | Bile duct-cannulated rats | Significant increase in bile volume per unit time. | [3][4] |
| Bile Acid Concentration | Bile collected from cannulated rats | Increased concentration of total bile acids. | [5][6] |
| Bile Acid Composition | Bile collected from cannulated rats | Altered ratio of primary to secondary bile acids. | [5][6] |
| CYP7A1 Enzyme Activity | Rat liver microsomes | Increased conversion of cholesterol to 7α-hydroxycholesterol. | [7][8] |
| BSEP Protein Expression | Rat liver tissue (Western Blot) | Upregulation of BSEP protein levels. | [9][10] |
| MRP2 Protein Expression | Rat liver tissue (Western Blot) | Upregulation of MRP2 protein levels. | [9][10] |
| Nrf2 Nuclear Translocation | Cultured hepatocytes (Immunofluorescence) | Increased Nrf2 localization in the nucleus. | [11] |
| HO-1 Gene Expression | Rat liver tissue (RT-qPCR) | Increased mRNA levels of Heme Oxygenase-1. | [12] |
| NF-κB Activity | Cultured hepatocytes (Luciferase Reporter Assay) | Decreased NF-κB transcriptional activity. | [13] |
| Gallbladder Contraction | In vivo ultrasound in animal models | Increased gallbladder ejection fraction. | [14] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's choleretic effects. These protocols are based on established methods in the field.
Protocol 1: In Vivo Measurement of Bile Flow and Composition in Rats
Objective: To quantify the effect of this compound on the rate of bile secretion and its composition in an in vivo rat model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Polyethylene tubing (PE-10)
-
Surgical instruments
-
Heating pad
-
Metabolic cages
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for bile acid analysis
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Treatment Administration: Administer this compound or vehicle control orally by gavage daily for a predetermined period (e.g., 7 days).
-
Surgical Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully cannulate the common bile duct with PE-10 tubing, ensuring the cannula is securely tied in place.
-
Externalize the cannula and close the abdominal incision.
-
-
Bile Collection:
-
Place the rat in a metabolic cage and allow it to recover from anesthesia.
-
Collect bile into pre-weighed tubes at regular intervals (e.g., every 30 minutes) for a specified duration (e.g., 4 hours).
-
-
Data Analysis:
-
Determine the bile flow rate by weighing the collected bile and expressing it as µL/min/100g body weight.
-
Analyze the bile composition for total bile acids, cholesterol, and phospholipids (B1166683) using enzymatic assay kits or chromatographic methods (HPLC or LC-MS).
-
Protocol 2: Cholesterol 7α-hydroxylase (CYP7A1) Activity Assay
Objective: To measure the effect of this compound on the activity of the rate-limiting enzyme in bile acid synthesis.
Materials:
-
Liver tissue from control and ATT-treated rats
-
Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA and 1 mM DTT)
-
Microsome isolation buffers
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
[4-¹⁴C]cholesterol (radiolabeled substrate)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Microsome Preparation:
-
Homogenize the liver tissue in homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing microsomal protein, the NADPH regenerating system, and buffer.
-
Initiate the reaction by adding the [4-¹⁴C]cholesterol substrate.
-
Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a solution of ethanol/potassium hydroxide.
-
-
Product Separation and Quantification:
-
Extract the steroids from the reaction mixture.
-
Separate the cholesterol substrate from the 7α-hydroxycholesterol product using TLC.
-
Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the enzyme activity as pmol of 7α-hydroxycholesterol formed per mg of microsomal protein per minute.
-
Protocol 3: Western Blot Analysis of BSEP and MRP2 Expression
Objective: To quantify the protein expression levels of key bile acid transporters in the liver following this compound treatment.
Materials:
-
Liver tissue from control and ATT-treated rats
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against BSEP, MRP2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize liver tissue in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against BSEP, MRP2, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of BSEP and MRP2 to the loading control.
-
Compare the relative protein expression between control and ATT-treated groups.
-
Conclusion
This compound exerts its choleretic effects through a sophisticated and multifaceted mechanism of action. By stimulating bile acid synthesis and transport, activating the Nrf2-mediated antioxidant response, inhibiting NF-κB-driven inflammation, and promoting gallbladder contraction, ATT presents a promising therapeutic agent for conditions characterized by impaired bile flow. The experimental protocols and visualizations provided in this guide offer a framework for further investigation into the pharmacological properties of this compound and the development of novel therapies for cholestatic liver diseases. Further research focusing on generating robust quantitative data in preclinical models and clinical trials is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Enhancement of salivary secretion and neuropeptide (substance P, alpha-calcitonin gene-related peptide) levels in saliva by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of choleretic and of hydrocholeretic agents on bile flow and bile solids in the isolated perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic bile formation in the rat. Addition of vasoactive intestinal peptide to the equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid formation in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An improved method for assay of cholesterol 7 alpha-hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved assay for cholesterol 7 alpha-hydroxylase activity using phospholipid liposome solubilized substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asynchronous expression and colocalization of Bsep and Mrp2 during development of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Anethole Trithione: A Comprehensive Technical Guide on its Impact on Phase II Detoxification Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anethole (B165797) trithione (ATT), a dithiolethione-class organosulfur compound, has demonstrated significant chemopreventive and cytoprotective properties.[1][2][3] A primary mechanism underpinning these effects is its ability to potently induce the expression and activity of phase II detoxification enzymes.[2][4] This guide provides an in-depth analysis of the molecular pathways governing this induction, focusing on the pivotal role of the Nrf2-Keap1 signaling axis. It consolidates quantitative data on the induction of key enzymes, presents detailed experimental protocols for assessing these effects, and visualizes the core signaling and experimental workflows. This document serves as a technical resource for professionals engaged in antioxidant-based therapeutic research and drug development.
Core Mechanism of Action: The Nrf2-Keap1 Signaling Pathway
The induction of phase II enzymes by anethole trithione is primarily mediated through the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] This pathway is the master regulator of the cellular antioxidant response.[6][7]
-
Under Basal Conditions: In an unstressed state, Nrf2 is anchored in the cytoplasm by its inhibitor, Keap1. Keap1 acts as an adapter for a Cullin 3-based E3 ubiquitin ligase, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[6][7][8]
-
Activation by this compound: Dithiolethiones like ATT are understood to activate Nrf2 through two potential, non-mutually exclusive mechanisms.[4] The first involves the direct modification of highly reactive cysteine residues on the Keap1 protein.[4] This covalent modification alters the conformation of Keap1, preventing it from targeting Nrf2 for degradation. A second proposed mechanism suggests that dithiolethiones can lead to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which then act as second messengers to modify Keap1 cysteines.[4]
-
Transcriptional Activation: Once freed from Keap1, stabilized Nrf2 translocates to the nucleus.[7] There, it forms a heterodimer with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[6][9] This binding initiates the transcription of a wide array of cytoprotective genes, including numerous phase II detoxification enzymes.[1][5]
Impact on Specific Phase II Enzymes and Glutathione (B108866)
This compound treatment leads to a significant upregulation of several critical components of the phase II detoxification system.
Glutathione (GSH) Synthesis
Glutathione is a crucial tripeptide antioxidant that directly neutralizes ROS and acts as a cofactor for several detoxification enzymes, including Glutathione S-Transferases.[10] ATT has been shown to significantly increase intracellular GSH levels.[10][11][12] One study demonstrated that oral administration of ATT to rats resulted in a time-dependent and significant increase in GSH concentration in the kidneys.[10][12] This effect is attributed, at least in part, to the inhibition of γ-glutamyltranspeptidase (γ-GT), an enzyme that breaks down extracellular GSH.[10][12]
| Table 1: Effect of this compound on Rat Kidney GSH Levels | |
| Treatment | Fold Increase in GSH vs. Vehicle (Mean ± SD) |
| 1 mg/kg/day ATT, 1 Week | ~1.4 (p<0.05) |
| 1 mg/kg/day ATT, 2 Weeks | ~1.6 (p<0.01) |
| 1 mg/kg/day ATT, 3 Weeks | ~1.7 (p<0.01) |
| Data adapted from Giustarini et al. (2020).[10][12] |
NAD(P)H: Quinone Oxidoreductase 1 (NQO1)
NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones.[13] This reaction bypasses the formation of unstable and highly reactive semiquinone radicals, thus preventing the generation of ROS and protecting cells from oxidative damage and neoplasia.[1][13] Dithiolethiones are potent inducers of NQO1.[1][4] While specific quantitative data for ATT is limited, studies on the structurally similar compound 3H-1,2-dithiole-3-thione (D3T) provide a strong indication of its inductive potential.[13]
| Table 2: Effect of 3H-1,2-dithiole-3-thione (D3T) on NQO1 mRNA in SH-SY5Y Cells | |
| Treatment | Fold Increase in NQO1 mRNA vs. Control |
| 100 µM D3T, 12 hours | ~3.5 |
| 100 µM D3T, 24 hours | ~4.5 |
| Data is for the related dithiolethione, D3T, and is indicative of the potential effect of ATT. Adapted from Cao et al. (2007).[13] |
Glutathione S-Transferases (GSTs)
GSTs are a superfamily of enzymes that catalyze the conjugation of reduced glutathione to a wide variety of electrophilic substrates, including carcinogens and products of oxidative stress.[14] This conjugation renders the toxins more water-soluble and facilitates their excretion from the cell.[14] Oltipraz, a well-studied dithiolethione, robustly stimulates GSTs, and ATT is known to increase the antioxidant activity of GST in both the colon and liver.[4]
UDP-Glucuronosyltransferases (UGTs)
UGTs are key phase II enzymes that catalyze the conjugation of glucuronic acid to various xenobiotics and endogenous compounds. This process, known as glucuronidation, greatly increases the water solubility of the substrates, leading to their efficient elimination. Dithiolethiones, as a class, are recognized inducers of UGTs via the Nrf2 pathway.[4][9]
Experimental Protocols
Assessing the impact of this compound on phase II enzymes involves a series of well-established in vitro assays.
NQO1 Activity Assay (Colorimetric)
This assay measures the enzymatic activity of NQO1 by monitoring the reduction of a substrate.[15][16]
-
Cell Lysis:
-
Culture cells (e.g., Hepa1c1c7) in 96-well plates and treat with various concentrations of ATT for 24-48 hours.
-
Lyse the cells using a digitonin-containing lysis buffer.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing FAD, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+, menadione (B1676200) (substrate), and a tetrazolium dye (e.g., MTT or WST1).
-
-
Assay Procedure:
-
Add the cell lysate to the wells of a new 96-well plate.
-
To determine NQO1-specific activity, include parallel wells containing the NQO1 inhibitor, dicoumarol.[15]
-
Initiate the reaction by adding the reaction mixture to all wells.
-
-
Measurement:
-
Immediately measure the rate of formazan (B1609692) dye formation by reading the absorbance (e.g., at 440 nm for WST1) kinetically over several minutes using a microplate reader.[15]
-
-
Calculation:
-
Subtract the rate of the dicoumarol-inhibited reaction from the total rate to get the NQO1-specific activity.
-
Normalize activity to the protein concentration of the lysate. Potency is often expressed as a CD value (the concentration required to double the specific enzyme activity).[16]
-
Glutathione S-Transferase (GST) Activity Assay (Colorimetric)
This is the most common method for measuring total GST activity, based on the protocol by Habig et al.[17][18]
-
Cell Lysis:
-
Prepare cytosolic fractions from cells treated with ATT as described previously.
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5).
-
Prepare stock solutions of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) in ethanol (B145695) and reduced glutathione (GSH) in water.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate or cuvette, add the reaction buffer.
-
Add the cell lysate (enzyme source).
-
Add the GSH solution.
-
Initiate the reaction by adding the CDNB solution.[19]
-
-
Measurement:
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Use the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹cm⁻¹) to convert the rate into specific activity (nmol/min/mg protein).[17]
-
ARE-Luciferase Reporter Assay
This assay directly measures the ability of a compound to activate transcription via the Antioxidant Response Element.[21]
-
Transfection:
-
Co-transfect mammalian cells (e.g., HEK293T) with two plasmids:
-
A reporter plasmid containing multiple copies of the ARE sequence upstream of a Firefly luciferase gene.
-
A control plasmid with a constitutive promoter (e.g., CMV) driving the expression of a second luciferase (e.g., Renilla) for normalization of transfection efficiency.[22]
-
-
-
Treatment:
-
After allowing 24 hours for plasmid expression, treat the cells with various concentrations of ATT for an additional 12-24 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.[21]
-
-
Measurement:
-
Calculation:
-
Calculate the ratio of Firefly to Renilla luminescence (A/B) for each well to normalize the data.
-
Express the results as fold induction over the vehicle-treated control.
-
Conclusion
This compound is a potent inducer of phase II detoxification enzymes, a characteristic that is central to its chemopreventive and cytoprotective effects. Its mechanism of action is well-characterized, proceeding through the activation of the Nrf2 transcription factor, which subsequently upregulates a battery of ARE-driven genes including NQO1, GSTs, and UGTs, and increases the cellular pool of glutathione. The methodologies detailed herein provide a robust framework for researchers to quantify the inductive effects of ATT and similar compounds, facilitating further investigation into their therapeutic potential in diseases characterized by oxidative stress and toxicant exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anethole dithiolethione, a putative neuroprotectant, increases intracellular and extracellular glutathione levels during starvation of cultured astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potent induction of total cellular GSH and NQO1 as well as mitochondrial GSH by 3H-1,2-dithiole-3-thione in SH-SY5Y neuroblastoma cells and primary human neurons: protection against neurocytotoxicity elicited by dopamine, 6-hydroxydopamine, 4-hydroxy-2-nonenal, or hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NQO1 Activity Assay Kit (Colorimetric) (ab184867) | Abcam [abcam.com]
- 16. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Activity Assay of Glutathione S-Transferase (GSTs) Enzyme as a Diagnostic Biomarker for Liver Hydatid Cyst in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3hbiomedical.com [3hbiomedical.com]
- 21. assaygenie.com [assaygenie.com]
- 22. High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Anethole Trithione: A Deep Dive into its Sialogogue Properties
For Researchers, Scientists, and Drug Development Professionals
Anethole (B165797) trithione (ATT), a sulfur-containing compound, has demonstrated notable efficacy in alleviating symptoms of xerostomia, or dry mouth. This technical guide provides a comprehensive overview of the sialogogue (saliva-stimulating) properties of anethole trithione, detailing its mechanism of action, clinical efficacy, and the experimental methodologies used to evaluate its effects.
Clinical Efficacy in Xerostomia
Clinical trials have demonstrated the effectiveness of this compound in increasing salivary flow in patients with xerostomia from various causes, including medication side effects, Sjögren's syndrome, and age-related salivary gland hypofunction.[1][2] A significant increase in both unstimulated and stimulated salivary flow rates has been observed following treatment with this compound.
Quantitative Analysis of Salivary Flow Rate
The following table summarizes the key quantitative data from a clinical trial investigating the effect of this compound on salivary flow rates in patients with xerostomia.
| Patient Group | Measurement | Baseline (mL/10 min) | After 2 Weeks of this compound Treatment (mL/10 min) | P-value |
| Overall | Unstimulated Salivary Flow Rate | 0.76 ± 0.41 | 1.54 ± 1.33 | <0.05 |
| Stimulated Salivary Flow Rate | 5.18 ± 3.02 | 9.07 ± 4.10 | <0.05 | |
| Drug-Induced Xerostomia | Unstimulated Salivary Flow Rate | 0.90 ± 0.54 | 1.69 ± 1.65 | <0.05 |
| Stimulated Salivary Flow Rate | 6.29 ± 4.12 | 12.09 ± 5.10 | <0.02 |
Data adapted from a clinical trial on this compound in patients with symptomatic hyposalivation.[1]
Mechanism of Action
The sialogogue effect of this compound is primarily attributed to its influence on the parasympathetic nervous system, which plays a crucial role in regulating salivary secretion.[3][4] Unlike direct cholinergic agonists such as pilocarpine, this compound does not appear to directly bind to and activate muscarinic receptors.[5] Instead, its mechanism is thought to be multifactorial, involving:
-
Increased Number of Muscarinic Receptors: Chronic treatment with this compound has been shown to significantly increase the number of muscarinic acetylcholine (B1216132) receptors (mAChRs) in the salivary glands.[2][6] This upregulation could enhance the glands' sensitivity to acetylcholine, the primary neurotransmitter of the parasympathetic nervous system.
-
Post-Receptor Signaling Pathway Modulation: Research suggests that this compound may stimulate post-receptor signaling pathways coupled to the secretory response.[5] This could involve the modulation of intracellular second messengers, such as calcium ions (Ca2+), which are critical for triggering the exocytosis of saliva-containing vesicles from acinar cells.
-
Enhancement of Cholinergic and Adrenergic Responsiveness: Studies have indicated that this compound can increase both cholinergic and adrenergic responsiveness in salivary gland acini.[5]
The proposed signaling pathway for this compound's sialogogue action is depicted below:
References
- 1. Treatment of xerostomia with the bile secretion-stimulating drug this compound: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Enhancement of salivary secretion by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of chronic this compound and amitriptyline treatment on rat parotid gland signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Characterization of Anethole Trithione Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Anethole (B165797) trithione (ATT), a dithiolethione derivative, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. It is known to function as a sialogogue for the treatment of xerostomia (dry mouth), a choleretic agent, and has demonstrated hepatoprotective and chemopreventive properties.[1][2][3] However, the therapeutic potential of ATT is hampered by its poor water solubility and limited oral bioavailability.[4] This has spurred the development of various analogs designed to improve its physicochemical properties and enhance its efficacy. This technical guide provides a comprehensive overview of the chemical synthesis, characterization, and relevant signaling pathways of anethole trithione and its key analogs.
Chemical Synthesis of this compound Analogs
The synthesis of this compound analogs primarily revolves around two strategies: modification of the parent molecule to enhance water solubility and derivatization of its active metabolite, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ATX).[1][4]
Synthesis of the Active Metabolite (ATX) and a Water-Soluble Phosphate (B84403) Prodrug (ATXP)
A key strategy to overcome the limitations of ATT is the synthesis of its active metabolite, ATX, which can then be further modified. A successful approach has been the development of a water-soluble phosphate prodrug of ATX, herein designated as ATXP.
Experimental Protocol: Synthesis of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ATX) [1]
-
Demethylation of this compound (ATT): To a solution of this compound (ATT) in a suitable organic solvent, a demethylating agent such as pyridine (B92270) hydrochloride is added.
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period to ensure complete demethylation.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated. The resulting solid is collected by filtration and purified by recrystallization from an appropriate solvent, such as petroleum ether, to yield ATX as an orange solid.[1]
Experimental Protocol: Synthesis of the Sodium Phosphate Prodrug of ATX (ATXP) [1]
-
Phosphorylation of ATX: ATX is dissolved in a suitable solvent like dichloromethane, and pyridine is added. The mixture is cooled to below -10 °C.
-
Addition of Phosphorylating Agent: Phosphorus oxychloride is added dropwise to the cooled solution.
-
Reaction and Purification: The reaction is allowed to proceed, and upon completion, the product is worked up and purified to yield the phosphate prodrug, ATXP.
The workflow for the synthesis of ATX and its phosphate prodrug ATXP is illustrated in the diagram below.
Caption: Synthetic workflow for the preparation of ATX and its phosphate prodrug ATXP.
Characterization of this compound and Its Analogs
The structural elucidation and purity assessment of synthesized this compound analogs are conducted using a combination of spectroscopic and chromatographic techniques.
Spectroscopic and Chromatographic Data
High-Performance Liquid Chromatography (HPLC) is routinely used to determine the purity of the synthesized compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable for structural confirmation.
Table 1: Physicochemical and Spectroscopic Data for this compound (ATT) and its Active Metabolite (ATX)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility (Water) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |
| This compound (ATT) | C₁₀H₈OS₃ | 240.37 | 0.38 µg/mL[4] | 7.55 (d, 2H), 6.95 (d, 2H), 6.85 (s, 1H), 3.85 (s, 3H) | 211.5, 175.4, 162.1, 131.8, 128.9, 114.5, 55.4 | 240 (M+) |
| 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ATX) | C₉H₆OS₃ | 226.34 | Low | 7.48 (d, 2H), 6.87 (d, 2H), 6.81 (s, 1H), 5.30 (s, 1H, OH) | 211.7, 175.2, 159.8, 132.1, 129.2, 116.1 | 226 (M+) |
Note: NMR data are representative and may vary slightly based on solvent and instrument.
Key Signaling Pathways
The pharmacological effects of this compound and its analogs are mediated through their interaction with specific cellular signaling pathways. The two most prominent pathways are the muscarinic acetylcholine (B1216132) receptor pathway, which is crucial for its sialogogue activity, and the Keap1-Nrf2 pathway, which is linked to its antioxidant and cytoprotective effects.
Muscarinic M3 Receptor Signaling Pathway
This compound enhances salivary secretion by upregulating the number of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, on salivary acinar cells.[3][5] The activation of M3 receptors by acetylcholine or other muscarinic agonists initiates a downstream signaling cascade that leads to increased intracellular calcium and ultimately, saliva secretion.
Caption: this compound upregulates muscarinic M3 receptors, leading to the activation of the Gq/PLC pathway and subsequent saliva secretion.
Keap1-Nrf2 Antioxidant Response Pathway
Dithiolethiones, including this compound, are known to be potent inducers of the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[6] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. Electrophilic compounds like dithiolethiones can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.
Caption: this compound analogs activate the Keap1-Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.
Conclusion
The development of this compound analogs represents a promising avenue for enhancing the therapeutic utility of this versatile pharmacological agent. By employing synthetic strategies to improve aqueous solubility and bioavailability, researchers can overcome the primary limitations of the parent compound. The detailed characterization of these analogs and a thorough understanding of their interactions with key signaling pathways, such as the muscarinic M3 receptor and Keap1-Nrf2 pathways, are crucial for the rational design of new and more effective drug candidates. This guide provides a foundational resource for scientists and drug development professionals working in this exciting area of medicinal chemistry.
References
- 1. Synthesis, Characterization, and In Vivo Evaluation of Desmethyl this compound Phosphate Prodrug for Ameliorating Cerebral Ischemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | C10H8OS3 | CID 2194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Anethole Trithione in Sjögren's Syndrome Clinical Trials
These application notes provide a comprehensive overview of the clinical trial protocols for investigating anethole (B165797) trithione as a therapeutic agent for Sjögren's syndrome, with a primary focus on its efficacy in treating xerostomia (dry mouth). The following sections detail the mechanism of action, experimental protocols, and data presentation based on available clinical and preclinical research.
Mechanism of Action
Anethole trithione is a synthetic compound that has been investigated for its potential to alleviate symptoms of dry mouth. Its mechanism of action is believed to be multifactorial, primarily involving the stimulation of salivary secretion and antioxidant effects.[1][2]
One of the primary mechanisms is its effect on muscarinic acetylcholine (B1216132) receptors (mAChRs) in salivary glands.[3][4] this compound is thought to increase the number of these receptors, thereby enhancing the response to parasympathetic stimulation and leading to increased saliva production.[1][3][4] Additionally, it may stimulate post-receptor signaling pathways coupled to the secretory response.[5]
This compound also exhibits antioxidant properties.[6][7] It can increase the levels of glutathione (B108866) and the activity of phase II detoxifying enzymes in the liver.[1][4] This antioxidant activity may help protect salivary gland cells from oxidative stress, which is implicated in the pathogenesis of Sjögren's syndrome.[2] Some research also suggests it can inhibit the production of mitochondrial reactive oxygen species (ROS).[7]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound in salivary gland acinar cells.
Caption: Proposed mechanism of this compound in salivary glands.
Experimental Protocols
The following are detailed methodologies for key experiments in a clinical trial evaluating this compound for Sjögren's syndrome-associated xerostomia.
Protocol 1: Participant Recruitment and Screening
1. Inclusion Criteria:
- Age 18 years or older.
- Confirmed diagnosis of primary Sjögren's syndrome.
- Patient-reported symptoms of severe xerostomia.
- Willingness to provide informed consent and adhere to the study protocol.
2. Exclusion Criteria:
- History of other conditions causing xerostomia (e.g., head and neck radiation).
- Use of other medications for xerostomia within a specified washout period.
- Significant unstable systemic diseases.
- Known hypersensitivity to this compound or its components.
- Pregnancy or lactation.
3. Screening Process:
- Initial assessment of medical history and current medications.
- Confirmation of Sjögren's syndrome diagnosis.
- Baseline assessment of xerostomia symptoms using a Visual Analogue Scale (VAS).
- Baseline measurement of unstimulated whole salivary flow rate.
- Informed consent process.
Protocol 2: Treatment Administration
1. Dosage and Formulation:
- This compound administered as 25 mg tablets.
2. Treatment Regimen:
- One 25 mg tablet taken orally three times per day.
- Total daily dose of 75 mg.
- Treatment duration of three weeks.
3. Control Group:
- A placebo group receiving identical-looking tablets on the same schedule.
Protocol 3: Efficacy Assessment
1. Measurement of Salivary Flow Rate (Sialometry):
- Unstimulated Whole Salivary Flow Rate:
- Participants should refrain from eating, drinking, smoking, or oral hygiene for at least one hour before the measurement.
- The participant is seated in a quiet room and asked to swallow to clear their mouth.
- For a period of 15 minutes, the participant allows saliva to passively drool into a pre-weighed sterile collection tube.[8][9]
- The collection tube is then re-weighed, and the difference in weight is used to determine the volume of saliva (assuming 1 g = 1 mL).
- The flow rate is calculated in mL/min.
- Measurement Schedule:
- Baseline (before treatment initiation).
- Weekly during the 3-week treatment period.
- At the end of the 2-week follow-up period.
2. Assessment of Subjective Symptoms (Xerostomia):
- Visual Analogue Scale (VAS):
- A 100 mm horizontal line is provided to the participant, with "No dry mouth" at the 0 mm end and "Most severe dry mouth" at the 100 mm end.
- The participant is asked to mark a point on the line that corresponds to their current level of dry mouth.[10]
- The distance from the "No dry mouth" end to the mark is measured in millimeters.
- Administration Schedule:
- Baseline.
- Weekly during treatment.
- At the end of the follow-up period.
Protocol 4: Safety and Tolerability Assessment
1. Adverse Event Monitoring:
- Participants are monitored for any adverse events throughout the study.
- Commonly reported side effects include abdominal discomfort, flatulence, diarrhea, and nausea.
- The severity and relationship to the study drug are assessed for each adverse event.
2. Clinical and Laboratory Monitoring:
- Regular clinical examinations.
- Standard laboratory blood tests (e.g., complete blood count, liver function tests) at baseline and end of treatment.
Experimental Workflow
The following diagram outlines the workflow of a typical clinical trial for this compound in Sjögren's syndrome.
Caption: Clinical trial workflow for this compound in Sjögren's.
Data Presentation
Quantitative data from the clinical trial should be summarized in tables for clear comparison.
Table 1: Baseline Characteristics of Study Participants
| Characteristic | This compound Group (n=) | Placebo Group (n=) |
| Age (years, mean ± SD) | ||
| Gender (% female) | ||
| Duration of Sjögren's (years, mean ± SD) | ||
| Baseline Unstimulated Salivary Flow (mL/min, mean ± SD) | ||
| Baseline VAS Score (mm, mean ± SD) |
Table 2: Efficacy Outcomes
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Unstimulated Salivary Flow (mL/min) | |||
| Baseline (mean ± SD) | |||
| Week 3 (mean ± SD) | |||
| Change from Baseline (mean ± SD) | |||
| VAS Score for Xerostomia (mm) | |||
| Baseline (mean ± SD) | |||
| Week 3 (mean ± SD) | |||
| Change from Baseline (mean ± SD) |
Table 3: Adverse Events
| Adverse Event | This compound Group (n, %) | Placebo Group (n, %) |
| Abdominal Discomfort | ||
| Flatulence | ||
| Diarrhea | ||
| Nausea | ||
| Any Adverse Event |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of chronic this compound and amitriptyline treatment on rat parotid gland signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound is a Mitochondrial ROS Blocker – Fight Aging! [fightaging.org]
- 8. Sialometry : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]
- 9. How to Perform a Salivary Gland and Salivary Flow Exam [ostrowonline.usc.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Stable Oral Formulation of Anethole Trithione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole (B165797) trithione is a compound recognized for its therapeutic potential, including its use in treating xerostomia (dry mouth).[1] However, its clinical efficacy is often hindered by its poor oral bioavailability. This limitation stems from its low aqueous solubility and extensive first-pass metabolism.[2][3][4] Anethole trithione is a lipophilic molecule with a high log P value, yet its dissolution in the gastrointestinal tract is minimal, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug.[2][5] To overcome these challenges, advanced formulation strategies are necessary to enhance its solubility and dissolution rate, thereby improving its oral absorption and therapeutic effectiveness.
This document provides detailed application notes and protocols for the development of a stable oral formulation of this compound, with a focus on the preparation and characterization of amorphous solid dispersions (ASDs). ASDs are a proven approach for enhancing the oral bioavailability of poorly water-soluble drugs by converting the crystalline drug into a higher-energy amorphous state, which is then stabilized by a polymer matrix.[6]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective oral drug delivery system.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈OS₃ | [1] |
| Molecular Weight | 240.35 g/mol | [1] |
| Appearance | Orange-red crystalline powder | |
| Melting Point | 111 °C | |
| Log P | 3.8 | [2][4] |
| Aqueous Solubility | 0.38 µg/mL | [2][4] |
| Metabolism | Rapidly metabolized to 4-hydroxy-anethole trithione via O-demethylation | [2][3][4] |
Formulation Strategy: Amorphous Solid Dispersions
Amorphous solid dispersions (ASDs) are a highly effective strategy for improving the oral bioavailability of poorly soluble drugs like this compound. By dispersing the drug in its amorphous form within a hydrophilic polymer matrix, the dissolution rate and extent of supersaturation in the gastrointestinal fluids can be significantly increased.
Workflow for Amorphous Solid Dispersion Development
Caption: General Workflow for ASD Development
Experimental Protocols
Protocol for Preparation of this compound Solid Dispersion by Hot-Melt Extrusion (HME)
Objective: To prepare an amorphous solid dispersion of this compound with a suitable polymer carrier to enhance its solubility and dissolution rate.
Materials:
-
This compound (API)
-
Polymer carrier (e.g., Soluplus®, Kollidon® VA 64, HPMC-AS)
-
Plasticizer (optional, e.g., triethyl citrate)
-
Twin-screw extruder
Procedure:
-
Premixing: Accurately weigh the required amounts of this compound and the polymer carrier (and plasticizer, if used) to achieve the desired drug loading (e.g., 10%, 20%, 30% w/w).
-
Blending: Physically mix the components in a V-blender or a high-shear mixer for 10-15 minutes to ensure a homogenous powder blend.
-
Extruder Setup:
-
Set the temperature profile of the extruder barrel zones. A typical starting point would be to set the initial zones near the glass transition temperature (Tg) of the polymer and gradually increase to a processing temperature above the melting point of the drug-polymer mixture but below the degradation temperature of all components.[7][8]
-
Set the screw speed (e.g., 100-200 rpm).
-
-
Extrusion:
-
Feed the powder blend into the extruder at a constant rate using a gravimetric feeder.
-
Monitor the process parameters such as torque, die pressure, and melt temperature to ensure a stable extrusion process.[8]
-
-
Cooling and Collection:
-
Cool the extrudate on a conveyor belt or by passing it through chilled rollers to rapidly solidify the amorphous dispersion.
-
-
Milling and Sieving:
-
Mill the cooled extrudate into a fine powder using a suitable mill (e.g., a hammer mill or a jet mill).
-
Sieve the milled powder to obtain a uniform particle size distribution.
-
-
Storage: Store the prepared solid dispersion in a tightly sealed container with a desiccant to protect it from moisture.
Protocol for Preparation of this compound Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound using the spray drying technique.
Materials:
-
This compound (API)
-
Polymer carrier (e.g., PVP K30, HPMCAS)
-
Organic solvent (e.g., methanol, acetone, or a mixture thereof)
-
Spray dryer
Procedure:
-
Solution Preparation:
-
Dissolve the this compound and the polymer carrier in a suitable organic solvent to form a clear solution. The solid content in the solution typically ranges from 5-20% (w/v).[6]
-
-
Spray Dryer Setup:
-
Set the inlet temperature (e.g., 100-150°C).
-
Set the atomizing gas flow rate and the feed pump rate to achieve the desired droplet size and drying efficiency.
-
Set the outlet temperature, which is a critical parameter for ensuring complete solvent evaporation and the formation of a stable amorphous product.[9]
-
-
Spray Drying:
-
Pump the feed solution through the atomizer nozzle into the drying chamber.
-
The hot drying gas (typically nitrogen) rapidly evaporates the solvent from the atomized droplets.[9]
-
-
Product Collection:
-
The solid particles are separated from the gas stream using a cyclone separator and collected.[9]
-
-
Secondary Drying:
-
The collected powder may be subjected to secondary drying in a vacuum oven at a temperature below the glass transition temperature (Tg) of the solid dispersion to remove any residual solvent.
-
-
Storage: Store the spray-dried powder in a tightly sealed container with a desiccant.
Characterization of this compound Solid Dispersions
Protocol for Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and to assess the physical state (amorphous or crystalline) of this compound in the solid dispersion.[10][11][12][13]
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the solid dispersion into a standard aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow using an indium standard.
-
Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Analysis:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected melting point of the crystalline drug (e.g., 150°C).[10]
-
Cool the sample rapidly to a temperature below the expected Tg (e.g., 0°C).
-
Reheat the sample at the same heating rate to observe the glass transition.
-
-
Data Analysis:
-
Determine the Tg from the second heating scan as the midpoint of the step change in the heat flow curve. A single Tg for the solid dispersion indicates good miscibility between the drug and the polymer.[13]
-
The absence of a melting endotherm for this compound in the first heating scan confirms its amorphous state.[14]
-
Protocol for Powder X-Ray Diffraction (PXRD)
Objective: To confirm the amorphous nature of this compound in the solid dispersion.[15][16]
Procedure:
-
Sample Preparation: Place a sufficient amount of the solid dispersion powder on the sample holder and gently flatten the surface.
-
Instrument Setup:
-
Use a diffractometer with Cu Kα radiation.
-
Set the voltage and current for the X-ray tube (e.g., 40 kV and 40 mA).
-
-
Data Collection:
-
Scan the sample over a 2θ range of 5-40° at a scan rate of, for example, 2°/min.[15]
-
-
Data Analysis:
In Vitro Performance Evaluation
Protocol for In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of this compound from the prepared solid dispersions in comparison to the pure crystalline drug.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution medium (e.g., simulated gastric fluid without pepsin pH 1.2, or simulated intestinal fluid pH 6.8 with or without surfactant)
-
HPLC system for drug quantification
Procedure:
-
Apparatus Setup:
-
Set the dissolution vessel temperature to 37 ± 0.5°C.
-
Set the paddle speed to 50 or 75 rpm.[17]
-
-
Dissolution Test:
-
Add 900 mL of the pre-warmed dissolution medium to each vessel.
-
Introduce a weighed amount of the solid dispersion (equivalent to a specific dose of this compound) into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Sample Analysis:
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Plot the dissolution profiles (percentage of drug dissolved vs. time).
-
In Vivo Pharmacokinetic Studies
Objective: To evaluate the oral bioavailability of the developed this compound solid dispersion formulation in an animal model (e.g., rats) compared to a control formulation (e.g., an aqueous suspension of the crystalline drug).
Pharmacokinetic Study Protocol
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
Formulations:
-
Test formulation: this compound solid dispersion suspended in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose).
-
Reference formulation: An aqueous suspension of crystalline this compound.
Procedure:
-
Dosing:
-
Fast the animals overnight with free access to water.
-
Administer the formulations orally via gavage at a specific dose of this compound.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound and its major metabolite in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.
-
Expected Pharmacokinetic Parameters
The following table summarizes representative pharmacokinetic parameters of this compound's active metabolite (ATX) after oral administration of different formulations in rats.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| ATX-PO | 17.1 | 122.49 ± 8.27 | 2.2 ± 1.9 | 1023.5 ± 213.4 | 100 | [18] |
| ATXP-PO (Prodrug) | 25 | 194.86 ± 14.75 | 3.44 ± 1.63 | 1754.7 ± 321.8 | 171.4 | [18] |
| LCT-SME | - | ~250 | ~2 | ~1500 | - | [5] |
| Aqueous Suspension | - | ~50 | ~2 | ~400 | - | [5] |
*LCT-SME: Long-chain triglyceride sub-microemulsion
This compound Signaling Pathway
This compound is known to increase salivary secretion, and its mechanism of action is believed to involve the upregulation of muscarinic acetylcholine (B1216132) receptors.[19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | C10H8OS3 | CID 2194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lipid-based formulations to enhance oral bioavailability of the poorly water-soluble drug anethol trithione: effects of lipid composition and formulation [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy | MDPI [mdpi.com]
- 8. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. researchgate.net [researchgate.net]
- 14. crystalpharmatech.com [crystalpharmatech.com]
- 15. mcgill.ca [mcgill.ca]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Oral Thin Film In Vitro Dissolution Testing - Oral Thin Film - CD Formulation [formulationbio.com]
- 18. Synthesis, Characterization, and In Vivo Evaluation of Desmethyl this compound Phosphate Prodrug for Ameliorating Cerebral Ischemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Anethole Trithione in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole (B165797) trithione (ATT) is a sulfur-containing compound known for its choleretic and secretagogue properties. It is clinically used to treat xerostomia (dry mouth). Accurate quantification of anethole trithione and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and understanding its mechanism of action. These application notes provide detailed protocols for the quantitative analysis of this compound in various biological samples using modern analytical techniques.
Metabolic Pathway of this compound
This compound undergoes metabolism primarily in the liver. The main metabolic pathway is O-demethylation to form its active metabolite, 4-hydroxy-anethole trithione (ATX). This process is mediated by several cytochrome P450 enzymes, including CYP1A1, CYP1A2, CYP1B1, 2C9, 2C19, and 2E1. Further S-oxidation of both the parent drug and its metabolite is catalyzed by flavin-dependent monooxygenases (FMOs).
Metabolic conversion of this compound.
Analytical Methods
The primary methods for the quantification of this compound and its metabolites in biological samples are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for pharmacokinetic studies where low concentrations are expected.
Quantitative Data Summary
| Analyte | Matrix | Method | Linearity Range (ng/mL) | LLOQ/LOD (ng/mL) | Reference |
| This compound (ATT) | Human Plasma | HPLC-UV | 84 - 840 | LOD: 84 | [1] |
| 4-hydroxy-anethole trithione (ATX) | Human Plasma | HPLC-UV | 20 - 1500 | LOQ: 20 | [2] |
| This compound (ATT) | Human Plasma | LC-MS/MS | 0.02 - 5 | - | [3][4] |
| This compound (ATT) & desmethyl-ADT | Rat & Mouse Urine | HPLC | Not Specified | Not Specified | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the rapid and sensitive determination of this compound in human plasma, suitable for pharmacokinetic studies.[3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) solution (e.g., Diazepam).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
Sample preparation workflow for plasma analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase: 80:20 (v/v) methanol (B129727) and 5 mM aqueous ammonium (B1175870) acetate (B1210297) solution
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
3. Method Validation Parameters
Protocol 2: Quantification of 4-hydroxy-anethole trithione in Human Plasma by HPLC-UV
This method is suitable for the determination of the main metabolite of this compound after enzymatic hydrolysis of its glucuronide conjugate.[2]
1. Sample Preparation (Enzymatic Hydrolysis and Liquid-Liquid Extraction)
-
To 0.5 mL of plasma, add 50 µL of β-glucuronidase solution.
-
Incubate at 37°C for 1 hour.
-
Add 50 µL of internal standard (e.g., mifepristone).
-
Add 3 mL of extraction solvent (cyclohexane-isopropanol, 95:5, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the HPLC system.
2. HPLC-UV Conditions
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and water (75:25, v/v)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 346 nm
-
Column Temperature: 30°C
3. Method Validation Parameters
-
Linearity: 20 to 1500 ng/mL (r² = 0.9992)[2]
-
Limit of Quantification (LOQ): 20 ng/mL[2]
-
Recovery: 32.04% to 44.06% (absolute), 102.53% to 107.04% (relative)[2]
Signaling Pathways of this compound in Salivary Glands
This compound enhances salivary secretion through its interaction with muscarinic acetylcholine (B1216132) receptors and by increasing the levels of certain neuropeptides.
1. Muscarinic Acetylcholine Receptor Pathway
This compound increases the number of muscarinic acetylcholine receptors (M3 subtype) on salivary acinar cells.[6] Activation of these G-protein coupled receptors (GPCRs) by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in stimulating saliva secretion.
This compound's effect on the muscarinic pathway.
2. Neuropeptide Signaling
Chronic treatment with this compound has been shown to increase the concentration of Substance P and calcitonin gene-related peptide (CGRP) in saliva.[7] Substance P acts on neurokinin-1 (NK-1) receptors on salivary gland cells, which are also GPCRs coupled to the PLC pathway, further contributing to increased intracellular calcium and saliva secretion.
This compound's influence on neuropeptide signaling.
References
- 1. Involvement of NK1 receptors and importance of the N-terminal sequence of substance P in the stimulation of protein secretion in rat parotid glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of Substance P (SP) and Its Related NK1 Receptor in Primary Sjögren’s Syndrome (pSS) Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide K potently stimulates salivary gland secretion and potentiates substance P-induced salivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Substance P and Receptor Antagonists on Secretion of Lingual Lipase and Amylase from Rat von Ebner's Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of substance P and the NK-1 receptor in human pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multimodal Mass Spectrometry Imaging of Rat Brain using IR-MALDESI and nanoPOTS-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing Anethole Trithione for In Vivo Salivary Gland Function Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anethole (B165797) trithione (AT), a dithiolethione compound, is recognized for its secretagogue properties, particularly in enhancing salivary secretion.[1][2] Originally classified as a choleretic agent, its efficacy in treating xerostomia (dry mouth) has made it a valuable tool for studying salivary gland physiology and pathophysiology in vivo.[3] Chronic administration of anethole trithione has been shown to increase both non-stimulated and stimulated salivary flow rates, offering a therapeutic strategy for hyposalivation induced by medications or certain medical conditions.[4]
The primary mechanism of action for this compound in salivary glands is not as a direct cholinergic agonist, but rather through the enhancement of the parasympathetic signaling pathway.[2][5] Research indicates that chronic treatment with AT increases the number of muscarinic acetylcholine (B1216132) receptors (mAChRs) in salivary gland cells.[6][7] This upregulation of receptors likely increases the gland's sensitivity to acetylcholine, the primary neurotransmitter for stimulating saliva production. Furthermore, evidence suggests that AT may also stimulate post-receptor signaling pathways, potentially involving intracellular calcium mobilization, which is a critical step in fluid and protein secretion from acinar cells.[8][9] Additionally, this compound has been observed to increase the concentration of neuropeptides such as Substance P (SP) and calcitonin gene-related peptide (CGRP) in saliva, which are correlated with increased salivary volume.[3]
These application notes provide detailed protocols for utilizing this compound to study salivary gland function in vivo, focusing on rodent models, which are frequently used in preclinical research.
Data Presentation: Summary of Quantitative Effects
The following tables summarize the quantitative data from clinical studies on the effect of this compound on salivary function.
Table 1: Effect of this compound on Salivary Flow Rate in Patients with Xerostomia
| Parameter | Baseline (Mean ± SD) | After 2 Weeks of this compound (Mean ± SD) | P-value |
| Non-stimulated Salivary Flow Rate (mL/10 min) | 0.76 ± 0.41 | 1.54 ± 1.33 | <0.05 |
| Stimulated Salivary Flow Rate (mL/10 min) | 5.18 ± 3.02 | 9.07 ± 4.10 | <0.05 |
| (Data sourced from a clinical trial involving patients with xerostomia from various causes. This compound was administered at a dose of 6 tablets per day.)[4] |
Table 2: Effect of this compound on Salivary Neuropeptide Concentrations in Healthy Volunteers
| Parameter | Day 1 (Mean ± SEM) | Day 14 (Mean ± SEM) | P-value |
| Saliva Volume (mL) | 1.2 ± 0.2 | 1.7 ± 0.2 | <0.05 |
| Substance P-IS Concentration (pg/mL) | 19.9 ± 1.9 | 25.8 ± 1.7 | <0.05 |
| alpha-CGRP-IS Concentration (pg/mL) | 27.7 ± 4.7 | 39.9 ± 4.7 | <0.05 |
| (Data from a study on healthy male volunteers undergoing chronic treatment with this compound.)[3] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Salivary Gland Function in a Rat Model
This protocol details the procedure for chronic administration of this compound to rats and the subsequent measurement of stimulated salivary flow.
Materials and Reagents:
-
This compound (AT) powder
-
Vehicle for AT administration (e.g., 0.5% carboxymethyl cellulose (B213188) sodium solution)
-
Male Wistar rats (200-250g)
-
Pilocarpine (B147212) hydrochloride
-
Sterile isotonic saline
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Pre-weighed collection tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Cotton balls
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, access to food and water ad libitum) for at least one week before the experiment.
-
Preparation of this compound Suspension: Prepare a suspension of AT in the chosen vehicle. Due to its poor water solubility, a suspension in 0.5% carboxymethyl cellulose or a similar vehicle is recommended. The concentration should be calculated based on the desired dosage (e.g., 50 mg/kg body weight).
-
Chronic Administration of this compound:
-
Divide animals into a control group and a treatment group.
-
Administer the AT suspension to the treatment group daily via oral gavage for a period of 7 to 14 days.
-
Administer an equal volume of the vehicle to the control group following the same schedule.
-
-
Preparation for Saliva Collection:
-
On the day of the experiment, withhold food for 12 hours, with water still available.
-
Anesthetize a rat from each group with an intraperitoneal injection of sodium pentobarbital.
-
-
Saliva Collection:
-
Once the animal is fully anesthetized, carefully place it on a warming pad to maintain body temperature.
-
Gently open the rat's mouth and place a small, pre-weighed cotton ball under the tongue to absorb saliva.
-
Administer a subcutaneous injection of pilocarpine (e.g., 2 mg/kg) to stimulate salivation.
-
Collect saliva for a fixed period, typically 15-30 minutes.
-
Remove the cotton ball and immediately place it in a pre-weighed collection tube.
-
-
Quantification of Salivary Flow:
-
Weigh the collection tube containing the saliva-soaked cotton ball.
-
The difference in weight from the initial dry weight of the cotton ball and tube represents the amount of saliva secreted.
-
The salivary flow rate can be expressed as mg of saliva per minute. For standardization, this can be normalized to the animal's body weight.
-
Protocol 2: Measurement of Parasympathetic Nerve-Stimulated Salivation
This protocol is a more invasive procedure to directly measure salivary secretion from a specific gland in response to nerve stimulation.
Materials and Reagents:
-
All materials from Protocol 1.
-
Tracheostomy tube.
-
Fine surgical instruments (forceps, scissors, retractors).
-
Bipolar platinum electrodes.
-
Electrical stimulator.
-
Polyethylene (B3416737) tubing (cannula).
-
Surgical microscope or magnifying glass.
Procedure:
-
Chronic AT Administration: Administer AT or vehicle to rats as described in Protocol 1.
-
Surgical Preparation:
-
Anesthetize the rat and perform a tracheostomy to ensure a clear airway.
-
Make a midline incision in the neck to expose the submandibular or parotid glands and their ducts.
-
Carefully isolate the chorda-lingual nerve (for submandibular gland) or the auriculotemporal nerve (for parotid gland).
-
Place the bipolar electrodes around the isolated nerve.
-
-
Duct Cannulation:
-
Under magnification, carefully dissect the excretory duct of the target salivary gland.
-
Make a small incision in the duct and insert a fine polyethylene cannula. Secure it with a suture.
-
-
Nerve Stimulation and Saliva Collection:
-
Position a pre-weighed collection tube at the end of the cannula.
-
Stimulate the nerve with electrical pulses. Typical parameters (to be optimized) are 5V, 2 ms (B15284909) duration, at a frequency of 20 Hz, delivered for 5 minutes.
-
Collect the secreted saliva in the tube.
-
-
Data Analysis:
-
Weigh the collected saliva.
-
Calculate the flow rate (mg/min). Compare the flow rates between the AT-treated and control groups.
-
Mandatory Visualizations
Diagram 1: Proposed Signaling Pathway of this compound in Salivary Gland Acinar Cells
Caption: this compound's effect on salivary secretion.
Diagram 2: Experimental Workflow for In Vivo Salivary Function Assessment
Caption: Workflow for assessing salivary function with AT.
References
- 1. Enhancement of salivary secretion by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Sialogogue Agent | AmBeed.com [ambeed.com]
- 3. Enhancement of salivary secretion and neuropeptide (substance P, alpha-calcitonin gene-related peptide) levels in saliva by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 茴三硫 | choleretic agent | CAS 532-11-6 | this compound (茴三硫) | Sialogogue Agent | 美国InvivoChem [invivochem.cn]
- 5. Acute effects of a possible sialogogue, this compound, in rat parotid glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of chronic this compound and amitriptyline treatment on rat parotid gland signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anethole Trithione in Preclinical Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole (B165797) trithione (ATT), also known as anethole dithiolethione (ADT), is a sulfur-containing compound with significant therapeutic potential in the management of various liver diseases.[1] As a potent antioxidant and anti-inflammatory agent, ATT has demonstrated protective effects in a range of preclinical liver disease models.[1][2] These application notes provide a comprehensive overview of the use of anethole trithione in models of non-alcoholic fatty liver disease (NAFLD), drug-induced liver injury, and liver fibrosis, complete with detailed experimental protocols and a summary of key quantitative findings. The information presented herein is intended to guide researchers in designing and executing studies to further elucidate the therapeutic utility of this compound.
Mechanism of Action
This compound exerts its hepatoprotective effects through a multi-faceted mechanism of action. It is a potent inducer of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3] Activation of Nrf2 leads to the upregulation of a battery of cytoprotective genes, including those involved in glutathione (B108866) (GSH) synthesis and regeneration, thereby bolstering the liver's defense against oxidative stress.[4] Furthermore, ATT has been shown to inhibit the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway, leading to a reduction in the production of inflammatory cytokines such as TNF-α and IL-6.[1][2][5] In the context of metabolic liver disease, ATT also plays a role in regulating lipid metabolism.[6][7][8]
Application in Non-Alcoholic Fatty Liver Disease (NAFLD) Models
This compound has shown significant efficacy in animal models of NAFLD, primarily those induced by a high-fat diet (HFD).[6][7] Its therapeutic effects in this context are attributed to its ability to mitigate oxidative stress, reduce inflammation, and improve lipid metabolism.[6][7][8]
Quantitative Data Summary: High-Fat Diet-Induced NAFLD Model
| Parameter | Control (HFD) | This compound (10 mg/kg) | This compound (30 mg/kg) | Reference |
| Serum ALT (U/L) | Significantly Elevated | Significantly Decreased | Significantly Decreased | [6][7][8] |
| Serum AST (U/L) | Significantly Elevated | Significantly Decreased | Significantly Decreased | [6][7][8] |
| Hepatic TNF-α | Significantly Elevated | Significantly Decreased | Significantly Decreased | [6][7] |
| Hepatic IL-6 | Significantly Elevated | Significantly Decreased | Significantly Decreased | [6][7] |
| Hepatic MDA | Significantly Elevated | Significantly Decreased | Significantly Decreased | [6][7] |
| Hepatic Catalase | Significantly Decreased | Significantly Increased | Significantly Increased | [6][7] |
Note: "Significantly Elevated/Decreased/Increased" indicates a statistically significant change as reported in the cited literature. Exact numerical values can vary between studies.
Experimental Protocol: High-Fat Diet-Induced NAFLD in Mice
This protocol describes the induction of NAFLD in C57BL/6J mice using a high-fat diet and subsequent treatment with this compound.[6][7]
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet
-
High-fat diet (HFD) (e.g., 60% kcal from fat)[9]
-
This compound (ADT)
-
Vehicle for ADT (e.g., corn oil)
-
Gavage needles
-
Equipment for blood collection and tissue harvesting
-
Reagents for biochemical assays (ALT, AST) and molecular analyses (RT-PCR, Western blot)
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week, providing free access to standard chow and water.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Control Group: Fed a standard chow diet.
-
HFD Group: Fed a high-fat diet.
-
HFD + ADT (Low Dose) Group: Fed a HFD and treated with 10 mg/kg ADT.
-
HFD + ADT (High Dose) Group: Fed a HFD and treated with 30 mg/kg ADT.
-
-
NAFLD Induction and Treatment:
-
Sample Collection:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood via cardiac puncture or retro-orbital sinus for serum separation.
-
Euthanize the mice and perfuse the liver with ice-cold saline.
-
Excise the liver, weigh it, and divide it into portions for histology (in 10% formalin), and molecular/biochemical analysis (snap-frozen in liquid nitrogen).
-
-
Analysis:
-
Measure serum ALT and AST levels.
-
Perform histological analysis of liver sections stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess steatosis and inflammation.
-
Conduct RT-PCR and/or Western blot analysis on liver homogenates to quantify the expression of genes and proteins related to inflammation (e.g., TNF-α, IL-6), oxidative stress (e.g., Nrf2, HO-1), and lipid metabolism (e.g., SREBP-1c, FAS, CPT1A).[6][7][8]
-
Application in Drug-Induced Liver Injury (DILI) Models
This compound has demonstrated a protective role in various models of drug-induced liver injury, including those induced by acetaminophen (B1664979) and carbon tetrachloride (CCl4).[4] Its primary mechanism in this context is the enhancement of the liver's antioxidant capacity, particularly through the replenishment of glutathione stores.
Quantitative Data Summary: Acetaminophen-Induced Liver Injury Model
| Parameter | Control (Acetaminophen) | This compound (10 mg/kg) | Reference |
| Serum Aminotransferase Activities | Significantly Elevated | Significantly Decreased | [4] |
| Hepatic Glutathione (GSH) | Significantly Depleted | Significantly Increased | [4] |
| Hepatic Glutathione Reductase | Activity Decreased | Activity Increased | [4] |
| Hepatic Glutathione Peroxidase | Activity Decreased | Activity Increased | [4] |
| Hepatic Glutathione S-Transferase | Activity Decreased | Activity Increased | [4] |
Experimental Protocol: Acetaminophen-Induced Liver Injury in Mice
This protocol outlines the procedure for inducing acute liver injury in mice with acetaminophen and assessing the protective effect of this compound.[4]
Materials:
-
Female Swiss mice (or other appropriate strain)
-
Acetaminophen (AAP)
-
This compound (ADT)
-
Saline
-
Vehicle for ADT (e.g., corn oil)
-
Gavage needles
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Acclimatization and Grouping: Acclimate and group the mice as described in the NAFLD protocol.
-
Treatment:
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally 1 hour prior to acetaminophen administration.[4]
-
-
Induction of Liver Injury:
-
Sample Collection:
-
Collect blood and liver tissue at a predetermined time point after AAP administration (e.g., 24 hours).
-
-
Analysis:
-
Measure serum ALT and AST levels.
-
Perform histological analysis of liver sections to assess necrosis.
-
Measure hepatic glutathione levels and the activity of related enzymes (glutathione reductase, peroxidase, and S-transferase).
-
Application in Liver Fibrosis Models
The anti-inflammatory and antioxidant properties of this compound suggest its potential as an anti-fibrotic agent. While direct studies on this compound in fibrosis models are emerging, research on the related compound trans-anethole has shown promising results in a methionine- and choline-deficient (MCD) diet-induced model of non-alcoholic steatohepatitis (NASH) with fibrosis. The proposed mechanism involves the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of hepatic stellate cell activation and collagen deposition.
Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This protocol provides a general framework for inducing liver fibrosis using CCl4 and can be adapted to evaluate the anti-fibrotic potential of this compound.[13][14][15][16]
Materials:
-
Male C57BL/6 mice
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil
-
This compound (ADT)
-
Equipment for injections, blood collection, and tissue harvesting
Procedure:
-
Acclimatization and Grouping: Acclimate and group the mice as previously described.
-
Induction of Fibrosis and Treatment:
-
Administer CCl4 (e.g., 0.5-1 ml/kg, diluted in oil) via intraperitoneal injection twice weekly for 4-8 weeks.[14]
-
Concurrently, administer this compound or vehicle daily via oral gavage.
-
-
Sample Collection:
-
At the end of the study period, collect blood and liver tissue.
-
-
Analysis:
-
Measure serum ALT and AST levels.
-
Perform histological analysis of liver sections using H&E, Masson's trichrome, and Sirius Red staining to assess fibrosis and collagen deposition.
-
Conduct quantitative real-time PCR (qRT-PCR) to measure the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen type 1 (Col1a1), and TGF-β.[16]
-
Perform Western blot analysis for key proteins in the TGF-β signaling pathway (e.g., Smad2/3).
-
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
References
- 1. Trans-anethole ameliorates lipopolysaccharide-induced acute liver inflammation in broilers via inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of anethol dithiolthione against acetaminophen hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trans-anethole ameliorates lipopolysaccharide-induced acute liver inflammation in broilers via inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pjps.pk [pjps.pk]
- 7. Role of anethole dithiolethione regulating liver lipid metabolism, oxidative and ER stress in NAFLD: Insights from a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. High Fat Diet-Induced Changes in Hepatic Protein Abundance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular insights, potential strategy for acetaminophen-induced liver injury | BioWorld [bioworld.com]
- 13. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Item - Induction of fibrosis in the liver by carbon tetrachloride administration. - Public Library of Science - Figshare [plos.figshare.com]
- 16. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Anethole Trithione
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anethole (B165797) trithione is a sulfur-containing heterocyclic compound known for its choleretic and sialogogue properties, stimulating bile secretion and saliva production, respectively[1]. It is used in the management of dry mouth (xerostomia) and as a liver-protective agent by increasing glutathione (B108866) levels[1]. Accurate and reliable quantitative analysis of anethole trithione in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution, sensitivity, and specificity. This document provides detailed protocols and application notes for the analysis of this compound and its metabolite using HPLC coupled with UV and tandem mass spectrometry (MS/MS) detectors.
Method 1: HPLC-UV for this compound in Human Plasma
This method is suitable for routine pharmacokinetic studies where high sensitivity is not the primary requirement. It employs a straightforward protein precipitation step for sample preparation.
Experimental Protocol
1. Sample Preparation (Protein Precipitation):
-
To a 1.0 mL aliquot of human plasma, add 2.0 mL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
2. HPLC Operating Conditions:
-
Column: Diamonsil ODS-C18 (200 mm × 4.6 mm, 5 µm)[2].
-
Mobile Phase: Methanol and water (90:10, v/v)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Column Temperature: Ambient.
-
Detection Wavelength: 346 nm[2].
-
Injection Volume: 20 µL.
Data Presentation: Method Performance
The performance characteristics of this HPLC-UV method are summarized below.
| Parameter | Value | Reference |
| Chromatography | ||
| Retention Time | 3.7 min | [2] |
| Validation | ||
| Linearity Range | 84 - 840 ng/mL | [2] |
| Correlation Coefficient (r) | 0.9999 | [2] |
| Detection Limit (LOD) | 84 ng/mL | [2] |
| Within-day Precision (RSD) | 2.3% - 4.2% | [2] |
| Between-day Precision (RSD) | 2.6% - 5.0% | [2] |
| Recovery | 95.0% - 98.8% | [2] |
Method 2: HPLC-MS/MS for this compound in Human Plasma
For studies requiring higher sensitivity and selectivity, such as those involving low dosage or detailed pharmacokinetic profiling, an HPLC-tandem mass spectrometry method is recommended.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction):
-
Use 500 µL of plasma for extraction[3].
-
Add an internal standard (e.g., Diazepam or Paracetamol)[3][4][5].
-
Perform liquid-liquid extraction using a suitable organic solvent like ethyl acetate[3].
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. HPLC-MS/MS Operating Conditions:
-
Mobile Phase: Methanol and 5 mM aqueous ammonium (B1175870) acetate (B1210297) (80:20, v/v)[4][5].
-
Flow Rate: 0.25 mL/min (Note: Flow rates may vary)[3].
-
Detector: Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source[3][4][5].
-
Detection Mode: Selected Reaction Monitoring (SRM) in positive mode[4][5].
-
SRM Transitions:
Data Presentation: Method Performance
| Parameter | Value | Reference |
| Chromatography | ||
| Analysis Run Time | 5.0 min | [4][5] |
| Validation | ||
| Linearity Range | 0.02 - 5 ng/mL | [4][5] |
| Correlation Coefficient (r) | 0.9992 | [4][5] |
| Lower Limit of Quantification | 0.452 ng/mL (in a similar study) | [3] |
| Intra- & Inter-batch Precision (RSD) | < 15% | [4][5] |
| Accuracy (Relative Error) | -7.5% to -2.7% | [3] |
| Recovery | > 80% | [4][5] |
Method 3: HPLC-UV for 4-hydroxy-anethole trithione (Metabolite) Analysis
This method is designed for the determination of the glucuronide conjugate of 4-hydroxy-anethole trithione, a major metabolite.
Experimental Protocol
1. Sample Preparation (Enzymatic Hydrolysis and LLE):
-
Human plasma samples are first hydrolyzed using β-glucuronidase to release the free metabolite[6].
-
Following hydrolysis, perform a liquid-liquid extraction using a cyclohexane-isopropanol mixture (95:5, v/v)[6].
-
Use mifepristone (B1683876) as the internal standard[6].
-
Evaporate the organic layer and reconstitute the residue before injection.
2. HPLC Operating Conditions:
-
Column: Reverse phase C18 (250 mm x 4.6 mm, 5 µm)[6].
-
Mobile Phase: Methanol and water (75:25, v/v)[6].
-
Flow Rate: 1.0 mL/min[6].
-
Column Temperature: 30°C[6].
-
Detection Wavelength: 346 nm[6].
Data Presentation: Method Performance
| Parameter | Value | Reference |
| Validation | ||
| Linearity Range | 20 - 1500 ng/mL | [6] |
| Correlation Coefficient (r) | 0.9992 | [6] |
| Limit of Quantification (LOQ) | 20 ng/mL | [6] |
| Relative Recovery | 102.5% - 107.0% | [6] |
Visualized Workflows
The following diagrams illustrate the experimental workflow for HPLC analysis and compare the different sample preparation techniques.
Caption: General experimental workflow for HPLC analysis.
Caption: Logical relationships of different sample preparation techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC Determination of this compound in Human Plasma: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. HPLC determination of 4-hydroxy-anethole trithione in plasma via enzymatic hydrolysis and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Salivary Flow Rate After Anethole Trithione Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anethole (B165797) trithione is a compound recognized for its sialogogue properties, meaning it stimulates the secretion of saliva.[1] It is primarily used in the treatment of xerostomia (dry mouth), a condition that can arise from various causes such as medication side effects, radiation therapy for head and neck cancers, or Sjögren's syndrome.[1][2] The mechanism of action of anethole trithione is believed to involve the upregulation of muscarinic acetylcholine (B1216132) receptors (mAChRs) on salivary acinar cells.[3][4] Stimulation of these receptors is a key physiological process in saliva production.[3] Chronic administration of this compound has been shown to increase the number of these receptors, thereby enhancing the salivary response to parasympathetic stimulation.[4][5] This document provides detailed protocols for assessing the efficacy of this compound in increasing salivary flow rates in a research or clinical setting.
Data Presentation
The following tables provide a structured format for presenting quantitative data from studies assessing the effect of this compound on salivary flow rate.
Table 1: Baseline Characteristics of Study Participants
| Characteristic | This compound Group (n=) | Placebo/Control Group (n=) | p-value |
| Age (years), mean ± SD | |||
| Gender (Male/Female), n (%) | |||
| Etiology of Xerostomia, n (%) | |||
| - Medication-induced | |||
| - Sjögren's Syndrome | |||
| - Post-radiation | |||
| - Other | |||
| Baseline Unstimulated Salivary Flow Rate (mL/min), mean ± SD | |||
| Baseline Stimulated Salivary Flow Rate (mL/min), mean ± SD |
Table 2: Comparison of Salivary Flow Rates Before and After Treatment
| Salivary Flow Rate (mL/min) | Baseline (mean ± SD) | Post-Treatment (mean ± SD) | Change from Baseline (mean ± SD) | p-value |
| This compound Group | ||||
| Unstimulated | ||||
| Stimulated | ||||
| Placebo/Control Group | ||||
| Unstimulated | ||||
| Stimulated |
Table 3: Adverse Events
| Adverse Event | This compound Group (n, %) | Placebo/Control Group (n, %) | p-value |
| Gastrointestinal discomfort | |||
| Nausea | |||
| Headache | |||
| Other |
Experimental Protocols
Protocol 1: Measurement of Unstimulated Whole Salivary Flow Rate (UWS)
This protocol measures the basal level of saliva secretion without external stimuli.
Materials:
-
Pre-weighed collection tubes (e.g., 15 mL or 50 mL conical tubes)
-
Funnel
-
Timer
-
Analytical balance
Procedure:
-
Participants should refrain from eating, drinking, smoking, or oral hygiene procedures for at least 1 hour before saliva collection.
-
The participant should be seated in a comfortable, upright position, leaning slightly forward.[6]
-
Instruct the participant to swallow to clear their mouth of any existing saliva.[6]
-
The participant should then allow saliva to passively drool into a pre-weighed collection tube via a funnel for a specified period, typically 5 to 15 minutes.[6][7] They should be instructed not to speak or swallow during the collection period.
-
After the collection period, the tube is re-weighed.
-
The salivary flow rate is calculated by subtracting the initial weight of the tube from the final weight (assuming a saliva density of 1 g/mL) and dividing by the collection time in minutes. The result is expressed in mL/min.[8]
Protocol 2: Measurement of Stimulated Whole Salivary Flow Rate (SWS)
This protocol assesses the response of the salivary glands to a stimulus.
Materials:
-
Pre-weighed collection tubes
-
Timer
-
Analytical balance
-
Stimulant (e.g., paraffin (B1166041) wax, unflavored gum base, or a citric acid solution)[7][8]
Procedure:
-
Similar to the UWS protocol, participants should avoid eating, drinking, smoking, or oral hygiene for at least 1 hour prior to collection.
-
A baseline UWS can be collected first.
-
The participant is given a standardized stimulant to chew (e.g., a 1g piece of paraffin wax) at a consistent rate (e.g., 60 chews per minute).
-
For the first minute of chewing, the participant should swallow the saliva produced.
-
After the first minute, the participant should expectorate all saliva into a pre-weighed collection tube for a set duration, typically 5 minutes, while continuing to chew.[7]
-
The collection tube is then re-weighed.
-
The stimulated salivary flow rate is calculated in the same manner as the unstimulated rate and expressed in mL/min.[8]
Protocol 3: Clinical Trial Protocol for Assessing this compound Efficacy
This protocol outlines a randomized, double-blind, placebo-controlled clinical trial design.
Study Design:
-
Participant Recruitment: Recruit individuals with a confirmed diagnosis of xerostomia. Exclude participants with contraindications to this compound or conditions that could confound the results.
-
Informed Consent: Obtain written informed consent from all participants.
-
Randomization: Randomly assign participants to either the this compound group or a placebo group.
-
Baseline Assessment: At the beginning of the study, collect baseline data including demographics, medical history, and both unstimulated and stimulated salivary flow rates using the protocols described above.
-
Intervention: Administer this compound (a common dosage is 25 mg three times daily) or a matching placebo to the respective groups for a predetermined period (e.g., 4-12 weeks).[1][9]
-
Follow-up Assessments: Measure unstimulated and stimulated salivary flow rates at specified intervals during the treatment period and at the end of the study.
-
Data Analysis: Compare the changes in salivary flow rates from baseline to the end of treatment between the this compound and placebo groups using appropriate statistical methods.
Mandatory Visualization
Signaling Pathway
Caption: this compound Signaling Pathway.
Experimental Workflow
Caption: Clinical Trial Experimental Workflow.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | C10H8OS3 | CID 2194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How to Perform a Salivary Gland and Salivary Flow Exam [ostrowonline.usc.edu]
- 7. Sialometry : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]
- 8. thekingsleyclinic.com [thekingsleyclinic.com]
- 9. Treatment of xerostomia with the bile secretion-stimulating drug this compound: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Evaluation of Desmethyl Anethole Trithione Phosphate Prodrug (ATXP)
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of a phosphate (B84403) prodrug of desmethyl anethole (B165797) trithione (ATXP). The protocols detailed below are based on established methodologies for assessing the pharmacokinetics and efficacy of this novel water-soluble prodrug, designed to overcome the solubility limitations of its parent compound, anethole trithione (ATT).
Introduction
This compound (ATT) is a sulfur-containing heterocyclic compound with a range of pharmacological activities, including hepatoprotective and neuroprotective effects.[1][2] However, its clinical utility is hampered by extremely low water solubility (0.38 μg/mL).[1][3] To address this, a phosphate prodrug strategy was employed, utilizing its active metabolite, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ATX or desmethyl this compound).[1][4] This approach involves masking the hydroxyl group of ATX with a phosphate ester, creating the prodrug ATXP.[1][3] This modification significantly enhances aqueous solubility and is designed to release the active metabolite ATX in vivo through the action of alkaline phosphatases.[1][3][5]
The primary advantages of the ATXP prodrug strategy include:
-
Improved Aqueous Solubility: Facilitates parenteral and oral formulation development.[1][3]
-
Enhanced Bioavailability: Leads to higher plasma concentrations of the active metabolite compared to the administration of the parent drug.[1]
-
Rapid In Vivo Conversion: The prodrug is quickly hydrolyzed to release the active compound, ATX.[1][6]
Mechanism of Action and Metabolic Pathway
This compound (ATT) is rapidly and extensively metabolized in vivo to its active form, desmethyl this compound (ATX), through O-demethylation, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver.[1][6] ATX itself has poor water solubility, limiting its direct use.[1][6]
The prodrug, ATXP, is designed to bypass the initial metabolism step of ATT. Following administration, ATXP is rapidly hydrolyzed by endogenous alkaline phosphatases, which are abundant in the body, to release the active metabolite ATX and inorganic phosphate.[1][3][5] This metabolic conversion is crucial for the pharmacological activity of the prodrug.
Caption: Metabolic pathway of ATT and the ATXP prodrug.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro evaluations of ATXP compared to its parent compounds.
Table 1: Solubility Data
| Compound | Solubility in Ultrapure Water (mg/mL) | Solubility in 0.9% NaCl (pH 7.4) (mg/mL) | Solubility in PBS (pH 7.4) (mg/mL) |
| ATT | ~0.00038[1] | Not Reported | Not Reported |
| ATX | Very Low[1] | Not Reported | Not Reported |
| ATXP | ~2.1 [1] | ~1.5 [1] | ~1.7 [1] |
This represents an over 1800-fold increase in solubility for ATXP compared to ATT.[1]
Table 2: Pharmacokinetic Parameters in Rats
Pharmacokinetic analysis was performed following intravenous (IV) and oral (PO) administration of ATXP and ATT. The plasma concentration of the active metabolite, ATX, was measured.
| Administration Route | Compound Administered (Dose) | Cmax (ng/mL) | Tmax (min) | AUC₀₋t (ng·h/mL) | AUC₀₋∞ (ng·h/mL) |
| Intravenous (IV) | ATXP | Not Reported | ~5[1] | Not Reported | Not Reported |
| Oral (PO) | ATT (17.1 mg/kg) | 709.77 ± 222.93[1] | Not Reported | Not Reported | Not Reported |
| Oral (PO) | ATXP (25 mg/kg) | 3326.30 ± 566.50 [1] | Not Reported | 3927.40 ± 321.50 [1] | 4579.0 ± 756.30 [1] |
The oral administration of ATXP resulted in an approximately 5-fold greater maximum plasma concentration (Cmax) of the active metabolite ATX compared to the oral administration of ATT.[1]
Table 3: In Vivo Efficacy Data (Cerebral Ischemia-Reperfusion Model)
| Treatment Group | Infarct Volume (%) |
| Vehicle | Significantly Higher |
| ATXP | Significantly Reduced [1] |
ATXP was shown to maintain the bioactivity of the parent drug, significantly reducing infarct volume 24 hours after reperfusion in a rat model.[1]
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of the desmethyl this compound phosphate prodrug.
Protocol for In Vitro Stability and Hydrolysis
Objective: To assess the stability of ATXP in solution and its conversion to ATX by alkaline phosphatase.
Materials:
-
ATXP
-
0.9% Sodium Chloride Solution (Saline, pH 7.4)
-
Alkaline Phosphatase Solution
-
Boric Acid Buffer (pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Stability in Saline:
-
Prepare a solution of ATXP in 0.9% NaCl solution (e.g., 65 µg/mL).[6]
-
Sterilize the solution by filtration.[6]
-
Incubate the solution at 37°C.[6]
-
Collect aliquots at various time points (e.g., 0, 12, 24 hours, and up to 30 days).[6]
-
Analyze the samples by HPLC to quantify the amount of ATX released, which indicates the degradation of ATXP.[6] ATXP is considered stable if no significant amount of ATX is detected.[1]
-
-
Enzymatic Hydrolysis:
-
Prepare a solution of ATXP in boric acid buffer (pH 7.4).
-
Add alkaline phosphatase to the solution to initiate the hydrolysis reaction at 37°C.[6]
-
Collect samples at very short intervals (e.g., every few seconds).[6]
-
Immediately stop the enzymatic reaction in the collected samples.
-
Analyze the samples by HPLC to measure the concentration of both ATXP and the released ATX over time.
-
The half-life (t₁/₂) of hydrolysis can be calculated from these measurements. For ATXP, complete hydrolysis occurs in less than 5 seconds.[6]
-
Protocol for Pharmacokinetic Evaluation in Rats
Objective: To determine the pharmacokinetic profile of ATXP after intravenous and oral administration and compare it to that of ATT.
Animals:
-
Male Sprague-Dawley rats (or similar strain)
Procedure:
-
Animal Preparation:
-
Acclimate the rats to the laboratory conditions.
-
Fast the animals overnight before drug administration, with free access to water.
-
Divide the rats into experimental groups (e.g., IV ATXP, PO ATXP, PO ATT).
-
-
Drug Administration:
-
Intravenous (IV): Dissolve ATXP in saline and administer via the tail vein.
-
Oral (PO): Dissolve ATXP in water or saline. For ATT, prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). Administer the respective formulations via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480, and 720 minutes).
-
Collect blood into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as HPLC-MS/MS, for the quantification of ATX in plasma.[1]
-
Process the plasma samples (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the samples to determine the concentration of ATX at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, and AUC, from the plasma concentration-time data.
-
Caption: Workflow for the in vivo pharmacokinetic study.
Protocol for Efficacy Evaluation in a Cerebral Ischemia-Reperfusion Injury Model
Objective: To assess the neuroprotective effects of ATXP in an in vivo model of stroke.
Animals:
-
Male Sprague-Dawley rats
Model:
-
Middle Cerebral Artery Occlusion (MCAO) model.
Procedure:
-
Induction of Ischemia:
-
Anesthetize the rats.
-
Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method. The occlusion is typically maintained for a specific duration (e.g., 2 hours).
-
-
Drug Administration:
-
Administer ATXP (dissolved in saline) or a vehicle control intravenously at the time of reperfusion (i.e., when the filament is withdrawn).
-
-
Neurological Assessment:
-
At 24 hours post-reperfusion, evaluate the neurological deficit score for each animal.
-
-
Infarct Volume Measurement:
-
After the neurological assessment, euthanize the animals.
-
Remove the brains and section them coronally.
-
Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.
-
Capture images of the stained sections and use image analysis software to quantify the infarct volume.
-
-
Data Analysis:
-
Compare the infarct volumes and neurological deficit scores between the ATXP-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in infarct volume in the ATXP group indicates a protective effect.[1]
-
Conclusion
The desmethyl this compound phosphate prodrug, ATXP, represents a successful application of the prodrug strategy to overcome the significant solubility limitations of this compound.[1] In vivo studies have demonstrated that ATXP is a water-soluble compound that is rapidly converted to its active metabolite, ATX, leading to significantly improved pharmacokinetic properties compared to the oral administration of the parent drug, ATT.[1] Furthermore, the prodrug retains the biological activity of the parent compound, as evidenced by its efficacy in a rat model of cerebral ischemia-reperfusion injury.[1] These findings support the potential of ATXP for further development as a therapeutic agent.[1][6]
References
- 1. Synthesis, Characterization, and In Vivo Evaluation of Desmethyl this compound Phosphate Prodrug for Ameliorating Cerebral Ischemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and pharmacological evaluation of the aqueous prodrugs of desmethyl this compound with hepatoprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Anethole Trithione in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage considerations, experimental protocols, and underlying mechanisms of anethole (B165797) trithione for clinical research applications, with a primary focus on its use in treating xerostomia (dry mouth).
Dosage Considerations
Anethole trithione has been investigated in clinical trials primarily for its sialogogue properties. Dosage regimens have been relatively consistent across studies, with oral administration being the exclusive route.
Oral Administration in Xerostomia Clinical Trials
The following table summarizes the oral dosages of this compound used in clinical research for the treatment of xerostomia.
| Dosage | Frequency | Duration | Patient Population | Key Outcomes | Reference |
| 25 mg | 3 times daily | 3 weeks | Patients with primary Sjögren's syndrome and severe xerostomia. | No significant effect on salivation in patients with severe xerostomia. | [1] |
| "6 tablets per day" (strength per tablet not specified) | Daily | 2 weeks (for salivary flow measurement), 4 weeks (for symptom improvement) | Patients with xerostomia due to senile hypofunction, medications, or oral cancer therapy. | Statistically significant increase in both nonstimulated and stimulated salivary flow rates. Improvement in oral discomfort and inflammation. | [2] |
| Not Specified | Chronic Treatment | 14 days | Healthy volunteers | Significant increases in saliva volume and concentrations of substance P and α-CGRP. | [3] |
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is characterized by rapid metabolism and low oral bioavailability.[4][5] Understanding these parameters is crucial for designing clinical trials and interpreting outcomes.
| Parameter | Value (in healthy Chinese volunteers) | Reference |
| Cmax (Maximum Plasma Concentration) | 0.98 ± 0.49 ng/mL | [4] |
| Tmax (Time to Maximum Plasma Concentration) | 2.2 ± 1.9 hours | [4] |
| Half-life (t½) | 3.78 ± 2.12 hours | [4] |
Metabolism: this compound is rapidly metabolized in the liver via O-demethylation to its active metabolite, 4-hydroxy-anethole trithione.[4][5] This metabolite exhibits pharmacological activities similar to the parent compound.[4][5]
Experimental Protocols
This section details the methodologies for key experiments cited in this compound clinical research.
Measurement of Salivary Flow Rate
Objective: To quantitatively assess the effect of this compound on salivary production.
Methodology:
-
Patient Preparation: Instruct patients to refrain from eating, drinking, smoking, and oral hygiene procedures for at least 60 minutes prior to saliva collection.[6]
-
Collection Timing: Perform saliva collection in the morning, between 9:30 and 11:30 am, to minimize diurnal variations.[6]
-
Unstimulated Whole Saliva (UWS) Collection:
-
Have the patient sit in a relaxed, upright position.
-
Instruct the patient to drool passively into a pre-weighed, sterile collection tube for a fixed period, typically 5 or 15 minutes.[1][6]
-
The patient should swallow any saliva accumulated in the mouth before starting the collection.
-
The patient should avoid speaking or swallowing during the collection period.
-
-
Stimulated Whole Saliva (SWS) Collection:
-
Following a brief rest period after UWS collection, provide the patient with a standardized stimulant. A common method is mastication of an unflavored paraffin (B1166041) wax block.
-
Instruct the patient to chew at a steady rate and expectorate all saliva into a pre-weighed collection tube for a fixed period, typically 5 minutes.
-
-
Quantification:
-
Weigh the collection tubes containing saliva.
-
Calculate the salivary flow rate in mL/min by subtracting the initial weight of the tube from the final weight and dividing by the collection time. The density of saliva is approximately 1.0 g/mL.[6]
-
Assessment of Subjective Symptoms of Xerostomia
Objective: To evaluate the patient's perception of dry mouth symptoms using a validated instrument.
Methodology:
-
Instrument: Utilize a Visual Analogue Scale (VAS) for xerostomia. The VAS typically consists of a 100 mm horizontal line, where one end represents "no symptom" and the other represents "most severe symptom imaginable".
-
Domains of Assessment: The VAS should assess various aspects of xerostomia, including:
-
Administration:
-
Provide the patient with the VAS questionnaire at baseline and at specified follow-up intervals throughout the clinical trial.
-
Instruct the patient to mark a point on the line that best represents their symptom severity for each question.
-
-
Scoring:
-
Measure the distance in millimeters from the "no symptom" end to the patient's mark.
-
Higher scores indicate greater symptom severity.
-
Measurement of Salivary Neuropeptides (Substance P and α-CGRP)
Objective: To investigate the effect of this compound on the levels of neuropeptides involved in salivary secretion and sensory perception.
Methodology:
-
Saliva Collection: Collect unstimulated whole saliva as described in Protocol 3.1.
-
Sample Processing:
-
Immediately after collection, centrifuge the saliva samples to remove cellular debris.
-
Store the supernatant at -80°C until analysis.
-
-
Quantification:
-
Use commercially available competitive enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) kits for the quantification of human substance P and α-calcitonin gene-related peptide (α-CGRP).
-
Follow the manufacturer's instructions for the assay protocol, including the preparation of standards and samples.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentrations of substance P and α-CGRP in the saliva samples by interpolating their absorbance values from the standard curve.
-
Express the results in pg/mL.
-
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its effects through multiple mechanisms, primarily by enhancing cholinergic signaling and modulating neuropeptide release.
Cholinergic Pathway
This compound appears to increase the number of muscarinic acetylcholine (B1216132) receptors (mAChRs) on salivary acinar cells.[4][5][8] This upregulation enhances the cellular response to acetylcholine, a key neurotransmitter in the parasympathetic nervous system that stimulates salivary secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. A study evaluating the pharmacokinetics, safety and tolerability of OP2113 administered intravenously in healthy volunteers and a marketed formulation administered orally | Research with human participants [onderzoekmetmensen.nl]
- 3. Effect of Sialor in treatment of xerostomia in Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of xerostomia with the bile secretion-stimulating drug this compound: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicinaoral.com [medicinaoral.com]
- 6. medicinaoral.com [medicinaoral.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Development of a Visual Analogue Scale questionnaire for subjective assessment of salivary dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing the Bioavailability of Anethole Trithione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and emerging techniques to improve the oral bioavailability of anethole (B165797) trithione (ATT), a compound with significant therapeutic potential but limited by its poor aqueous solubility. Detailed experimental protocols and comparative data are presented to guide researchers in the formulation and development of ATT-based therapeutics.
Introduction to Anethole Trithione and Bioavailability Challenges
This compound (5-(p-methoxyphenyl)-1,2-dithiol-3-thione) is a sulfur-containing compound with a range of pharmacological activities, including choleretic and sialogogue effects. It has been used in the treatment of xerostomia (dry mouth) and hepatobiliary disorders. The primary challenge in the clinical application of ATT is its poor oral bioavailability, which is attributed to its high lipophilicity (log P = 3.8) and extremely low water solubility (0.38 µg/mL).[1] This poor solubility limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption. Additionally, ATT undergoes rapid metabolism in the liver to its active metabolite, 4-hydroxy-anethole trithione (ATX).[1]
This document outlines several formulation strategies to overcome these limitations, including lipid-based formulations, prodrug synthesis, solid dispersions, nanoparticle-based delivery systems, cyclodextrin (B1172386) inclusion complexes, and self-emulsifying drug delivery systems (SEDDS).
Quantitative Data on Bioavailability Enhancement
The following tables summarize the quantitative improvements in the pharmacokinetic parameters of this compound achieved through various formulation strategies.
Table 1: Pharmacokinetic Parameters of Lipid-Based Formulations of this compound in Rats [2]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-8h (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 6.75 | 10.2 ± 3.1 | 2.0 | 35.7 ± 8.9 | 100 |
| SCT-SME | 6.75 | 20.8 ± 5.4 | 1.5 | 51.2 ± 11.3 | 143.4 |
| MCT-SME | 6.75 | 35.6 ± 7.8 | 1.0 | 78.9 ± 15.6 | 221.0 |
| LCT-SME | 6.75 | 48.7 ± 9.2 | 1.0 | 107.1 ± 20.4 | 300.0 |
| SCT Oil Solution | 6.75 | 25.4 ± 6.1 | 2.0 | 62.3 ± 12.5 | 174.5 |
| MCT Oil Solution | 6.75 | 28.9 ± 5.9 | 2.0 | 68.7 ± 14.1 | 192.4 |
| LCT Oil Solution | 6.75 | 26.1 ± 6.5 | 2.0 | 65.4 ± 13.3 | 183.2 |
SCT: Short-Chain Triglycerides, MCT: Medium-Chain Triglycerides, LCT: Long-Chain Triglycerides, SME: Sub-microemulsion, AUC: Area Under the Curve. Data are presented as mean ± standard deviation.
Table 2: Solubility of this compound and its Phosphate (B84403) Prodrug (ATXP) [3]
| Compound | Solubility in Ultrapure Water (mg/mL) | Solubility in NaCl Solution (pH 7.4) (mg/mL) | Solubility in PBS (pH 7.4) (mg/mL) | Fold Increase in Aqueous Solubility (approx.) |
| This compound (ATT) | 0.00038 | - | - | 1 |
| ATX Phosphate Prodrug (ATXP) | 2.1 | 1.5 | 1.7 | > 5500 |
ATX: 4-hydroxy-anethole trithione, the active metabolite of ATT.
Table 3: Pharmacokinetic Parameters of ATX after Oral Administration of ATT and its Phosphate Prodrug (ATXP) in Rats [3]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |
| ATT | 17.1 | 110.5 ± 45.3 | 4.3 ± 2.1 | 1021.8 ± 210.6 |
| ATXP | 25 | 2015.3 ± 254.7 | 0.5 ± 0.2 | 3927.4 ± 321.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Lipid-Based Formulations: Sub-microemulsions (SMEs)
This protocol describes the preparation of an oil-in-water sub-microemulsion of this compound.
Materials:
-
This compound (ATT)
-
Triglyceride oil (e.g., long-chain triglyceride like soybean oil)
-
Lecithin (B1663433) (e.g., soy lecithin)
-
Poloxamer (e.g., Poloxamer 188)
-
Glycerin
-
Purified water
-
High-pressure homogenizer
Protocol:
-
Oil Phase Preparation: Dissolve this compound and lecithin in the selected triglyceride oil. Gently heat to 30-40°C to facilitate dissolution.
-
Aqueous Phase Preparation: Dissolve the poloxamer and glycerin in purified water.
-
Coarse Emulsion Formation: Add the oil phase to the aqueous phase under high-speed stirring to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at an appropriate pressure (e.g., 800-1000 bar) for a sufficient number of cycles (e.g., 5-10 cycles) to achieve a uniform sub-microemulsion with the desired particle size.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine using dynamic light scattering (DLS).
-
Zeta Potential: Measure to assess the stability of the emulsion.
-
Entrapment Efficiency: Determine by separating the free drug from the emulsion using ultracentrifugation and quantifying the drug in the supernatant.
-
In Vitro Drug Release: Perform using a dialysis bag method in a simulated gastrointestinal fluid.
-
Prodrug Synthesis: Phosphate Prodrug of ATX
This protocol outlines the synthesis of a water-soluble phosphate prodrug of the active metabolite of ATT, 4-hydroxy-anethole trithione (ATX).[3]
Materials:
-
This compound (ATT)
-
Anhydrous pyridine (B92270) hydrochloride
-
Pyridine
-
Phosphorus oxychloride
-
Sodium bicarbonate
-
Ethyl acetate (B1210297)
-
Sodium sulfate
Protocol:
-
Synthesis of ATX from ATT: a. Mix ATT with anhydrous pyridine hydrochloride in a round-bottom flask. b. Heat the mixture to 220°C for 30 minutes under a nitrogen atmosphere. c. Cool the reaction mixture and add ethyl acetate and water. Stir at 50°C for 30 minutes. d. Filter the suspension, separate the organic layer, wash with water, dry with sodium sulfate, and decolorize with activated carbon. e. Concentrate the organic layer to obtain crude ATX, which can be further purified by chromatography.
-
Synthesis of ATX Phosphate (ATXP): a. Dissolve ATX in dichloromethane and add pyridine. b. Cool the mixture to below -10°C. c. Add phosphorus oxychloride dropwise and stir for approximately 5 hours at -5 to 0°C. d. Quench the reaction with ice water. e. Adjust the pH of the aqueous layer to 7.0-7.5 with a saturated sodium bicarbonate solution. f. Wash the aqueous layer with ethyl acetate to remove unreacted ATX. g. Lyophilize the aqueous layer to obtain the ATX phosphate prodrug (ATXP).
-
Characterization:
-
Confirm the structure using NMR and Mass Spectrometry.
-
Determine the aqueous solubility in various buffers.
-
Evaluate the stability in solution at different pH values.
-
Assess the conversion of the prodrug to the active drug in the presence of alkaline phosphatase.
-
Solid Dispersions
This protocol describes the preparation of this compound solid dispersions using the solvent evaporation method.
Materials:
-
This compound (ATT)
-
Polymer (e.g., Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC))
-
Organic solvent (e.g., ethanol, methanol, or a mixture)
Protocol:
-
Dissolution: Dissolve both this compound and the chosen polymer in the organic solvent in various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization:
-
Drug Content: Determine the drug content uniformity by dissolving a known amount of the solid dispersion in a suitable solvent and analyzing it using UV-Vis spectrophotometry or HPLC.
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
-
In Vitro Dissolution Study: Perform dissolution testing using a USP dissolution apparatus (e.g., Apparatus II, paddle method) in a suitable dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Nanoparticle-Based Delivery: PLGA Nanoparticles
This protocol details the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound (ATT)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v)
-
Purified water
Protocol:
-
Organic Phase Preparation: Dissolve this compound and PLGA in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous PVA solution and emulsify using a high-speed homogenizer or a probe sonicator to form an o/w emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, and wash them with purified water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry them to obtain a powder.
-
Characterization:
-
Particle Size, PDI, and Zeta Potential: Analyze using DLS.
-
Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Determine by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content.
-
In Vitro Drug Release: Study the release profile using a dialysis or sample and separate method.
-
Cyclodextrin Inclusion Complexes
This protocol describes the preparation of an this compound-hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex using the kneading method.
Materials:
-
This compound (ATT)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture
Protocol:
-
Molar Ratio Determination: Determine the optimal molar ratio of ATT to HP-β-CD (commonly 1:1).
-
Kneading: Place the HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Complexation: Gradually add the this compound to the paste and knead for a specified period (e.g., 60 minutes). Add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature.
-
Characterization:
-
Phase Solubility Studies: Determine the stability constant of the complex by measuring the solubility of ATT in aqueous solutions of increasing HP-β-CD concentrations.
-
Solid-State Characterization: Confirm the formation of the inclusion complex using DSC, XRPD, and Fourier-Transform Infrared (FTIR) spectroscopy.
-
In Vitro Dissolution: Compare the dissolution rate of the inclusion complex with that of the pure drug and a physical mixture.
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
This protocol outlines the development of a liquid SEDDS formulation for this compound.
Materials:
-
This compound (ATT)
-
Oil (e.g., medium-chain triglycerides, oleic acid)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Protocol:
-
Excipient Screening: Determine the solubility of ATT in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagrams: a. Select the oil, surfactant, and co-surfactant based on the screening results. b. Prepare mixtures of the surfactant and co-surfactant (S_mix) in different weight ratios (e.g., 1:1, 2:1, 1:2). c. For each S_mix ratio, mix it with the oil at various weight ratios (e.g., from 9:1 to 1:9). d. Titrate each oil/S_mix mixture with water and observe the formation of emulsions. e. Construct a phase diagram to identify the self-emulsifying region.
-
Formulation Preparation: a. Select a formulation from the optimal region of the phase diagram. b. Dissolve the this compound in the oil/surfactant/co-surfactant mixture with gentle stirring until a clear solution is obtained.
-
Characterization:
-
Self-Emulsification Time: Measure the time taken for the formulation to form an emulsion upon dilution in an aqueous medium under gentle agitation.
-
Droplet Size and PDI: Determine the globule size and distribution of the resulting emulsion using DLS.
-
Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to assess its stability.
-
In Vitro Drug Release: Evaluate the release of ATT from the SEDDS formulation in simulated gastrointestinal fluids.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound exerts its therapeutic effects through multiple signaling pathways. Its sialogogue action is primarily mediated by the upregulation of muscarinic acetylcholine (B1216132) receptors, while its hepatoprotective and antioxidant effects are linked to the activation of the Nrf2 pathway.
Caption: Signaling pathways of this compound.
Experimental Workflow for Bioavailability Enhancement
The general workflow for developing and evaluating a novel formulation of this compound to improve its bioavailability is depicted below.
Caption: General experimental workflow.
Conclusion
Improving the oral bioavailability of this compound is a critical step in realizing its full therapeutic potential. The techniques and protocols outlined in these application notes provide a solid foundation for researchers to develop novel and effective formulations. Lipid-based systems and prodrug strategies have shown significant promise in preclinical studies. Further research into solid dispersions, nanoparticle-based delivery, cyclodextrin complexes, and SEDDS is warranted to explore their potential for enhancing the bioavailability of this valuable compound. Careful characterization and in vivo evaluation are essential to translate these formulation strategies into clinically viable products.
References
Anethole Trithione: A Tool for Investigating Parasympathetic Nervous System Stimulation of Salivary Glands
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anethole (B165797) trithione (ATT), a sulfur-containing compound, has demonstrated significant potential as a pharmacological tool for studying the stimulation of the parasympathetic nervous system, particularly in the context of salivary secretion. These application notes provide a comprehensive overview of ATT's mechanism of action, quantitative effects, and detailed protocols for its use in experimental settings. The information is intended to guide researchers in designing and executing studies to explore parasympathetic signaling pathways and to evaluate potential therapeutic agents for conditions such as xerostomia (dry mouth).
Mechanism of Action
Anethole trithione's primary effect in the context of the parasympathetic nervous system is the enhancement of salivary secretion.[1][2] While not a direct cholinergic agonist, chronic treatment with ATT has been shown to increase the number of muscarinic acetylcholine (B1216132) receptors (mAChRs) in the salivary glands.[1][3] This upregulation of mAChRs sensitizes the glands to parasympathetic stimulation. Furthermore, evidence suggests that ATT may also act at a post-receptor level, influencing intracellular signaling cascades that lead to fluid and protein secretion.[4] The key mechanism involves potentiation of the canonical parasympathetic signaling pathway in salivary acinar cells.
Signaling Pathway
The stimulation of salivary glands by the parasympathetic nervous system is primarily mediated by the release of acetylcholine (ACh) from postganglionic nerve fibers. ACh binds to M3 muscarinic receptors on acinar cells, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 protein. Activation of this G-protein initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a critical event that leads to the opening of ion channels, water transport, and ultimately, saliva secretion. This compound appears to enhance this pathway by increasing the density of M3 muscarinic receptors, thereby amplifying the response to acetylcholine.
Quantitative Data
The following tables summarize the quantitative effects of this compound on salivary secretion and muscarinic receptor density from clinical and preclinical studies.
Table 1: Effect of this compound on Salivary Flow Rate in Humans with Xerostomia [5]
| Parameter | Baseline (mL/10 min) | After 2 Weeks of this compound (mL/10 min) | P-value |
| Non-stimulated Salivary Flow Rate | 0.76 ± 0.41 | 1.54 ± 1.33 | < 0.05 |
| Stimulated Salivary Flow Rate | 5.18 ± 3.02 | 9.07 ± 4.10 | < 0.05 |
Table 2: Effect of Chronic this compound Treatment on Neuropeptide Levels and Sialosis Volume in Human Saliva [6][7]
| Parameter | Day 1 | Day 14 |
| Substance P-like Immunoreactivity (pg/mL) | 19.9 ± 1.9 | 25.8 ± 1.7 |
| α-CGRP-like Immunoreactivity (pg/mL) | 27.7 ± 4.7 | 39.9 ± 4.7 |
| Sialosis Volume (mL) | 1.2 ± 0.2 | 1.7 ± 0.2 |
Table 3: Effect of Chronic this compound Treatment on Salivary Secretion and Muscarinic Receptor Density in Rat Submandibular Glands [1]
| Parameter | Control Group | This compound Group |
| Salivary Secretion (mg/min) | ||
| - Electrical Stimulation of Parasympathetic Nerve | 15.2 ± 2.1 | 25.8 ± 3.4 |
| - Pilocarpine (B147212) Injection (0.5 mg/kg) | 28.5 ± 4.3 | 45.1 ± 5.2 |
| Muscarinic Acetylcholine Receptor Density (Bmax; fmol/mg protein) | 158 ± 12 | 210 ± 15* |
*Indicates a statistically significant difference compared to the control group.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on parasympathetic nervous system stimulation of salivary glands.
Protocol 1: Measurement of Salivary Flow Rate in Rats
This protocol describes the collection of saliva from anesthetized rats following stimulation.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Pilocarpine hydrochloride (sialogogue)
-
Atropine (B194438) sulfate (B86663) (muscarinic antagonist)
-
Small, pre-weighed cotton balls
-
Microcentrifuge tubes
-
Precision balance
Procedure:
-
Animal Preparation: Administer this compound or vehicle control to rats orally for a designated period (e.g., 14 consecutive days).
-
Anesthesia: Anesthetize the rats with sodium pentobarbital.
-
Saliva Collection (Stimulated):
-
Inject pilocarpine hydrochloride (0.5 mg/kg, i.p.) to induce salivation.
-
Carefully place a pre-weighed cotton ball in the oral cavity of the rat for a fixed period (e.g., 5 minutes).
-
Remove the cotton ball and immediately place it in a pre-weighed microcentrifuge tube.
-
Determine the weight of the collected saliva by subtracting the initial weight of the cotton ball and tube from the final weight.
-
Salivary flow rate is expressed as mg/min.
-
-
Saliva Collection (Parasympathetic Nerve Stimulation):
-
Surgically expose the chorda-lingual nerve (a branch of the facial nerve that carries parasympathetic fibers to the submandibular gland).
-
Place electrodes on the nerve for electrical stimulation (e.g., square wave pulses, 5V, 2 ms (B15284909) duration, 20 Hz).
-
Collect saliva as described in step 3 during the stimulation period.
-
-
Data Analysis: Compare the salivary flow rates between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Muscarinic Acetylcholine Receptor Binding Assay
This protocol details a radioligand binding assay to quantify the density of muscarinic receptors in rat salivary gland tissue.
Materials:
-
Rat submandibular glands
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]Quinuclidinyl benzilate ([³H]QNB) - a high-affinity muscarinic antagonist radioligand
-
Atropine sulfate (for determining non-specific binding)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Tissue Preparation:
-
Excise submandibular glands from control and this compound-treated rats.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the crude membrane fraction.
-
Resuspend the membrane pellet in fresh buffer.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein.
-
Add increasing concentrations of [³H]QNB to determine total binding.
-
To a parallel set of tubes, add a high concentration of atropine sulfate (e.g., 1 µM) in addition to the [³H]QNB to determine non-specific binding.
-
Incubate the tubes at a specific temperature and duration (e.g., 37°C for 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each [³H]QNB concentration.
-
Perform Scatchard analysis or non-linear regression to determine the maximum number of binding sites (Bmax), which represents the receptor density, and the dissociation constant (Kd).
-
Conclusion
This compound serves as a valuable pharmacological agent for elucidating the mechanisms of parasympathetic control of salivary gland function. Its ability to upregulate muscarinic receptors provides a unique model for studying receptor dynamics and downstream signaling events. The provided data and protocols offer a solid foundation for researchers to explore the intricate processes of parasympathetic stimulation and to develop novel therapeutic strategies for salivary gland disorders.
References
- 1. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of salivary secretion by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of chronic this compound and amitriptyline treatment on rat parotid gland signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of xerostomia with the bile secretion-stimulating drug this compound: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Enhancement of salivary secretion and neuropeptide (substance P, alpha-calcitonin gene-related peptide) levels in saliva by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Anethole Trithione: A Potential Neuroprotective Agent in Cerebral Ischemia-Reperfusion Injury
Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Anethole (B165797) trithione (ATT) is a sulfur-containing compound recognized for its choleretic and cytoprotective properties.[1] Emerging preclinical evidence highlights its potential as a neuroprotective agent in the context of cerebral ischemia-reperfusion (I/R) injury, a complex pathological cascade that follows the restoration of blood flow to an ischemic brain region.[1][2] This condition is characterized by oxidative stress, neuroinflammation, and apoptosis, leading to neuronal damage and neurological deficits.[2][3] ATT and its derivatives are being investigated for their capacity to mitigate these detrimental processes.[1][2] These notes provide an overview of the mechanisms of action of ATT and detailed protocols for its investigation in experimental models of cerebral I/R injury.
Mechanism of Action
Anethole trithione exerts its neuroprotective effects through a multi-targeted mechanism, primarily centered on combating oxidative stress and inflammation.
-
Hydrogen Sulfide (B99878) (H₂S) Donor: ATT is known to be a slow-releasing hydrogen sulfide (H₂S) donor.[1] H₂S is a gaseous signaling molecule with potent antioxidant and anti-inflammatory properties that can help protect the integrity of the blood-brain barrier following cerebral ischemia.[1]
-
Antioxidant Properties: A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4][5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5][6] By upregulating this pathway, ATT enhances the cellular defense against reactive oxygen species (ROS) generated during reperfusion.[4]
-
Anti-inflammatory Effects: ATT has been shown to suppress neuroinflammation.[4][7] It can inhibit the activation of microglia, the resident immune cells of the brain, and reduce the infiltration of peripheral inflammatory cells into the ischemic brain tissue.[4] This is partly achieved by modulating inflammatory signaling pathways such as the JNK and p38 MAP kinase pathways.[8][9][10]
-
Mitochondrial Protection: ATT may also act as a direct inhibitor of ROS production at complex I of the mitochondrial respiratory chain, thereby preventing mitochondrial dysfunction, a key event in I/R-induced cell death.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound and its derivatives in rodent models of cerebral I/R injury.
Table 1: Effects of this compound Prodrug (ATXP) on Infarct Volume and Neurological Deficit in a Rat MCAO Model
| Treatment Group | Dosage | Administration Route | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Reference |
| ATXP | 5 mg/kg | Intravenous | Significant reduction (p=0.0020) | Significant reduction | [1] |
| Edaravone (Positive Control) | 6 mg/kg | Intravenous | Significant reduction (p=0.0489) | Significant reduction | [1] |
| Vehicle (Saline) | - | Intravenous | - | - | [1] |
Table 2: Effects of Anethole on Biomarkers of Oxidative Stress and Inflammation in a Rat MCAO Model
| Treatment Group | Dosage | Administration Route | Effect on MDA Levels | Effect on SOD, GSH/GSSG, CAT | Effect on TNF-α, IL-6, IL-1β | Reference |
| Anethole | 125 mg/kg | Oral | Decreased | Increased | Decreased | [8][9][10][13] |
| Anethole | 250 mg/kg | Oral | Decreased | Increased | Decreased | [8][9][10][13] |
| MCAO Control | - | - | Increased | Decreased | Increased | [8][9][10][13] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used experimental model to mimic focal cerebral ischemia in humans.[14][15]
Materials:
-
Male Sprague-Dawley rats (280-320 g)
-
Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)
-
4-0 monofilament nylon suture with a rounded tip
-
Surgical instruments (scissors, forceps, vessel clips)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[1]
-
Carefully dissect the arteries from the surrounding tissue.
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA with vessel clips.
-
Make a small incision in the ECA.
-
Insert the 4-0 monofilament nylon suture into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.[16]
-
Remove the vessel clip from the ICA to allow blood flow to the area occluded by the suture.
-
After the desired period of ischemia (e.g., 2 hours), carefully withdraw the suture to allow for reperfusion.[1]
-
Suture the incision and allow the animal to recover.
Drug Preparation and Administration
Due to the poor water solubility of this compound, a prodrug approach or specific vehicle formulations are often necessary for in vivo studies.[1]
-
This compound Prodrug (ATXP): A phosphate (B84403) prodrug of an ATT metabolite has been synthesized to improve solubility for intravenous administration.[1]
-
Anethole Formulation: Anethole can be dissolved in a vehicle such as corn oil for oral gavage.[1]
-
Administration:
-
Intravenous: The drug solution (e.g., ATXP in saline) is administered via the tail vein. The first dose is often given immediately after the start of reperfusion, with subsequent doses as required by the study design.[1]
-
Oral Gavage: For pretreatment studies, anethole can be administered orally for a specified period (e.g., two weeks) before inducing ischemia.[8][9][13]
-
Assessment of Neurological Deficit
Neurological function can be assessed using a scoring system at various time points after reperfusion (e.g., 24 hours).
Example Scoring System:
-
0: No observable neurological deficit.
-
1: Mild focal neurological deficit (e.g., contralateral forelimb flexion).
-
2: Moderate focal neurological deficit (e.g., circling to the contralateral side).
-
3: Severe focal neurological deficit (e.g., falling to the contralateral side).
-
4: No spontaneous motor activity.
Measurement of Infarct Volume
Infarct volume is a key indicator of the extent of brain damage.
Procedure (using TTC staining):
-
At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the animal and perfuse the brain with saline.
-
Carefully remove the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area using image analysis software.
Signaling Pathways and Visualizations
Caption: Protective signaling pathways of this compound in cerebral I/R injury.
Caption: Experimental workflow for evaluating ATT in a rat model of cerebral I/R.
References
- 1. Synthesis, Characterization, and In Vivo Evaluation of Desmethyl this compound Phosphate Prodrug for Ameliorating Cerebral Ischemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of the neurological effects of anethole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerebral ischemia-reperfusion injury: mechanisms and promising therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3H-1,2-Dithiole-3-thione as a novel therapeutic agent for the treatment of ischemic stroke through Nrf2 defense pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ischemia-induced endogenous Nrf2/HO-1 axis activation modulates microglial polarization and restrains ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regression of oxidative stress by targeting Nrf2/HO-1 signaling: The potential therapeutic drugs for cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of UCP2 by this compound suppresses neuroinflammation after intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anethole Pretreatment Modulates Cerebral Ischemia/Reperfusion: The Role of JNK, p38, MMP-2 and MMP-9 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anethole Pretreatment Modulates Cerebral Ischemia/Reperfusion: The Role of JNK, p38, MMP-2 and MMP-9 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound is a Mitochondrial ROS Blocker – Fight Aging! [fightaging.org]
- 12. Trans-anethole protects cortical neuronal cells against oxygen-glucose deprivation/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]
- 15. Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
managing gastrointestinal side effects of anethole trithione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the gastrointestinal (GI) side effects of anethole (B165797) trithione encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with anethole trithione administration in research settings?
A1: The most frequently reported gastrointestinal side effects associated with this compound are generally mild and transient.[1] These include:
Q2: What is the underlying mechanism of this compound-induced gastrointestinal side effects?
A2: The gastrointestinal side effects of this compound are believed to be linked to its primary mechanism of action. This compound is a sialogogue that stimulates the parasympathetic nervous system and acts on muscarinic receptors. This cholinergic stimulation, which increases salivary and bile secretion, can also enhance gastrointestinal motility and secretions, leading to symptoms like diarrhea and nausea.
Q3: Are the gastrointestinal side effects of this compound dose-dependent?
Q4: How can I proactively manage potential gastrointestinal side effects in my experimental subjects?
A4: Proactive management can include:
-
Dose Escalation: Initiating experiments with a lower dose of this compound and gradually escalating to the target dose can help the subjects acclimatize.
-
Dietary Adjustments: Providing a consistent and easily digestible diet to experimental animals can help minimize gastrointestinal upset.
-
Hydration: Ensuring adequate hydration is particularly important if diarrhea occurs to prevent dehydration and electrolyte imbalance.
Q5: What should I do if my experimental subjects exhibit severe gastrointestinal side effects?
A5: In case of severe side effects, it is crucial to:
-
Reduce the Dose or Temporarily Discontinue Treatment: This is often the most effective immediate step.
-
Provide Supportive Care: This includes ensuring proper hydration and monitoring for signs of distress.
-
Consult a Veterinarian: For animal studies, a veterinarian should be consulted to ensure the welfare of the animals and to rule out other causes of the symptoms.
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Diarrhea in a Cohort of Experimental Animals
Possible Causes:
-
High Starting Dose: The initial dose of this compound may be too high for the specific animal model.
-
Dietary Inconsistency: Changes in diet concurrent with this compound administration can exacerbate GI sensitivity.
-
Stress: Environmental stressors can contribute to gastrointestinal upset in research animals.
Troubleshooting Steps:
-
Review Dosing Protocol: Compare the administered dose with any available preclinical data. Consider implementing a dose-escalation protocol in future experiments.
-
Standardize Diet: Ensure all animals receive the same standardized diet throughout the experimental period.
-
Minimize Environmental Stress: Maintain a consistent and low-stress environment for the animals.
-
Symptomatic Management: If ethically approved for the study, consider the use of anti-diarrheal agents after consulting with a veterinarian.
Issue 2: Significant Weight Loss in Animals Treated with this compound
Possible Causes:
-
Reduced Feed Intake: Nausea or gastrointestinal discomfort may lead to a decrease in food consumption.
-
Malabsorption: Severe diarrhea can lead to malabsorption of nutrients.
-
Dehydration: Fluid loss due to diarrhea can contribute to weight loss.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if there is a significant reduction.
-
Assess Stool Quality: Regularly observe and score stool consistency to monitor the severity of diarrhea.
-
Ensure Hydration: Provide easy access to water and consider subcutaneous fluid administration if dehydration is suspected, following veterinary guidance.
-
Dose Adjustment: A reduction in the this compound dose may alleviate the side effects and allow for weight stabilization.
Data Presentation
Table 1: Summary of Potential Gastrointestinal Side Effects of this compound and Management Strategies
| Side Effect | Potential Mechanism | Monitoring Parameters | Management Strategies in a Research Setting |
| Nausea | Cholinergic stimulation of the GI tract | Observation of feeding behavior, signs of aversion to food. | Gradual dose escalation, ensure consistent diet. |
| Diarrhea | Increased GI motility and secretion due to cholinergic effects. | Stool consistency scoring, daily body weight, hydration status. | Dose reduction, ensure adequate hydration, dietary fiber adjustment. |
| Upset Stomach | General cholinergic-mediated GI stimulation. | Observation for signs of abdominal discomfort (e.g., arching of the back in rodents). | Administer with food if applicable, dose reduction. |
Disclaimer: The incidence rates of these side effects at specific doses of this compound are not well-documented in publicly available clinical trial data. The severity and incidence are likely to be dose-dependent.
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Transit Time in a Rodent Model
Objective: To evaluate the effect of this compound on gastrointestinal motility.
Methodology:
-
Animals: Male Wistar rats (200-250g) are fasted overnight with free access to water.
-
Groups:
-
Control group: Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose).
-
This compound groups: Different doses of this compound suspended in the vehicle.
-
-
Procedure:
-
Administer the vehicle or this compound orally.
-
After a set time (e.g., 30 minutes), administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally.
-
After a further 30 minutes, humanely euthanize the animals.
-
Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
-
Data Analysis: Calculate the percentage of intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100.
Protocol 2: Evaluation of Drug-Induced Diarrhea in a Rodent Model
Objective: To assess the diarrheal potential of this compound.
Methodology:
-
Animals: Male Swiss albino mice (20-25g).
-
Groups:
-
Control group: Vehicle.
-
This compound groups: Different doses of this compound.
-
-
Procedure:
-
House the mice individually in cages lined with absorbent paper.
-
Administer the vehicle or this compound orally.
-
Observe the animals for up to 4 hours.
-
Count the number of wet and unformed stools for each animal.
-
-
Data Analysis: Compare the incidence and frequency of diarrheic stools between the control and treated groups.
Mandatory Visualization
Caption: Mechanism of this compound GI Side Effects.
Caption: Troubleshooting Workflow for GI Side Effects.
References
Technical Support Center: Anethole Trithione (ATT) Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of anethole (B165797) trithione (ATT) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the water solubility of anethole trithione (ATT)?
A1: this compound is practically insoluble in water. Its reported aqueous solubility is extremely low, at approximately 0.38 µg/mL.[1][2] This poor water solubility can significantly limit its dissolution and bioavailability in aqueous experimental systems.[1][2]
Q2: In which organic solvents is this compound (ATT) soluble?
A2: this compound exhibits good solubility in a range of organic solvents. This information is crucial for preparing stock solutions. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Solubility |
| Pyridine | Soluble |
| Chloroform | Soluble |
| Benzene | Soluble |
| Dioxane | Soluble |
| Carbon disulfide | Soluble |
| Dimethyl Sulfoxide (DMSO) | 48 mg/mL |
| Ether | Slightly soluble |
| Acetone | Slightly soluble |
| Ethyl acetate | Slightly soluble |
| Cyclohexane | Slightly soluble |
| Ethanol | 3 mg/mL |
| Water | Insoluble |
Q3: My this compound (ATT) precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. Why is this happening and what can I do?
A3: This is a common issue known as "solvent-shift precipitation." It occurs because ATT is highly soluble in DMSO but practically insoluble in water. When the concentrated DMSO stock is introduced into an aqueous environment, the DMSO concentration is diluted, and the ATT is no longer soluble, causing it to precipitate.
Troubleshooting steps:
-
Reduce the final concentration: The simplest solution is to lower the final working concentration of ATT in your assay to a level below its aqueous solubility limit.
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try adding it to a smaller volume first while vortexing or stirring vigorously. Then, bring it up to the final volume. This rapid mixing can help to create a transiently supersaturated solution that may be stable for the duration of your experiment.
-
Use a co-solvent system: For in vivo studies or some in vitro assays, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.[5]
-
Utilize a formulation strategy: For more stable solutions, consider using one of the formulation strategies outlined in the protocols section below, such as lipid-based formulations or cyclodextrin (B1172386) complexation.
Q4: What are the common challenges when working with lipid-based formulations of this compound (ATT)?
A4: While lipid-based formulations can significantly enhance the solubility and bioavailability of ATT, researchers may encounter the following issues:
-
Formulation instability: Emulsions or microemulsions may phase separate over time. This can be influenced by the choice of lipids, surfactants, and co-solvents, as well as the storage conditions.
-
Drug precipitation: The drug may precipitate out of the lipid formulation, particularly during storage or upon dilution in an aqueous medium.
-
Variability in bioavailability: The in vivo performance of lipid-based formulations can be influenced by factors such as the rate of digestion of the lipid components.[6]
Q5: How can I analyze the concentration of this compound (ATT) in my formulations and biological samples?
A5: High-performance liquid chromatography (HPLC) is a common analytical method for the quantification of ATT. Due to its chemical structure, a UV detector is typically used. For biological samples, which are more complex, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and selectivity.
Troubleshooting Guides
Issue 1: Precipitation of ATT from Organic Stock Solution Upon Dilution in Aqueous Media
| Symptom | Possible Cause | Suggested Solution |
| Immediate formation of a cloudy suspension or visible precipitate upon adding DMSO stock to buffer/media. | Solvent-Shift Precipitation: The concentration of ATT exceeds its solubility limit in the final aqueous environment. | 1. Decrease Final Concentration: Test a range of lower final concentrations of ATT. 2. Increase Final DMSO Concentration: If your experimental system can tolerate it, increase the final percentage of DMSO. However, be mindful of potential solvent toxicity in cell-based assays. 3. Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween-80, Polysorbate 80) in your aqueous medium to help stabilize the ATT. 4. Adopt a Formulation Strategy: For long-term stability, prepare a lipid-based formulation or a cyclodextrin inclusion complex (see protocols below). |
| The solution is initially clear but becomes cloudy over time. | Delayed Precipitation: The initial supersaturated solution is not stable over the duration of the experiment. | 1. Prepare Freshly: Make your working solutions immediately before use. 2. Maintain Temperature: Ensure the temperature of your solutions is consistent, as solubility can be temperature-dependent. 3. Use a Stabilizer: As above, a surfactant may help to maintain stability over a longer period. |
Issue 2: Instability of Lipid-Based Formulations
| Symptom | Possible Cause | Suggested Solution |
| Phase separation of the emulsion (e.g., oil droplets creaming to the top). | Inappropriate Excipient Ratio: The ratio of oil, surfactant, and co-surfactant is not optimal for forming a stable emulsion. Incorrect HLB Value: The hydrophilic-lipophilic balance (HLB) of the surfactant system is not matched to the oil phase. | 1. Optimize Formulation: Systematically vary the ratios of the oil, surfactant, and co-surfactant to identify a stable formulation. Ternary phase diagrams can be constructed to map out the stable microemulsion region. 2. Select Appropriate Surfactants: Choose surfactants or a combination of surfactants with an HLB value that is appropriate for the oil being used. |
| Drug crystals are visible in the formulation upon microscopic examination. | Drug Overloading: The concentration of ATT exceeds its solubility in the lipid phase. Poor Choice of Lipid: The selected lipid vehicle has a low solubilizing capacity for ATT. | 1. Determine Saturation Solubility: Measure the saturation solubility of ATT in various oils and surfactants to select the most suitable excipients. 2. Reduce Drug Loading: Decrease the concentration of ATT in the formulation. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for In Vivo Administration
This protocol is adapted from a method for preparing a clear solution of a poorly water-soluble compound for injection.
Materials:
-
This compound (ATT) powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of ATT in DMSO. For example, dissolve 25 mg of ATT in 1 mL of DMSO to achieve a 25 mg/mL stock solution. Gentle warming or sonication may be used to aid dissolution.
-
In a separate sterile tube, add the required volume of the ATT stock solution.
-
Sequentially add the co-solvents while mixing thoroughly after each addition. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the following volumes can be used for a 1 mL final solution:
-
100 µL of 25 mg/mL ATT in DMSO stock solution.
-
400 µL of PEG300. Mix until uniform.
-
50 µL of Tween-80. Mix until uniform.
-
450 µL of Saline. Mix until a clear solution is obtained.
-
-
The final concentration of ATT in this example would be 2.5 mg/mL. This solution should be prepared fresh on the day of use.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This is a general protocol for developing a SEDDS formulation. The optimal ratio of components will need to be determined experimentally.
Materials:
-
This compound (ATT) powder
-
Oil phase (e.g., medium-chain triglycerides like Capryol 90)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, PEG400)
Procedure:
-
Screening of Excipients: Determine the solubility of ATT in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe the formation of a clear or slightly bluish microemulsion.
-
Preparation of ATT-loaded SEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the ratios determined from the phase diagram.
-
Add the desired amount of ATT to the mixture.
-
Seal the vial and mix the components by gentle stirring and vortexing until the ATT is completely dissolved and a clear, homogenous solution is formed. Gentle heating (e.g., 40°C) may be applied to facilitate dissolution.
-
-
Characterization: The resulting SEDDS should be characterized for its self-emulsification time, droplet size upon dilution, and drug content.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This method is suitable for lab-scale preparation and can improve the aqueous solubility of ATT by forming an inclusion complex.
Materials:
-
This compound (ATT) powder
-
β-Cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (e.g., 1:1 v/v)
-
Mortar and pestle
Procedure:
-
Determine the appropriate molar ratio of ATT to cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Place the accurately weighed amount of cyclodextrin in a mortar.
-
Add a small amount of the ethanol-water mixture to the cyclodextrin to form a paste.
-
Add the accurately weighed ATT to the paste.
-
Knead the mixture for a specified period (e.g., 60 minutes), adding small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
The resulting paste is then dried in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
The dried complex is then pulverized and sieved to obtain a fine powder.
-
The formation of the inclusion complex should be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR).
Visualizations
References
- 1. An examination of the potential effect of lipids on the first-pass metabolism of the lipophilic drug anethol trithione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of chronic this compound and amitriptyline treatment on rat parotid gland signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Lipid-based formulations to enhance oral bioavailability of the poorly water-soluble drug anethol trithione: Effects of lipid composition and formulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Lipid-based formulations to enhance oral bioavailability of the poorly water-soluble drug anethol trithione: effects of lipid composition and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
potential drug interactions with anethole trithione in clinical studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential drug interactions with anethole (B165797) trithione observed in clinical and pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of anethole trithione and which enzymes are involved?
This compound (ATT) is primarily metabolized in the liver. The main metabolic pathway is O-demethylation to its active metabolite, 4-hydroxy-anethole trithione. This process is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1A2, CYP1B1, CYP2C9, CYP2C19, and CYP2E1. A minor pathway involves S-oxidation, which is mainly catalyzed by flavin-containing monooxygenases (FMO) and to a lesser extent by CYP3A4.
Q2: What are the potential pharmacokinetic drug interactions with this compound?
Given its metabolism by multiple CYP enzymes, there is a potential for drug-drug interactions when this compound is co-administered with drugs that are inhibitors, inducers, or substrates of these enzymes.[1]
-
CYP Inhibitors: Co-administration with strong inhibitors of the involved CYP enzymes could lead to increased plasma concentrations of this compound, potentially increasing the risk of adverse effects.
-
CYP Inducers: Concurrent use of potent CYP inducers might decrease the plasma concentration of this compound, potentially reducing its efficacy.
-
Competitive Metabolism: Drugs that are also metabolized by the same CYP enzymes could compete with this compound for metabolism, potentially altering the pharmacokinetics of either drug.
Q3: Are there any known pharmacodynamic drug interactions with this compound?
Yes, potential pharmacodynamic interactions exist, primarily related to its mechanism of action.
-
Cholinergic Agents: this compound is known to increase salivary secretion and is believed to act on muscarinic receptors.[1] Combining it with other cholinergic agents, such as pilocarpine, could lead to additive effects, potentially resulting in excessive salivation or other cholinergic side effects.[1]
-
Anticholinergic Agents: Conversely, anticholinergic drugs may counteract the therapeutic effects of this compound, particularly its ability to stimulate glandular secretions.[1]
-
Amitriptyline (B1667244): A pre-clinical study in rats investigated the interaction between this compound and the tricyclic antidepressant amitriptyline.[2] While this compound alone increased cholinergic and adrenergic responsiveness, the combination with amitriptyline prevented the rise in intracellular calcium concentration that was observed when each drug was administered alone.[2] Furthermore, this compound was able to prevent the amitriptyline-induced upregulation of muscarinic acetylcholine (B1216132) receptor density.[2] These findings suggest a complex interaction at the receptor and signaling pathway level.
Troubleshooting Guide for Unexpected Experimental Results
Issue: Observed patient response to this compound is lower than expected.
-
Review Concomitant Medications: Check if the patient is taking any potent inducers of CYP1A2, CYP2C9, or other relevant CYP enzymes (e.g., rifampicin, carbamazepine). Increased metabolism could be reducing this compound plasma levels.
-
Assess for Anticholinergic Co-medication: Determine if the patient is on any medication with anticholinergic properties (e.g., certain antihistamines, antipsychotics, or antidepressants), which could be pharmacodynamically antagonizing the effect of this compound.
-
Consider Genetic Polymorphisms: Variations in the genes encoding for the metabolizing CYP enzymes could lead to an ultra-rapid metabolizer phenotype.
Issue: Patient reports signs of increased cholinergic activity (e.g., excessive sweating, nausea, diarrhea) while on this compound.
-
Review Concomitant Medications: Check for co-administration of other cholinergic agonists (e.g., pilocarpine, cevimeline).
-
Assess for CYP Inhibition: Investigate if the patient is taking any strong inhibitors of the CYP enzymes responsible for this compound metabolism (e.g., fluvoxamine (B1237835) for CYP1A2, fluconazole (B54011) for CYP2C9), which could increase its plasma concentration.
Data on Potential Drug Interactions
Currently, there is a lack of published clinical studies with quantitative data on the drug-drug interactions of this compound. The following table summarizes potential interactions based on its known metabolic pathways and pre-clinical findings.
| Interacting Drug Class | Specific Examples | Potential Mechanism | Potential Clinical Outcome |
| CYP1A2 Inhibitors | Fluvoxamine, Ciprofloxacin | Inhibition of O-demethylation | Increased this compound plasma concentration and risk of adverse effects. |
| CYP2C9 Inhibitors | Fluconazole, Amiodarone | Inhibition of O-demethylation | Increased this compound plasma concentration and risk of adverse effects. |
| CYP Inducers | Rifampicin, Carbamazepine, St. John's Wort | Induction of CYP enzymes | Decreased this compound plasma concentration and reduced efficacy. |
| Cholinergic Agonists | Pilocarpine, Cevimeline | Additive pharmacodynamic effects | Increased cholinergic effects (e.g., excessive salivation, sweating, gastrointestinal distress).[1] |
| Anticholinergic Agents | Atropine, Scopolamine, some antihistamines | Antagonistic pharmacodynamic effects | Decreased efficacy of this compound.[1] |
| Tricyclic Antidepressants | Amitriptyline | Complex pharmacodynamic interaction at the receptor and signaling level.[2] | Potential alteration of cellular response; clinical significance in humans is not established.[2] |
Experimental Protocols
As there are no specific clinical drug-drug interaction studies for this compound to cite, a general protocol for a clinical pharmacokinetic interaction study is provided below.
Title: An Open-Label, Two-Period, Fixed-Sequence Study to Evaluate the Effect of a CYP Inhibitor/Inducer on the Pharmacokinetics of this compound in Healthy Volunteers.
Objectives:
-
Primary: To determine the effect of multiple doses of a potent CYP enzyme inhibitor/inducer on the single-dose pharmacokinetics (AUC and Cmax) of this compound.
-
Secondary: To assess the safety and tolerability of this compound when co-administered with the interacting drug.
Methodology:
-
Study Population: A cohort of healthy male and female volunteers, aged 18-55 years, with normal liver and kidney function.
-
Study Design: A two-period, fixed-sequence design.
-
Period 1: Subjects receive a single oral dose of this compound. Serial blood samples are collected over 48 hours to determine the pharmacokinetic profile of this compound and its active metabolite.
-
Washout Period: A washout period of at least 7 days.
-
Period 2: Subjects receive the interacting drug (CYP inhibitor or inducer) for a specified number of days to reach steady-state. On the last day of treatment with the interacting drug, a single oral dose of this compound is co-administered. Serial blood samples are collected again over 48 hours.
-
-
Pharmacokinetic Assessment: Plasma concentrations of this compound and its active metabolite will be measured using a validated LC-MS/MS method. Pharmacokinetic parameters (AUC0-t, AUC0-inf, Cmax, tmax, t1/2) will be calculated using non-compartmental analysis.
-
Statistical Analysis: The geometric mean ratios and 90% confidence intervals for AUC and Cmax of this compound with and without the interacting drug will be calculated to assess the magnitude of the interaction.
-
Safety Assessment: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for assessing potential drug interactions.
References
Technical Support Center: Anethole Trithione Synthesis
Welcome to the technical support center for the synthesis of anethole (B165797) trithione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the synthesis yield of anethole trithione.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported method for synthesizing this compound is the direct reaction of anethole with elemental sulfur in a high-boiling point solvent. This process involves heating the reactants to induce a cyclization reaction that forms the trithione ring structure.[1]
Q2: Are there alternative synthesis routes to this compound?
A2: Yes, an alternative method involves the use of Lawesson's reagent as a thionating agent.[1] This reagent is particularly effective for converting carbonyl compounds to their corresponding thiocarbonyls and can be applied to synthesize 3H-1,2-dithiole-3-thiones.[1]
Q3: What are the typical impurities encountered in this compound synthesis?
A3: Common impurities include unreacted starting materials such as anethole and anisole, as well as side products like sulfur-containing oligomers and desulfurized analogs.[2] The purity of the final product is crucial, with commercial-grade this compound typically having a purity of 98.0% to 102.0%.[2]
Q4: How can the progress of the reaction be monitored?
A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction.[3][4] By spotting the reaction mixture, the starting material (anethole), and a co-spot on a TLC plate, one can observe the disappearance of the starting material and the appearance of the this compound product spot.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Insufficient reaction temperature: The reaction requires high temperatures to proceed effectively. | 1. Ensure the reaction mixture reaches and is maintained at the optimal temperature (typically the boiling point of the solvent used, e.g., xylene or diphenyl ether).[1] |
| 2. Inadequate reaction time: The reaction may not have had enough time to go to completion. | 2. Monitor the reaction progress using TLC and continue heating until the starting material (anethole) is consumed.[3] | |
| 3. Impure starting materials: The presence of impurities in anethole can inhibit the reaction. | 3. Use high-purity anethole. If necessary, purify the starting material by crystallization or distillation before use. | |
| Formation of a Dark, Tarry, or Intractable Mixture | 1. Excessive reaction temperature: Overheating can lead to the formation of polymeric sulfur byproducts and decomposition of the desired product. | 1. Carefully control the reaction temperature and avoid localized overheating. Use a high-boiling solvent to maintain a stable reaction temperature. |
| 2. Incorrect stoichiometry: An improper ratio of sulfur to anethole can promote the formation of unwanted side products. | 2. Adhere to the recommended molar ratios of reactants as specified in the experimental protocol. | |
| Difficulty in Product Purification/Isolation | 1. Presence of sulfur-containing oligomers: These byproducts can co-crystallize with the desired product, making purification challenging.[2] | 1. Employ multiple recrystallization steps. Experiment with different solvent systems to find one that selectively crystallizes this compound while leaving impurities in the mother liquor.[6][7] |
| 2. Product "oiling out" during recrystallization: The product separates as an oil instead of forming crystals. | 2. Ensure the recrystallization solvent is appropriate. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Using a solvent pair can sometimes resolve this issue.[7] | |
| Low Yield After Purification | 1. Loss of product during workup and purification: Multiple transfer and purification steps can lead to significant product loss. | 1. Minimize the number of transfers. During recrystallization, ensure the solution is fully saturated before cooling to maximize crystal formation. Wash the collected crystals with a minimal amount of cold solvent.[7] |
| 2. Incomplete crystallization: The product may not have fully crystallized out of the solution. | 2. Allow sufficient time for crystallization at a low temperature. Gently scratching the inside of the flask can sometimes induce crystallization. |
Quantitative Data Summary
| Parameter | Method 1: Direct Reaction with Sulfur | Method 2: Using Lawesson's Reagent | Reference(s) |
| Starting Materials | Anethole, Elemental Sulfur | An appropriate precursor (e.g., a carbonyl compound), Lawesson's Reagent | [1] |
| Solvent | High-boiling solvents (e.g., Xylene, Diphenyl ether) | Toluene, THF | [1][8] |
| Reaction Temperature | Reflux temperature of the solvent | Room temperature to reflux, depending on the substrate | [1][8] |
| Reaction Time | Several hours (monitor by TLC) | 5 minutes to several hours, depending on the substrate and conditions | [8] |
| Molar Ratio (Anethole:Sulfur) | Varies, requires optimization | Typically 1:0.5 to 1:1 (Substrate:Lawesson's Reagent) | [9] |
| Typical Yield | Not explicitly stated in the provided search results | Good to excellent yields reported for similar thionations | [8][10] |
Experimental Protocols
Method 1: Synthesis of this compound via Direct Reaction with Sulfur
-
Materials:
-
Anethole
-
Elemental Sulfur
-
High-boiling solvent (e.g., Xylene or Diphenyl ether)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve anethole in the chosen high-boiling solvent.
-
Add elemental sulfur to the solution. The molar ratio of anethole to sulfur should be optimized for best results.
-
Heat the mixture to reflux and maintain this temperature.
-
Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the consumption of anethole), cool the reaction mixture to room temperature.
-
The crude this compound may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, or a solvent mixture like n-hexane/acetone).[1]
-
Method 2: Synthesis of Dithiolethiones using Lawesson's Reagent (General Procedure)
-
Materials:
-
Appropriate carbonyl-containing starting material
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous solvent (e.g., Toluene, THF)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting carbonyl compound in the anhydrous solvent.
-
Add Lawesson's reagent to the solution. The molar ratio of the substrate to Lawesson's reagent is typically between 1:0.5 and 1:1.[9]
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrate).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[8]
-
Visualizations
Caption: Synthesis of this compound from Anethole and Sulfur.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1077217A - The method of purification of trans-anethole - Google Patents [patents.google.com]
- 10. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]
addressing stability issues of anethole trithione in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anethole (B165797) trithione (ATT) in aqueous solutions. Addressing the inherent stability challenges of this compound is critical for successful experimentation and formulation development.
Frequently Asked Questions (FAQs)
Q1: Why is my anethole trithione solution cloudy or showing precipitation?
A1: this compound has extremely low aqueous solubility, which is the most common reason for cloudiness or precipitation. The reported solubility is approximately 0.38 µg/mL.[1][2] If you observe precipitation, it is likely that the concentration of this compound exceeds its solubility limit in the aqueous medium.
Q2: How can I improve the solubility of this compound in my aqueous solution?
A2: Several strategies can be employed to enhance the solubility of this compound:
-
Co-solvents: The use of organic co-solvents such as DMSO, ethanol, or PEG 300 can significantly increase the solubility. For instance, a stock solution can be prepared in DMSO and then diluted in the aqueous buffer.
-
Prodrugs: Chemical modification of this compound to create more soluble prodrugs, such as phosphate (B84403) esters (like ATXP), has been shown to increase aqueous solubility by over 1800-fold.[3][4]
-
Formulation Strategies: Lipid-based formulations or solid dispersions can also be explored to improve the dissolution and bioavailability of this compound.
Q3: What are the expected degradation products of this compound in an aqueous solution?
A3: While detailed studies on the degradation of this compound in simple aqueous solutions are not extensively published, potential degradation products can be inferred from its in-vivo metabolism and the chemical nature of the molecule. The primary metabolic pathway is O-demethylation to form 4-hydroxy-anethole trithione (ATX).[1][2] Other potential degradation products from forced degradation studies could include anisole (B1667542) or anethole residues, sulfur-containing oligomers, and desulfurized analogs. Oxidative degradation may lead to S-oxidation products.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: Direct studies on the effect of pH on this compound stability are limited. However, studies on related dithiolethione-containing compounds and prodrugs suggest that pH can be a critical factor. For a prodrug of this compound, stability was shown to be greater at pH 5 than at pH 7. It is plausible that this compound itself may be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions. It is recommended to perform pH stability profiling for your specific formulation.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate forms upon dilution of a stock solution into an aqueous buffer. | The concentration of this compound in the final solution exceeds its aqueous solubility. The organic solvent from the stock solution may be crashing out. | - Decrease the final concentration of this compound.- Increase the percentage of co-solvent in the final solution.- Use a different co-solvent system.- Consider using a solubility-enhancing excipient. |
| The color of the this compound solution changes over time. | This may indicate chemical degradation. Oxidation or other reactions can lead to the formation of chromophoric degradation products. | - Prepare fresh solutions before use.- Store solutions protected from light and at a low temperature.- Analyze the solution using a stability-indicating HPLC method to identify and quantify any degradation products. |
| Inconsistent results in biological or chemical assays. | This could be due to the poor stability of this compound in the assay medium, leading to a decrease in the effective concentration over the course of the experiment. | - Assess the stability of this compound in the specific assay medium under the experimental conditions (e.g., temperature, pH, duration).- Consider using a more stable formulation or a freshly prepared solution for each experiment. |
| Loss of compound during sample preparation or analysis. | This compound is lipophilic and may adsorb to plasticware or filter membranes. | - Use low-adsorption labware (e.g., polypropylene (B1209903) or glass).- Pre-rinse materials with the solvent or a solution of the compound.- Validate your sample preparation and analytical methods for recovery. |
Data Presentation
Table 1: Aqueous Solubility of this compound and its Prodrug (ATXP)
| Compound | Solvent | Solubility |
| This compound (ATT) | Water | 0.38 µg/mL[1][2] |
| ATXP (Prodrug) | Ultrapure Water | ~2.1 mg/mL[3] |
| ATXP (Prodrug) | 0.9% NaCl solution (pH 7.4) | ~1.5 mg/mL[3] |
| ATXP (Prodrug) | PBS (pH 7.4) | ~1.7 mg/mL[3] |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products | Notes |
| Hydrolysis/Metabolism | 4-hydroxy-anethole trithione (ATX) | Primary in-vivo metabolite via O-demethylation.[1][2] |
| General Degradation | Anisole/Anethole residues | May result from the breakdown of the core structure. |
| Sulfur-containing oligomers | Possible through reactions involving the dithiolethione ring. | |
| Desulfurized analogs | Loss of sulfur atoms from the dithiolethione ring. | |
| Oxidation | S-oxides of ATT and ATX | Inferred from in-vitro metabolism studies. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general approach to assess the stability of this compound under various stress conditions. A validated stability-indicating HPLC method is required to analyze the samples.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize the solution with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder of this compound to 80°C for 48 hours. Also, expose a solution of this compound (100 µg/mL in a suitable solvent system) to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in a suitable solvent system) to a photostability chamber (ICH Q1B conditions) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Determine the percentage of this compound remaining and identify and quantify any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection:
-
A C18 reversed-phase column is a good starting point.
-
A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
-
Gradient Elution:
-
Develop a gradient elution program to ensure the separation of the parent drug from all potential degradation products.
-
-
Detection:
-
Use a UV detector at a wavelength where this compound and its potential degradation products have good absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
References
troubleshooting inconsistent results in anethole trithione experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of anethole (B165797) trithione (ATT) experimentation. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
1. What is anethole trithione and what are its primary research applications?
This compound (ATT) is a synthetic, sulfur-containing compound.[1] It is primarily investigated for its potential therapeutic effects in conditions such as xerostomia (dry mouth), and certain liver disorders.[1] Its mechanisms of action are believed to involve stimulation of the parasympathetic nervous system, leading to increased salivary and bile secretion.[1] Additionally, research suggests ATT possesses antioxidant and anti-inflammatory properties.[1]
2. What are the main challenges encountered in this compound experiments?
The most significant challenges in working with ATT are its very low aqueous solubility and its rapid metabolism. ATT is highly lipophilic and has a water solubility of only 0.38 µg/mL, which can lead to difficulties in preparing solutions for in vitro and in vivo studies and may result in inconsistent bioavailability.[2] Furthermore, ATT is quickly metabolized in the liver to its active metabolite, 4-hydroxy-anethole trithione (ATX), primarily through O-demethylation by cytochrome P450 enzymes.[3] This rapid conversion can make it challenging to maintain stable plasma concentrations of the parent compound.
3. How can I improve the solubility of this compound for my experiments?
Several methods can be employed to enhance the solubility of ATT for experimental use:
-
Organic Solvents: For in vitro studies, ATT can be dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4] However, it's crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[4] The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Lipid-Based Formulations: For in vivo oral administration, lipid-based formulations such as sub-microemulsions (SME) and oil solutions have been shown to significantly enhance the oral bioavailability of ATT compared to aqueous suspensions.[5][6]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPβCD) has been used to dissolve ATT for oral gavage in animal studies.[7]
-
Prodrugs: A water-soluble phosphate (B84403) prodrug of the active metabolite ATX, known as ATXP, has been synthesized. This prodrug demonstrates significantly improved solubility and pharmacokinetic properties.[2][7]
4. What are the known mechanisms of action for this compound?
This compound is understood to exert its effects through multiple pathways:
-
Parasympathetic Stimulation: ATT is believed to act on muscarinic receptors, which are part of the parasympathetic nervous system, leading to an increase in the secretion of exocrine glands like salivary and bile glands.[1] Chronic treatment with ATT has been shown to increase the number of muscarinic acetylcholine (B1216132) receptors in the rat submaxillary gland.[8][9]
-
Antioxidant Properties: ATT can increase the levels of glutathione (B108866) (GSH), a major intracellular antioxidant, and enhance the activity of phase II detoxifying enzymes.[7][8] It may also protect against oxidative damage through mechanisms independent of GSH synthesis.[10]
-
Anti-inflammatory Effects: Research on anethole, a related compound, suggests it can inhibit the activation of NF-κB, a key regulator of inflammation.[11] This suggests a potential anti-inflammatory role for ATT as well.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
In Vitro Experimentation
| Problem | Possible Cause | Recommended Solution |
| Precipitation of ATT in cell culture medium. | Low aqueous solubility of ATT. Exceeding the solubility limit when diluting the DMSO stock solution. | Prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, add the stock solution to the medium dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. Ensure the final DMSO concentration remains below cytotoxic levels (e.g., <0.5%). |
| Inconsistent or no observable effect in cell-based assays. | Degradation or precipitation of ATT in the medium. Insufficient incubation time. Rapid metabolism of ATT by cells. | Prepare fresh working solutions for each experiment. Visually inspect for any precipitation before adding to cells. Optimize incubation time based on the specific assay and cell type. Consider that some cell lines may have high metabolic activity; measure the concentration of ATT and its metabolite ATX in the medium over time. |
| High background or false positives in antioxidant assays. | Interference from the compound's color or the solvent. | Run appropriate controls, including a vehicle control (medium with the same concentration of DMSO as the test wells) and a blank (medium only). If ATT has inherent color that interferes with a colorimetric assay, consider using a different assay based on a different detection principle (e.g., fluorescence). |
In Vivo Experimentation
| Problem | Possible Cause | Recommended Solution |
| Low and variable plasma concentrations of ATT after oral administration. | Poor absorption due to low solubility. Rapid first-pass metabolism in the liver. | Utilize a bioavailability-enhancing formulation such as a lipid-based sub-microemulsion or an oil solution.[5][6] Alternatively, consider using the water-soluble prodrug ATXP.[7] For preclinical studies, intravenous administration can be used to bypass first-pass metabolism and achieve more consistent plasma levels. |
| Difficulty in detecting and quantifying ATT and its metabolite ATX in plasma. | Low plasma concentrations. Inefficient extraction from the plasma matrix. | Use a highly sensitive analytical method such as HPLC-MS/MS for quantification.[12][13] Optimize the liquid-liquid extraction procedure to ensure high recovery of both ATT and ATX. A validated HPLC method with UV detection has also been described for ATX.[14] |
| Unexpected side effects or toxicity in animal models. | Off-target effects. Dose-related toxicity. Interaction with other administered substances. | Conduct a dose-response study to determine the optimal therapeutic window. Carefully review the literature for known side effects.[15] Be aware of potential drug interactions, especially with other cholinergic or anticholinergic agents.[1] |
Experimental Protocols
Preparation of this compound for In Vitro Assays
Objective: To prepare a stock solution and working solutions of ATT for use in cell culture experiments.
Materials:
-
This compound (ATT) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Protocol:
-
Stock Solution Preparation (e.g., 50 mM):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of ATT powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for 50 mM, add DMSO to 240.36 mg of ATT to a final volume of 20 mL).
-
Vortex thoroughly until the ATT is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[8]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the ATT stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
To prepare the final working concentration, dilute the stock solution directly into the pre-warmed medium. It is critical to add the stock solution to the medium while gently vortexing or swirling to prevent precipitation.
-
Ensure the final concentration of DMSO in the medium is non-toxic to the cells being used (typically below 0.5%).
-
Use the working solution immediately after preparation.
-
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of ATT (prepared as described in Protocol 1). Include a vehicle control (medium with the same percentage of DMSO as the highest ATT concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging activity of this compound.
Materials:
-
This compound solutions at various concentrations in methanol (B129727) or ethanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Ascorbic acid (as a positive control)
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer
Protocol:
-
Prepare a series of dilutions of ATT in methanol or ethanol.
-
In a 96-well plate, add a specific volume of each ATT dilution to the wells.
-
Add the DPPH solution to each well.
-
Include a control (DPPH solution with solvent only) and a positive control (DPPH solution with ascorbic acid).
-
Incubate the plate in the dark at room temperature for 20-30 minutes.
-
Measure the absorbance at 517 nm.
-
The radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (ATT) and its Prodrug (ATXP) in Rats
| Formulation | Route | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) |
| ATT in HPβCD | Oral | ~665 | ~2.0 | ~2345 |
| ATXP in Saline | Oral | 3326.30 ± 566.50 | ~1.0 | 3927.40 ± 321.50 |
| ATXP in Saline | IV | ~4500 | ~0.08 (5 min) | ~1500 |
Data synthesized from studies on ATT and its prodrug ATXP, highlighting the improved pharmacokinetic profile of the prodrug.[7]
Visualizations
Signaling Pathways
Caption: Proposed mechanisms of action of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound research.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolism of Anethole Dithiolethione by Rat and Human Liver Microsomes: Formation of Various Products Deriving from Its O-Demethylation and S-Oxidation. Involvement of Cytochromes P450 and Flavin Monooxygenases in These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Lipid-based formulations to enhance oral bioavailability of the poorly water-soluble drug anethol trithione: effects of lipid composition and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid-based formulations to enhance oral bioavailability of the poorly water-soluble drug anethol trithione: Effects of lipid composition and formulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Synthesis, Characterization, and In Vivo Evaluation of Desmethyl this compound Phosphate Prodrug for Ameliorating Cerebral Ischemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anethole dithiolethione prevents oxidative damage in glutathione-depleted astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anethole blocks both early and late cellular responses transduced by tumor necrosis factor: effect on NF-kappaB, AP-1, JNK, MAPKK and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. HPLC determination of 4-hydroxy-anethole trithione in plasma via enzymatic hydrolysis and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
Anethole Trithione Toxicity Minimization: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anethole (B165797) trithione (ATT) in animal models. The following information is intended to help anticipate and mitigate potential toxicities during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding anethole trithione toxicity.
Q1: What are the known toxic effects of this compound in animal models?
A1: Comprehensive public data on the specific toxicity of this compound in animal models is limited. Most available research focuses on its therapeutic and protective effects. However, common side effects observed in human clinical use include gastrointestinal disturbances like nausea, vomiting, and diarrhea.[1] One pharmacological study in rats noted no effects on the central or autonomic nervous system at a high dose of 1000 mg/kg, suggesting low acute toxicity in that specific context.[2] A chronic toxicity study on a related compound, trans-anethole, in rats showed an increased incidence of some hepatic lesions at high dietary concentrations (0.5% and 1%), suggesting that hepatotoxicity could be a potential concern with high-dose, long-term administration of similar compounds.[3][4][5]
Q2: Is there quantitative toxicity data available for this compound (e.g., LD50, NOAEL)?
A2: After a comprehensive review of available literature, specific LD50 (Lethal Dose, 50%) and NOAEL (No-Observed-Adverse-Effect Level) values for this compound in various animal models could not be identified. This information does not appear to be readily available in published toxicological databases. Researchers may need to perform initial dose-ranging studies to determine appropriate dose levels for their specific animal model and experimental design.
Q3: What is the proposed mechanism of this compound toxicity?
A3: While the precise mechanisms of this compound toxicity are not well-elucidated, its metabolism provides some clues. ATT is metabolized in the liver by cytochrome P450 (CYP450) enzymes.[1][6][7] High doses or interactions with other drugs that affect CYP450 activity could potentially lead to the formation of reactive metabolites, which in turn can induce oxidative stress and cellular damage, particularly in the liver. This compound is known to increase cellular glutathione (B108866) (GSH) levels, a key endogenous antioxidant.[8][9][10] Paradoxically, at very high concentrations or under conditions of depleted GSH, any pro-oxidant effects of reactive metabolites might be exacerbated.
Q4: How can I minimize potential gastrointestinal side effects in my animal models?
A4: If you observe signs of gastrointestinal distress in your animal models (e.g., diarrhea, changes in stool consistency, reduced food intake), consider the following:
-
Dose Reduction: This is the most straightforward approach. Determine if a lower dose can achieve the desired therapeutic effect with fewer gastrointestinal side effects.
-
Formulation and Administration: this compound has low water solubility.[2] The vehicle used for administration can influence its absorption and local concentration in the gut. Experimenting with different formulations or administering the compound with food may help to reduce local irritation.
-
Divided Dosing: If the experimental design allows, splitting the total daily dose into two or more administrations may help to reduce peak plasma concentrations and minimize gastrointestinal upset.
Q5: Are there potential drug-drug interactions that could increase this compound toxicity?
A5: Yes, there is a potential for drug-drug interactions. Since this compound is metabolized by CYP450 enzymes, co-administration with drugs that are strong inhibitors or inducers of these enzymes could alter its plasma concentration and potential for toxicity.[1][6]
-
CYP450 Inhibitors: Co-administration with inhibitors of CYP1A1, 1A2, 1B1, 2C9, 2C19, and 2E1 could increase the plasma concentration of ATT, potentially increasing the risk of toxicity.[6]
-
CYP450 Inducers: Co-administration with inducers of these enzymes could decrease the plasma concentration of ATT, potentially reducing its efficacy.
It is crucial to review the metabolic pathways of any co-administered compounds in your experimental design.
Section 2: Troubleshooting Guides
This section provides practical guidance for addressing specific issues that may arise during your experiments.
Troubleshooting Unexpected Hepatotoxicity
Issue: You observe elevated liver enzymes (e.g., ALT, AST), or histopathological analysis reveals liver damage in animals treated with this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Dose | - Review your dosing regimen. Consider performing a dose-response study to identify a non-toxic dose range. |
| Drug-Drug Interaction | - If co-administering other compounds, investigate their potential to inhibit or induce CYP450 enzymes.[11][12][13] |
| Oxidative Stress | - Measure markers of oxidative stress in liver tissue, such as malondialdehyde (MDA) and the ratio of reduced to oxidized glutathione (GSH/GSSG). - Consider co-administration with an antioxidant such as N-acetylcysteine (NAC), which is a precursor to glutathione.[14][15][16] |
| Underlying Animal Health | - Ensure that the animals are healthy and free from underlying liver conditions that could be exacerbated by the test compound. |
Proposed Mitigation Strategy: Co-administration with Antioxidants
Based on the antioxidant properties of this compound and the potential for oxidative stress-mediated toxicity, a logical, though not yet experimentally validated, strategy to minimize toxicity is the co-administration of other antioxidants or hepatoprotective agents.
| Agent | Rationale | Considerations |
| N-Acetylcysteine (NAC) | NAC is a precursor for glutathione synthesis and a potent antioxidant.[14][15][16] It may help to replenish hepatic glutathione stores and mitigate oxidative stress. | NAC has its own dose-dependent toxicity.[14] Appropriate dosing and timing of administration relative to ATT would need to be determined. |
| Silymarin (B1681676) (Milk Thistle Extract) | Silymarin is a well-known hepatoprotective agent with antioxidant and anti-inflammatory properties.[3][10][17][18] It has been shown to protect the liver from various toxins. | The effect of silymarin on the metabolism of this compound is unknown. It could potentially alter the pharmacokinetics of ATT. |
Section 3: Data Presentation
Summary of Preclinical Toxicity Findings for Anethole and Related Compounds
| Compound | Animal Model | Dose/Concentration | Observed Effects | Reference |
| This compound | Rat | 1000 mg/kg (oral) | No effect on central or autonomic nervous system. | [2] |
| Trans-Anethole | Rat | 0.5% and 1% in diet (chronic) | Increased incidence of nodular hyperplasia in the liver. | [3][4][5] |
| Trans-Anethole | Rat | 1% in diet (chronic, females) | Increased incidence of benign and malignant liver tumors. | [3][4][5] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Induction and Assessment of Drug-Induced Liver Injury in Rodents
This protocol provides a general framework that can be adapted for assessing the potential hepatotoxicity of this compound.
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dose-Ranging Study: Administer a range of doses of this compound (e.g., via oral gavage) to small groups of animals for a defined period (e.g., 7-14 days).
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity levels, and posture.
-
Blood Collection: At the end of the study, collect blood samples for measurement of serum liver enzymes, including alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Necropsy and Tissue Collection: Perform a gross necropsy and collect liver tissue. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathology, and another portion should be snap-frozen in liquid nitrogen for biochemical assays.
-
Histopathology: Process the fixed liver tissue for hematoxylin (B73222) and eosin (B541160) (H&E) staining and have it evaluated by a qualified pathologist for signs of liver injury, such as necrosis, inflammation, and steatosis.[5][17][19][20]
-
Biochemical Analysis: Use the frozen liver tissue to measure markers of oxidative stress (see Protocol 2).
Protocol 2: Measurement of Hepatic Glutathione Levels
This protocol describes a common method for measuring reduced (GSH) and oxidized (GSSG) glutathione in liver tissue.[2][3][21][22][23][24]
-
Tissue Homogenization: Homogenize a known weight of frozen liver tissue in a suitable buffer (e.g., a buffer containing sulfosalicylic acid to precipitate proteins and preserve glutathione).
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
-
GSH and GSSG Measurement: The supernatant can be used to measure total glutathione and GSSG using a commercially available kit or a standard enzymatic recycling assay with glutathione reductase and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Data Analysis: Calculate the concentrations of total glutathione and GSSG. The concentration of GSH can be determined by subtracting the GSSG concentration from the total glutathione concentration. The GSH/GSSG ratio is a key indicator of oxidative stress.
Section 5: Visualizations
Caption: Proposed signaling pathway for ATT-induced hepatotoxicity and points of intervention.
Caption: Experimental workflow for assessing potential this compound toxicity in vivo.
Caption: Logical diagram of potential drug-drug interactions with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chronic toxicity/carcinogenicity study of trans-anethole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A retrospective analysis of toxicity studies in dogs and impact on the chronic reference dose for conventional pesticide chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anethole dithiolethione prevents oxidative damage in glutathione-depleted astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of anethole dithiolethione against oxidative stress-induced cytotoxicity in human Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 12. Cytochrome P450 enzyme mediated herbal drug interactions (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Evaluation of Necessity of 1-year Toxicity Study in Dogs - development of the New Tiered Approach for Toxicity Studies of Pesticide Considering Species Difference in “toxicity profile” and “toxicity dose-response” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liver Histology Diagnostic and Prognostic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nwlifescience.com [nwlifescience.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. medinprot.chem.elte.hu [medinprot.chem.elte.hu]
- 24. A Western diet induced NAFLD in LDLR−/− mice is associated with reduced hepatic glutathione synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Patient-Reported Outcomes in Anethole Trithione Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively incorporating patient-reported outcomes (PROs) into clinical trials of anethole (B165797) trithione.
Frequently Asked Questions (FAQs)
Q1: What is anethole trithione and what is its primary indication in clinical trials?
This compound is a synthetic compound primarily investigated for the treatment of xerostomia (dry mouth).[1][2] It is also considered a choleretic agent, meaning it stimulates the production and flow of bile.[1] Clinical trials often focus on its efficacy in alleviating dry mouth symptoms associated with conditions like Sjögren's syndrome, medication side effects, or radiation therapy for head and neck cancers.
Q2: What is the mechanism of action of this compound relevant to patient-reported outcomes for xerostomia?
This compound is believed to increase salivary secretion by upregulating the number of muscarinic acetylcholine (B1216132) receptors (mAChRs) on salivary acinar cells.[3][4][5][6] Stimulation of these receptors is known to increase saliva production.[3] This mechanism directly relates to the primary patient-reported symptom of xerostomia, which is the subjective sensation of a dry mouth.[1] Some studies suggest it may also have antioxidant and anti-inflammatory properties.
Q3: What are the common side effects of this compound that could impact the collection of patient-reported outcomes?
The most frequently reported side effects are gastrointestinal, including nausea, vomiting, and diarrhea.[7] Headaches and dizziness have also been reported. These side effects can potentially confound the assessment of xerostomia-related quality of life, as they may independently affect a patient's overall well-being and their perception of treatment efficacy. For instance, nausea may lead to decreased oral intake, which can exacerbate the sensation of a dry mouth.[8]
Q4: Which validated patient-reported outcome questionnaires are recommended for this compound trials focusing on xerostomia?
Two commonly used and validated questionnaires for assessing xerostomia are the Xerostomia Inventory (XI) and the Xerostomia Questionnaire (XQ).[9][10]
-
Xerostomia Inventory (XI): This is an 11-item questionnaire that assesses the severity of xerostomia symptoms.[9][11]
-
Xerostomia Questionnaire (XQ): This is an 8-item questionnaire that evaluates the severity of radiation-induced xerostomia and its impact on quality of life.[12]
The choice of instrument may depend on the specific trial population and endpoints.
Q5: How can we handle missing data in our patient-reported outcome collection?
Minimizing missing data is crucial for the validity of trial results.[13] Strategies to reduce missing data include:
-
User-friendly data collection interfaces: Simplify the process for patients to complete questionnaires, especially when using electronic PRO (ePRO) systems.[14]
-
Clear instructions and training: Ensure patients and site staff understand the importance of completing all items on the questionnaires.[14]
-
Automated reminders: For ePROs, automated notifications can prompt patients to complete their diaries.
-
Statistical planning: The trial protocol should prespecify methods for handling missing data in the analysis, such as multiple imputation.[13][15]
Troubleshooting Guides
Issue 1: High variability or unexpected patterns in patient-reported xerostomia scores.
-
Possible Cause: Confounding symptoms from this compound's side effects (e.g., nausea, diarrhea) may be influencing patients' perception of dry mouth.
-
Troubleshooting Steps:
-
Concurrent Symptom Tracking: Implement a daily diary for patients to report not only their xerostomia symptoms but also the severity and frequency of gastrointestinal side effects.
-
Data Stratification: Analyze the PRO data by stratifying patients based on the presence and severity of gastrointestinal adverse events to identify any correlations.
-
Qualitative Patient Interviews: Conduct exit interviews with a subset of patients to understand their experience and how they differentiated between dry mouth and other treatment-related symptoms.
-
Issue 2: Low patient adherence to completing electronic patient-reported outcome (ePRO) diaries.
-
Possible Cause: Patients may experience "survey fatigue," technical difficulties with the ePRO device, or a lack of understanding of the importance of their input.
-
Troubleshooting Steps:
-
Optimize Questionnaire Length and Frequency: Keep the daily questionnaires concise and focused on the most critical outcomes.
-
Provide Robust Technical Support: Ensure patients have a clear point of contact for any technical issues with the ePRO device or software.
-
Enhance Patient Training and Engagement: During the informed consent process and at study visits, reinforce the value of their contributions to the research.[14] Consider providing patients with feedback on their own data to enhance engagement.
-
Issue 3: Discrepancy between objective measures (e.g., salivary flow rate) and subjective patient-reported outcomes.
-
Possible Cause: Xerostomia is a subjective experience, and a measurable change in saliva production may not always correlate directly with a patient's perception of a dry mouth.[1] Additionally, other factors like oral mucosal health can influence the sensation of dryness.
-
Troubleshooting Steps:
-
Comprehensive Oral Assessment: In addition to salivary flow, include clinical assessments of the oral mucosa for signs of dryness, inflammation, or candidiasis.[2]
-
Use of a Global Assessment Question: Include a single question asking patients for their overall perception of improvement in their dry mouth symptoms.
-
Longitudinal Data Analysis: Analyze the trends of both objective and subjective measures over time to identify any patterns of delayed or dissociated responses.
-
Data Presentation
Table 1: Summary of a Clinical Trial on this compound for Xerostomia
| Parameter | This compound Group (n=48) | Control Group (Artificial Saliva) (n=45) |
| Baseline Non-stimulated Salivary Flow Rate (mL/10 min, mean ± SD) | 0.76 ± 0.41 | Not reported |
| Post-treatment Non-stimulated Salivary Flow Rate (mL/10 min, mean ± SD) | 1.54 ± 1.33 | Almost constant |
| Baseline Stimulated Salivary Flow Rate (mL/10 min, mean ± SD) | 5.18 ± 3.02 | Not reported |
| Post-treatment Stimulated Salivary Flow Rate (mL/10 min, mean ± SD) | 9.07 ± 4.10 | Almost constant |
| Patient-Reported Improvement in Oral Discomfort and Inflammation | 41 out of 48 patients | 9 out of 45 patients |
*P<0.05 compared to baseline (Data adapted from Hamada T, et al. Am J Med Sci. 1999)[16]
Experimental Protocols
Protocol 1: Administration of the Xerostomia Inventory (XI)
-
Objective: To assess the patient's subjective experience of xerostomia.
-
Methodology:
-
Each item is rated on a 5-point Likert scale, with responses ranging from "Never" to "Very Often".[9]
-
A total score is calculated by summing the scores for each item, ranging from 11 to 55.[9]
-
Higher scores indicate greater severity of xerostomia.[11] A change in score of 6 or more is considered clinically meaningful.[9]
-
The questionnaire should be administered at baseline and at predefined follow-up visits as specified in the clinical trial protocol.
-
The full list of questions can be found in the original publication by Thomson et al. (1999).[17]
Protocol 2: Administration of the Xerostomia Questionnaire (XQ)
-
Objective: To measure the severity of xerostomia and its impact on quality of life, particularly in patients who have undergone radiation therapy.
-
Methodology:
-
The XQ is a self-administered 8-item questionnaire.[12]
-
The questions are divided into two domains: four related to dryness during eating and four related to dryness in the absence of eating.[12]
-
Each item is rated on an 11-point ordinal scale from 0 to 10.[12]
-
Higher scores indicate more severe dryness or discomfort.[12]
-
The questionnaire should be administered at baseline and at regular intervals during and after treatment, as outlined in the study protocol.
-
Mandatory Visualizations
Caption: this compound's Proposed Signaling Pathway.
Caption: Patient-Reported Outcome Experimental Workflow.
References
- 1. Xerostomia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oralcancerfoundation.org [oralcancerfoundation.org]
- 3. 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | C10H8OS3 | CID 2194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xerostomia (Dry Mouth) | American Dental Association [ada.org]
- 8. Coping with Nausea at the Dentist Office | Roswell, GA [mitzimorrisdmd.com]
- 9. Diagnosing Xerostomia and Salivary Gland Hypofunction (SGH) [ostrowonline.usc.edu]
- 10. Evaluating the measurement properties of patient-reported outcome measures in radiotherapy-induced xerostomia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shortening the Xerostomia Inventory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of xerostomia and its impact on quality of life in head and neck cancer patients undergoing radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicalpursuit.com [clinicalpursuit.com]
- 14. Trial Strategies to Reduce the Frequency of Missing Data - The Prevention and Treatment of Missing Data in Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. vivli.org [vivli.org]
- 16. Treatment of xerostomia with the bile secretion-stimulating drug this compound: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Xerostomia Inventory: a multi-item approach to measuring dry mouth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of Anethole Trithione
Welcome to the Technical Support Center for the large-scale production of Anethole (B165797) Trithione (ATT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and scale-up.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the large-scale production of anethole trithione.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Optimize reaction time and temperature. Monitor reaction progress using techniques like TLC or HPLC. A patent suggests a reaction time of under 3 hours at temperatures below 150°C when using DMF as a solvent. |
| Suboptimal stoichiometry: Incorrect ratio of anethole to sulfur. | Carefully control the molar ratio of reactants. | |
| Side reactions: Formation of unwanted byproducts. | Control reaction temperature to minimize side reactions. Ensure the quality of starting materials, as impurities in anethole can lead to undesired products. | |
| Product loss during workup: Inefficient extraction or crystallization. | Optimize extraction and crystallization solvents and procedures. Use of an anti-solvent can improve crystallization yield. | |
| Low Purity / High Impurity Levels | Formation of byproducts: Such as 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione, 3-(4-Methoxyphenyl)-N,N-dimethylpropanethioamide, sulfur-containing oligomers, and desulfurized analogs.[1] | Reaction Control: Maintain strict temperature control during the reaction to minimize the formation of thermal degradation products and side-reaction products. Purification: Employ multiple purification steps. A patented method suggests a two-step decolorization and crystallization process to enhance purity.[2] |
| Ineffective purification: Inadequate removal of impurities during crystallization or other purification steps. | Solvent Selection: Screen for optimal crystallization solvents that provide good solubility for ATT at high temperatures and poor solubility at low temperatures, while impurities remain in the mother liquor. Xylene has been used as a recrystallization solvent.[2] Decolorization: Use activated carbon to remove colored impurities. The amount of activated carbon should be optimized to avoid product adsorption.[2] | |
| Residual Solvents: Trapped solvents in the crystal lattice after drying. | Optimize the crystallization process to avoid solvent inclusion. Employ efficient drying techniques, such as vacuum drying at an appropriate temperature. | |
| Poor Crystal Quality | Rapid crystallization: Leads to small, impure crystals. | Control the cooling rate during crystallization to allow for the formation of larger, more uniform crystals. The use of seeding can also promote controlled crystal growth. |
| Solvent system: The choice of solvent can significantly impact crystal habit and polymorphism. | Experiment with different solvent systems to find one that yields the desired crystal form. | |
| Scale-Up Issues | Heat transfer limitations: In large reactors, inefficient heat removal from the exothermic reaction can lead to localized overheating and increased byproduct formation. | Use a reactor with a high surface area-to-volume ratio. Employ efficient stirring and a well-designed cooling system. The rate of addition of reactants can also be controlled to manage heat generation. |
| Mixing inefficiencies: Poor mixing can result in localized high concentrations of reactants, leading to side reactions and reduced yield. | Optimize the agitator design and speed to ensure homogeneous mixing throughout the reactor. Computational fluid dynamics (CFD) can be used to model and optimize mixing. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The most critical parameters are reaction temperature, reaction time, and the stoichiometry of anethole and sulfur. Uncontrolled temperature can lead to the formation of various byproducts, reducing both yield and purity. Reaction time needs to be optimized to ensure complete conversion without significant product degradation.
Q2: What are the common impurities found in crude this compound and how can they be minimized?
A2: Common impurities include unreacted starting materials, sulfur-containing oligomers, desulfurized analogs, and specific byproducts like 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione and 3-(4-Methoxyphenyl)-N,N-dimethylpropanethioamide.[1] Minimizing these impurities involves strict control over reaction conditions, using high-purity raw materials, and implementing an effective purification strategy, such as multi-step crystallization and treatment with activated carbon.[2]
Q3: How can the poor water solubility of this compound be addressed for formulation purposes?
A3: The low aqueous solubility of this compound is a known challenge.[3] For research and development, prodrug strategies have been explored to improve solubility. For instance, creating phosphate (B84403) prodrugs of its active metabolite has been shown to significantly increase aqueous solubility.
Q4: What analytical methods are recommended for monitoring the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for assessing the purity of this compound and quantifying impurities.[4] A typical method would use a C18 reversed-phase column with a mobile phase consisting of a methanol-water mixture.
Q5: What are the key challenges when scaling up the production of this compound from the lab to an industrial scale?
A5: The primary challenges in scaling up are maintaining efficient heat transfer and mixing in larger reactors. The exothermic nature of the reaction between anethole and sulfur requires careful management to prevent runaway reactions and byproduct formation. Ensuring homogeneous mixing is crucial to achieve consistent product quality and yield.
Data Presentation
Table 1: Impact of Purification Steps on this compound Purity and Yield (based on a patented process) [2]
| Step | Process | Yield | Purity |
| 1 | Initial Synthesis & Crude Isolation | - | Not specified |
| 2 | First Decolorization & Crystallization | - | Not specified |
| 3 | Second Decolorization & Crystallization | 25.9 - 26.7% | 99.3 - 99.8% |
Experimental Protocols
Synthesis of this compound (Lab Scale)
Materials:
-
Anethole
-
Sulfur
-
N,N-Dimethylformamide (DMF)
-
Xylene
-
Activated Carbon
-
Ethanol
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge anethole and DMF.
-
Heat the mixture to the desired reaction temperature (e.g., 140-150°C).
-
Gradually add sulfur to the reaction mixture while maintaining the temperature.
-
Maintain the reaction mixture at the set temperature for a specified time (e.g., 2-3 hours), monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture and proceed with workup and purification.
Purification by Crystallization[2]
-
Dissolve the crude this compound in a suitable solvent, such as xylene, at an elevated temperature (e.g., 100-110°C).
-
Add activated carbon to the hot solution and stir for a defined period (e.g., 30-60 minutes) to decolorize the solution.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate slowly to induce crystallization. Further cooling in an ice bath can maximize crystal formation.
-
Collect the crystals by filtration and wash them with a cold solvent, such as ethanol.
-
Dry the purified crystals under vacuum.
HPLC Method for Purity Analysis
This is a general method and may require optimization for specific equipment and impurity profiles.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol and water (e.g., 75:25 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 346 nm.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
Visualizations
Logical Workflow for Troubleshooting Low Purity
Caption: Troubleshooting workflow for addressing low purity issues.
This compound's Effect on Muscarinic Acetylcholine Receptor Signaling
Caption: this compound enhances salivary secretion via mAChRs.
This compound's Influence on Glutathione (B108866) Metabolism
Caption: this compound boosts glutathione levels.
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of hepatic glutathione metabolism and its role in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and In Vivo Evaluation of Desmethyl this compound Phosphate Prodrug for Ameliorating Cerebral Ischemia-Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC determination of 4-hydroxy-anethole trithione in plasma via enzymatic hydrolysis and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Detecting Anethole Trithione Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical methods for the detection of anethole (B165797) trithione (ATT) and its metabolites. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of anethole trithione that should be targeted for analysis?
A1: The primary and most abundant metabolite of this compound is 4-hydroxy-anethole trithione (ATX), also known as desmethyl-ADT, which is formed via O-demethylation.[1] Other significant metabolites that have been identified include the S-oxide of ATT and the S-oxide of desmethyl-ADT, p-methoxy-acetophenone (pMA), p-hydroxy-acetophenone (pHA), anethole dithiolone (ADO), and its demethylated derivative dmADO.[1]
Q2: Which analytical techniques are most suitable for the detection and quantification of this compound and its metabolites?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection is a commonly used and effective method.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique for the analysis of these compounds.[3][4] LC-MS/MS, in particular, offers high sensitivity and selectivity for quantitative studies in biological matrices.
Q3: Why is enzymatic hydrolysis a necessary step in the analysis of this compound metabolites in plasma or urine?
A3: Metabolites of this compound, particularly the hydroxylated forms, can be conjugated with glucuronic acid in the body to form more water-soluble glucuronides for excretion.[2][5] These conjugated forms may not be directly detectable or may exhibit poor chromatographic behavior. Enzymatic hydrolysis with β-glucuronidase cleaves the glucuronide moiety, liberating the free metabolite for accurate quantification.[6][7][8]
Q4: What are the main challenges associated with the analysis of this compound and its metabolites?
A4: The primary challenges include the low aqueous solubility of this compound, which can affect its administration and absorption in studies.[7] Additionally, ATT is rapidly and extensively metabolized, leading to low plasma concentrations of the parent drug.[9] From an analytical perspective, the sulfur-containing nature of these compounds can present challenges in GC-MS analysis, such as potential thermal degradation and interactions with the chromatographic system.
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with mobile phase. 4. Interaction of sulfur-containing analytes with active sites on the column. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Use a column with end-capping or add a competing agent to the mobile phase. |
| Low Signal Intensity or Poor Sensitivity | 1. Inefficient ionization in the mass spectrometer. 2. Suboptimal fragmentation parameters in MS/MS. 3. Low recovery during sample preparation. 4. Degradation of the analyte. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Perform a compound optimization to determine the best collision energy for fragment ions. 3. Evaluate each step of the sample preparation for analyte loss; consider a different extraction solvent or SPE sorbent. 4. Ensure sample stability by keeping samples cold and minimizing time before analysis. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate. 2. Column temperature variations. 3. Air bubbles in the pump or detector. 4. Column equilibration issues. | 1. Ensure proper mobile phase mixing and degas the solvents. Check for leaks in the pump. 2. Use a column oven to maintain a stable temperature. 3. Purge the pump and ensure all lines are free of air. 4. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Analyte Degradation | 1. High injector or column temperature causing thermal decomposition of sulfur-containing compounds. | 1. Lower the injector and column temperatures. A starting point is to keep the temperature below 180°C if possible, though this may lead to broader peaks. Optimize for a balance between peak shape and compound stability. |
| Poor Peak Shape | 1. Active sites in the injector liner or column. 2. Co-elution with matrix components. | 1. Use a deactivated injector liner and a column specifically designed for analyzing active compounds. 2. Optimize the temperature program to improve separation. Consider a more thorough sample cleanup. |
| Low Response | 1. Adsorption of the analyte in the GC system. 2. Inefficient ionization. | 1. Use a deactivated liner and column. 2. Ensure the ion source is clean and operating correctly. |
Quantitative Data Summary
Table 1: HPLC-UV Method Parameters for 4-hydroxy-anethole trithione (ATX) in Human Plasma [2]
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 346 nm |
| Linearity Range | 20 - 1500 ng/mL |
| Limit of Quantification (LOQ) | 20 ng/mL |
| Absolute Recovery | 32.04% - 44.06% |
Table 2: LC-MS/MS Method Parameters for 4-hydroxy-anethole trithione (ATX) in Human Plasma
| Parameter | Value |
| Column | Inertsil® ODS-3 |
| Mobile Phase | Methanol:Water (75:25, v/v) |
| Flow Rate | 0.25 mL/min |
| Linearity Range | 0.452 - 603 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.452 ng/mL |
| Intra-day Precision (RSD) | < 13% |
| Inter-day Precision (RSD) | < 13% |
| Accuracy (RE) | -2.7% to -7.5% |
Table 3: GC-MS Retention Time for Anethole [10][11]
| Compound | Retention Time (min) |
| trans-Anethole | 7.889 |
| trans-Anethole | 21.02 |
Note: Retention times are highly dependent on the specific chromatographic conditions and column used and should be determined experimentally.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for LC-MS/MS Analysis of 4-hydroxy-anethole trithione (ATX)
This protocol is adapted from a validated method for the determination of ATX in human plasma.[2]
1. Materials:
-
Human plasma samples
-
4-hydroxy-anethole trithione (ATX) analytical standard
-
Internal Standard (IS) solution (e.g., mifepristone)
-
β-glucuronidase from Helix pomatia
-
Acetate (B1210297) buffer (pH 5.0)
-
Cyclohexane-isopropanol (95:5, v/v)
-
Methanol
-
Water (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Water bath
2. Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each plasma sample.
-
Enzymatic Hydrolysis:
-
Add 100 µL of acetate buffer (pH 5.0) to the plasma sample.
-
Add 20 µL of β-glucuronidase solution.
-
Vortex the mixture for 10 seconds.
-
Incubate the samples in a water bath at 37°C for 1 hour.
-
-
Liquid-Liquid Extraction:
-
After incubation, allow the samples to cool to room temperature.
-
Add 1 mL of cyclohexane-isopropanol (95:5, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., Methanol:Water 75:25, v/v).
-
Analysis: Vortex the reconstituted sample and inject a suitable volume into the LC-MS/MS system.
Protocol 2: General GC-MS Analysis of Anethole and its Metabolites
This protocol provides a general framework for the GC-MS analysis of anethole and its metabolites. Specific parameters should be optimized for the instrument and analytes of interest.
1. Materials:
-
Sample extracts containing anethole and its metabolites
-
Helium (carrier gas)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
2. GC-MS Conditions:
-
Injector Temperature: 250°C (optimization may be required to prevent thermal degradation)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 15°C/min, hold for 5 minutes.
-
(This program is a starting point and should be optimized for the specific separation required).
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
3. Procedure:
-
Injection: Inject 1 µL of the sample extract into the GC-MS system.
-
Data Acquisition: Acquire data in full scan mode to identify unknown metabolites and in selected ion monitoring (SIM) mode for quantification of target analytes.
-
Data Analysis: Identify compounds based on their retention times and mass spectra by comparing them to reference standards and mass spectral libraries.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow.
References
- 1. Metabolism of Anethole Dithiolethione by Rat and Human Liver Microsomes: Formation of Various Products Deriving from Its O-Demethylation and S-Oxidation. Involvement of Cytochromes P450 and Flavin Monooxygenases in These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC determination of 4-hydroxy-anethole trithione in plasma via enzymatic hydrolysis and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary anethole: a systematic review of its protective effects against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. amchro.com [amchro.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. An examination of the potential effect of lipids on the first-pass metabolism of the lipophilic drug anethol trithione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Allergic Reactions to Anethole Trithione in Clinical Practice
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, managing, and mitigating allergic reactions to anethole (B165797) trithione during clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is anethole trithione and what are its primary uses?
This compound is a synthetic, organosulfur compound used to treat conditions like dry mouth (xerostomia) and is also investigated for its potential in treating certain liver conditions.[1][2] It acts as a sialogogue, increasing salivary secretion.[3]
Q2: What are the known allergic reactions to this compound?
Allergic reactions to this compound are considered rare but can be serious.[1][4] Reported symptoms include:
Q3: What should I do if a research subject exhibits signs of an allergic reaction?
Immediate action is crucial. The first step is to discontinue the administration of this compound. Subsequent actions depend on the severity of the reaction and should follow established clinical protocols for managing hypersensitivity reactions. This may include administration of antihistamines for mild reactions, or corticosteroids and epinephrine (B1671497) for more severe, systemic reactions (anaphylaxis).
Q4: Are there any known contraindications for this compound related to allergies?
Yes, this compound is contraindicated in individuals with a known hypersensitivity to the drug or any of its components.[4]
Q5: How can the risk of an allergic reaction be minimized in a clinical trial setting?
Thorough screening of participants for a history of drug allergies is essential. While specific predictive tests for this compound allergy are not standard, a careful patient history can help identify individuals at higher risk.
Troubleshooting Guide for Researchers
| Issue | Possible Cause | Recommended Action |
| A research participant develops a mild skin rash and itching after the first dose. | Mild hypersensitivity reaction. | 1. Discontinue this compound administration. 2. Administer an oral antihistamine as per study protocol. 3. Monitor the participant closely for any progression of symptoms. 4. Document the adverse event thoroughly. |
| A participant reports dizziness and shows signs of facial swelling. | Moderate to severe allergic reaction (angioedema). | 1. Immediately cease drug administration. 2. Activate emergency medical procedures. 3. Administer corticosteroids and consider epinephrine based on clinical assessment of airway involvement. 4. Transfer the participant to a medical facility for further observation and management. |
| Unexplained adverse events not typically associated with this compound are observed. | Potential for a novel or uncharacterized hypersensitivity reaction. | 1. Ensure patient safety as the top priority. 2. Collect detailed information on the event. 3. Consider in vitro diagnostic tests like Basophil Activation Test (BAT) or Lymphocyte Transformation Test (LTT) to investigate a possible immunological mechanism. |
Data Presentation
| Adverse Effect Category | Specific Symptoms | Reported Frequency | References |
| Allergic Reactions | Rash, itching, swelling, dizziness, difficulty breathing | Rare | [1][4] |
| Gastrointestinal | Nausea, upset stomach, diarrhea | Commonly reported | [1] |
| Neurological | Headache, fatigue, drowsiness | Less common than GI issues | [1] |
| Other | Changes in liver enzyme levels, dry mouth, vertigo | Infrequent | [1] |
Experimental Protocols
For researchers investigating potential hypersensitivity to this compound, the following generalized protocols for in vitro tests can be adapted.
Generalized Protocol: Basophil Activation Test (BAT)
The Basophil Activation Test (BAT) is a flow cytometry-based assay that measures the upregulation of activation markers (like CD63) on the surface of basophils upon encountering an allergen.[5][6]
Methodology:
-
Blood Collection: Collect fresh whole blood from the subject in heparinized tubes.
-
Allergen Preparation: Prepare a stock solution of this compound and create a dilution series to test a range of concentrations. The final concentrations should be determined based on preliminary toxicity and solubility studies.
-
Stimulation: Incubate whole blood samples with the different concentrations of this compound, a positive control (e.g., anti-FcεRI antibody), and a negative control (stimulation buffer alone) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Staining: Stain the cells with fluorescently labeled antibodies against basophil identification markers (e.g., CCR3) and activation markers (e.g., CD63).
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the basophil population and quantify the percentage of activated (CD63-positive) basophils. A significant increase in activation in the presence of this compound compared to the negative control suggests sensitization.
Generalized Protocol: Lymphocyte Transformation Test (LTT)
The Lymphocyte Transformation Test (LTT) assesses T-cell mediated hypersensitivity by measuring the proliferation of lymphocytes after exposure to a drug.[7][8][9]
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from the subject's blood using density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in a suitable medium.
-
Drug Exposure: Add various concentrations of this compound to the cell cultures. Include a positive control (e.g., a mitogen like phytohemagglutinin) and a negative control (culture medium alone).
-
Incubation: Incubate the cultures for 5-7 days to allow for lymphocyte proliferation.
-
Proliferation Assay: Measure lymphocyte proliferation. The classic method involves adding radiolabeled thymidine (B127349) and measuring its incorporation into the DNA of proliferating cells. Non-radioactive methods are also available.
-
Data Analysis: Calculate a stimulation index (SI) by dividing the proliferation in the drug-treated cultures by the proliferation in the negative control. An SI above a certain threshold (typically ≥2) is considered a positive result.
Mandatory Visualizations
Caption: Workflow for investigating a suspected allergic reaction to this compound.
Caption: Generalized signaling pathway for an IgE-mediated allergic reaction.
Caption: Logical decision-making process for a suspected allergic reaction.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. Basophil Activation Test: Old and New Applications in Allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. a.storyblok.com [a.storyblok.com]
- 7. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lymphocyte transformation test: History and current approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the limitations of anethole trithione in severe xerostomia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of anethole (B165797) trithione for xerostomia, with a particular focus on its limitations in severe conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical and clinical research on anethole trithione for severe xerostomia.
Issue 1: Limited or No Efficacy Observed in a Severe Xerostomia Model
-
Question: Our preclinical model of severe xerostomia (e.g., radiation-induced or Sjögren's-like) shows minimal or no improvement in salivary flow with this compound administration. Is this expected?
-
Answer: Yes, this is a documented limitation. Clinical evidence suggests that this compound is most effective in cases of mild to moderate salivary gland hypofunction. In severe xerostomia, particularly in conditions like Sjögren's syndrome, the residual functional capacity of the salivary glands may be insufficient for this compound to elicit a significant secretagogue response. One study on patients with primary Sjögren's syndrome and severe xerostomia found no marked effect on salivation.[1]
Troubleshooting Steps:
-
Verify Model Severity: Confirm the severity of xerostomia in your model through histological analysis of salivary gland tissue and baseline salivary flow rate measurements. A near-complete loss of acinar cells will likely render sialogogues like this compound ineffective.
-
Dose-Response Analysis: Ensure that a full dose-response curve has been explored. However, be mindful of potential gastrointestinal side effects at higher doses, which have been reported in clinical settings.[1]
-
Combination Therapy: Consider investigating this compound in combination with other therapeutic modalities. For instance, its mechanism of potentially increasing muscarinic receptor expression could be synergistic with a direct muscarinic agonist like pilocarpine.[2]
-
Endpoint Re-evaluation: In cases of severe, irreversible salivary gland damage, consider shifting research focus from stimulating saliva secretion to protecting remaining glandular tissue or managing symptoms.
Issue 2: Inconsistent Drug Bioavailability in Animal Studies
-
Question: We are observing high variability in plasma concentrations of this compound in our animal models, leading to inconsistent results. What could be the cause?
-
Answer: this compound is known for its poor water solubility and limited oral bioavailability.[3] This can lead to erratic absorption and variable plasma levels, especially when administered as a simple suspension.
Troubleshooting Steps:
-
Formulation Optimization: The use of lipid-based formulations, such as sub-microemulsions or oil solutions, has been shown to enhance the oral bioavailability of this compound.[3] Experimenting with different lipid compositions (short, medium, or long-chain triglycerides) may improve consistency.
-
Route of Administration: For preclinical studies where oral bioavailability is a confounding factor, consider alternative routes of administration, such as intraperitoneal injection, to ensure more consistent systemic exposure.
-
Metabolite Analysis: this compound is rapidly metabolized. Measuring the plasma concentration of its active metabolites in addition to the parent compound may provide a more accurate assessment of systemic exposure.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in stimulating salivation?
A1: this compound is believed to act as a sialogogue primarily by stimulating the parasympathetic nervous system.[2] Its proposed mechanisms include:
-
Muscarinic Receptor Interaction: It is thought to act on muscarinic receptors in the salivary glands, which are key regulators of saliva secretion.[2]
-
Upregulation of Muscarinic Receptors: Some studies suggest that chronic treatment with this compound may increase the number of muscarinic acetylcholine (B1216132) receptors on salivary acinar cells.[4]
-
Post-Receptor Signaling: There is evidence to suggest that this compound may stimulate post-receptor signaling pathways coupled to the secretory response, potentially involving intracellular calcium mobilization.[5]
-
Neuropeptide Modulation: Chronic treatment has been shown to increase the concentration of substance P and alpha-calcitonin gene-related peptide in saliva, which may play a role in modulating salivary gland function.[6]
Q2: Why is this compound less effective in severe xerostomia?
A2: The efficacy of this compound is dependent on the presence of functional salivary gland tissue. In severe xerostomia, such as that caused by extensive radiation damage or advanced Sjögren's syndrome, the salivary glands may have undergone significant acinar atrophy and fibrosis.[7] In such cases, there are fewer functional acinar cells available to respond to the stimulatory effects of this compound, leading to a diminished or absent therapeutic effect.[1]
Q3: What are the key considerations when designing a clinical trial for this compound in a population with varying degrees of xerostomia?
A3: It is crucial to stratify patients based on the severity of their xerostomia at baseline. This can be achieved through a combination of subjective measures (e.g., visual analog scales for oral dryness) and objective measures of salivary flow (both unstimulated and stimulated). By analyzing the efficacy of this compound in each subgroup, you can obtain a more accurate understanding of its therapeutic window.
Q4: Are there any known drug interactions to be aware of during experimental studies?
A4: Yes. Anticholinergic drugs, which block the action of the parasympathetic nervous system, can be expected to antagonize the effects of this compound.[2] Conversely, co-administration with other cholinergic agents, such as pilocarpine, could have a potentiating effect, which may be desirable therapeutically but also carries the risk of increased cholinergic side effects.[2]
Data Presentation
Table 1: Summary of Clinical Trial Data for this compound in Xerostomia
| Study Population | Severity of Xerostomia | Dosage | Key Findings | Reference |
| Primary Sjögren's Syndrome | Severe | 75 mg/day | No marked effect on salivation. Average resting salivary flow rate was 0.07 ml/15 min before treatment. 12 out of 16 patients showed no subjective or objective improvement. | [1] |
| Senile Hypofunction, Medication-Induced, Oral Cancer Therapy | Not specified, but symptomatic hyposalivation | 6 tablets/day (dosage per tablet not specified) | Statistically significant increase in non-stimulated salivary flow rate (from 0.76 to 1.54 mL/10 min) and stimulated salivary flow rate (from 5.18 to 9.07 mL/10 min) after 2 weeks. | [8] |
Experimental Protocols
Measurement of Salivary Flow Rate
A standardized and consistent method for measuring salivary flow is critical for evaluating the efficacy of this compound.
1. Unstimulated Whole Saliva Collection (Draining/Drooling Method)
-
Purpose: To measure the basal salivary flow rate.
-
Procedure:
-
The subject should be in a relaxed, sitting position, with their head tilted slightly forward.
-
Instruct the subject to refrain from speaking, chewing, or swallowing during the collection period.
-
The subject should swallow any saliva present in the mouth at the start of the test.
-
For a predetermined period (typically 5-15 minutes), the subject allows saliva to passively drool into a pre-weighed collection tube or a funnel placed in a graduated cylinder.
-
The volume of collected saliva is then determined by weight (assuming a density of 1 g/mL) or by direct measurement in the graduated cylinder.
-
The salivary flow rate is expressed in mL/min.
-
2. Stimulated Whole Saliva Collection
-
Purpose: To measure the maximum secretory capacity of the salivary glands.
-
Procedure:
-
Follow the same initial setup as for unstimulated collection.
-
The subject is given a stimulant to chew, such as paraffin (B1166041) wax, or a few drops of a citric acid solution are placed on the tongue.
-
The subject is instructed to chew at a steady rate (if using a solid stimulant) and to spit all saliva produced into the collection tube for a set period (usually 5 minutes).
-
The volume of saliva is measured as described above, and the flow rate is calculated in mL/min.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in salivary acinar cells.
Caption: General experimental workflow for evaluating this compound in xerostomia.
References
- 1. Treatment of xerostomia in patients with primary Sjögren's syndrome with sulfarlem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Lipid-based formulations to enhance oral bioavailability of the poorly water-soluble drug anethol trithione: effects of lipid composition and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of chronic this compound and amitriptyline treatment on rat parotid gland signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of salivary secretion and neuropeptide (substance P, alpha-calcitonin gene-related peptide) levels in saliva by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xerostomia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Treatment of xerostomia with the bile secretion-stimulating drug this compound: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Anethole Trithione Through Combination Therapy
This technical support center is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments aimed at enhancing the therapeutic efficacy of anethole (B165797) trithione (ATT) through combination therapy.
Frequently Asked Questions (FAQs)
General
-
Q1: What is the primary mechanism of action of Anethole Trithione (ATT)? A1: this compound (ATT), a synthetic sulfur-containing compound, primarily acts as a choleretic and sialogogue.[1][2] Its mechanism involves stimulating the parasympathetic nervous system, which leads to an increase in saliva and bile secretion.[1] ATT is believed to upregulate the number of muscarinic receptors on salivary acinar cells.[3] Additionally, it exhibits antioxidant and anti-inflammatory properties and may play a role in modulating immune responses.[1][4]
-
Q2: What is the rationale for using ATT in combination therapy? A2: The primary rationale for using ATT in combination therapy is to enhance therapeutic outcomes through synergistic or additive effects, or to mitigate the side effects of other drugs. For instance, in xerostomia (dry mouth), ATT can be combined with other cholinergic agents to potentiate its effects on glandular secretion.[3] In cancer therapy, its antioxidant properties may help protect against the toxicity of chemotherapeutic agents.[5]
Experimental Design
-
Q3: We are planning a combination study with ATT and a novel chemotherapeutic agent. How do we determine the optimal concentrations and ratios? A3: Determining the optimal concentrations and ratios is a critical step. A common approach is to first establish the half-maximal inhibitory concentration (IC50) for each drug individually in your chosen cell line. Subsequently, you can use a matrix design (checkerboard assay) with various concentrations of both drugs to evaluate the combination effect.[6] The Combination Index (CI) can then be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7][8]
-
Q4: What are the key considerations for in vivo combination studies involving ATT? A4: For in vivo studies, it is crucial to consider the pharmacokinetic and pharmacodynamic profiles of both ATT and the combination drug. ATT has low water solubility and is rapidly metabolized, which can affect its bioavailability.[3] Therefore, appropriate formulation and dosing schedules are essential. Pre-treatment with ATT before administering a cytotoxic agent might be a viable strategy to leverage its protective effects, as demonstrated in preclinical studies with the related compound anethole.[5]
Troubleshooting
-
Q5: We are observing inconsistent results in our in vitro cytotoxicity assays with ATT combinations. What could be the issue? A5: Inconsistent results in cytotoxicity assays can stem from several factors. Due to ATT's low water solubility, ensuring it is fully dissolved in the culture medium is critical.[3] Precipitation of the compound can lead to variable concentrations in the wells. Using a suitable solvent and ensuring its final concentration is non-toxic to the cells is important. Other common issues include cell seeding variability, edge effects in microplates, and reagent degradation.
-
Q6: Our results show antagonism between ATT and our test compound, which was unexpected. How should we proceed? A6: Unexpected antagonism can occur through various mechanisms, such as interference with drug uptake or metabolism. It is important to re-verify your experimental setup and data analysis. Consider performing mechanistic studies to understand the nature of the interaction. This could involve evaluating the effect of the combination on specific signaling pathways or drug transporter activity.
Troubleshooting Guides
Issue: Low Bioavailability of ATT in In Vivo Studies
-
Problem: this compound has high lipophilicity but extremely low water solubility, leading to limited oral bioavailability.[3]
-
Possible Causes:
-
Poor dissolution in the gastrointestinal tract.
-
Rapid first-pass metabolism in the liver.[3]
-
-
Solutions:
-
Formulation Strategies: Explore lipid-based formulations or the development of water-soluble prodrugs to enhance absorption.[9]
-
Route of Administration: For preclinical studies, consider alternative routes of administration, such as intraperitoneal injection, to bypass first-pass metabolism, if appropriate for the experimental model.
-
Dosing Regimen: Investigate different dosing schedules, such as more frequent administration of lower doses, to maintain therapeutic plasma concentrations.
-
Issue: High Variability in In Vitro Synergy Assays
-
Problem: Significant well-to-well variability in checkerboard or other synergy assays, making it difficult to interpret the Combination Index (CI).
-
Possible Causes:
-
Compound Precipitation: ATT's poor solubility can lead to precipitation in the culture medium.
-
Inaccurate Pipetting: Small volume errors can have a large impact, especially in multi-well plates.
-
Cell Seeding Inconsistency: Uneven cell distribution across the plate.
-
Edge Effects: Evaporation in the outer wells of the plate can concentrate the drugs.
-
-
Solutions:
-
Solubility Confirmation: Visually inspect the prepared drug solutions under a microscope to ensure no precipitation. Consider using a solvent like DMSO at a final concentration that is not cytotoxic.
-
Pipetting Technique: Use calibrated pipettes and reverse pipetting for viscous solutions.
-
Cell Suspension: Ensure a homogenous cell suspension by gentle mixing before and during plating.
-
Plate Layout: Avoid using the outermost wells for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier.
-
Data Presentation
Table 1: Summary of Preclinical Data for Anethole in Combination Cancer Therapy
| Combination Agent | Cancer Model | Key Findings | Reference |
| Cyclophosphamide (B585) | Murine Sarcoma-180 | Anethole pre-treatment reduced cyclophosphamide-induced myelosuppression, hepatotoxicity, and urotoxicity without interfering with its anticancer effect. | [5] |
| Cisplatin (B142131) | Oral Cancer Cells (in vitro) | Anethole acted synergistically with cisplatin to inhibit cancer cell growth and migration by modulating MAPK, beta-catenin, and NF-κB pathways. | [10] |
Table 2: Clinical Trial Data for this compound in Combination with Pilocarpine (B147212) for Xerostomia
| Study Design | Patient Population | Treatment Regimen | Key Efficacy Outcome | Key Safety Finding | Reference |
| Randomized, Double-Blind, Placebo-Controlled | Patients with radiation-induced xerostomia | Pilocarpine (5mg or 10mg TID) | Statistically significant improvement in salivary flow and subjective symptoms of dry mouth compared to placebo. | Most common adverse event was mild to moderate sweating. | [11] |
| Double-Blind, Randomized, Controlled | Patients with Sjögren Syndrome | Pilocarpine (5mg TID) vs. Artificial Saliva | Pilocarpine was significantly more effective than artificial saliva in improving salivary and lacrimal flow. | Most common side effects were sialorrhea and nausea. | [12] |
Experimental Protocols
1. In Vitro Synergy Assessment of ATT and a Chemotherapeutic Agent using a Checkerboard Assay
-
Objective: To determine the in vitro interaction (synergistic, additive, or antagonistic) between ATT and a chemotherapeutic agent against a cancer cell line.
-
Methodology:
-
Cell Culture: Culture the selected cancer cell line in appropriate media and conditions.
-
Single-Agent IC50 Determination:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of ATT and the chemotherapeutic agent separately.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value for each drug.
-
-
Checkerboard Assay:
-
Prepare a 96-well plate with serial dilutions of ATT along the x-axis and the chemotherapeutic agent along the y-axis.
-
Seed cells into each well.
-
Incubate for the same duration as the single-agent assay.
-
Measure cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cell inhibition for each combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]
-
-
2. In Vivo Evaluation of ATT in Combination with Cyclophosphamide in a Murine Tumor Model
-
Objective: To assess the ability of ATT to mitigate the toxicity of cyclophosphamide without compromising its antitumor efficacy in vivo.
-
Methodology (based on a study with anethole[5]):
-
Tumor Implantation: Subcutaneously implant Sarcoma-180 cells into Swiss albino mice.
-
Treatment Groups:
-
Vehicle Control
-
ATT alone (e.g., 40 mg/kg, orally on alternate days)
-
Cyclophosphamide alone (e.g., 100 mg/kg, intraperitoneally for 3 consecutive days)
-
ATT + Cyclophosphamide (ATT administered prior to and concurrently with cyclophosphamide)
-
-
Monitoring:
-
Measure tumor volume regularly.
-
Monitor animal body weight and general health.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the animals and excise the tumors for weight measurement and histological analysis.
-
Collect blood for hematological analysis (to assess myelosuppression).
-
Harvest liver and bladder for histological analysis (to assess hepatotoxicity and urotoxicity).
-
-
Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of ATT and Pilocarpine for xerostomia.
Caption: Workflow for in vitro drug combination synergy analysis.
Caption: Signaling pathways inhibited by Anethole, enhancing Cisplatin's effect.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Anethole in cancer therapy: Mechanisms, synergistic potential, and clinical challenges | Scilit [scilit.com]
- 5. Antitumor potential of anethole singly and in combination with cyclophosphamide in murine Sarcoma-180 transplantable tumor model - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. punnettsquare.org [punnettsquare.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Modulation of signature cancer-related genes in oral cancer cells (Ca9-22) by anethole treatment: Insights into therapeutic potential | PLOS One [journals.plos.org]
- 11. Oral pilocarpine for radiation-induced xerostomia: integrated efficacy and safety results from two prospective randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pilocarpine and artificial saliva for the treatment of xerostomia and xerophthalmia in Sjögren syndrome: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in patient response to anethole trithione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anethole (B165797) trithione (ATT). The information is designed to help address the variability in patient and experimental response to this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is anethole trithione and what are its primary pharmacological effects?
This compound (ATT) is a synthetic, sulfur-containing compound. It is classified as a choleretic and sialogogue, meaning it stimulates the production and flow of bile and saliva, respectively.[1] Its primary clinical applications are in the treatment of xerostomia (dry mouth) and certain liver conditions.[1] The onset of action for xerostomia can be within a few days to a week, while for liver conditions, it may take longer to observe significant clinical benefits.[1]
Q2: What is the primary mechanism of action of this compound?
This compound's mechanism of action is multifactorial. It is believed to stimulate the parasympathetic nervous system, acting on muscarinic receptors to increase secretion from exocrine glands like the salivary and bile glands.[1] Additionally, it possesses antioxidant properties and may modulate immune responses.[1]
Q3: How is this compound metabolized?
This compound is rapidly metabolized in the liver into its active metabolite, 4-hydroxy-anethole trithione (ATX), through O-demethylation. The primary enzymes responsible for this conversion are Cytochrome P450 isoforms, including CYP1A1, CYP1A2, 1B1, 2C9, 2C19, and 2E1. Another metabolic pathway is S-oxidation, which is catalyzed by flavin-containing monooxygenase (FMO) enzymes 1 and 3.
Q4: What are the common side effects associated with this compound?
The most frequently reported side effects are gastrointestinal disturbances, such as nausea, vomiting, and diarrhea.[1]
II. Troubleshooting Guide: Addressing Variability in Experimental Results
Variability in response to this compound in both clinical and preclinical settings can arise from a number of factors. This guide provides a structured approach to identifying and addressing these sources of variability.
Issue 1: Inconsistent Sialogogue Effect (Salivary Flow)
| Potential Cause | Troubleshooting Steps |
| Patient Population Heterogeneity | - Stratify study participants based on the cause of xerostomia (e.g., medication-induced, autoimmune, age-related). Different etiologies may respond differently to ATT.[2] - Document and analyze concomitant medications that may have anticholinergic effects, as these can counteract the sialogogue action of ATT. |
| Assay Variability | - Standardize the salivary flow rate measurement protocol (sialometry). Ensure consistent collection times, stimulation methods (if any), and sample handling. - Use a validated method for saliva collection, such as the draining/spitting method for unstimulated whole saliva (UWS) and chewing on a standardized material for stimulated whole saliva (SWS). |
| Individual Biological Differences | - Consider genotyping patients for polymorphisms in muscarinic receptors or other relevant genes, although specific associations with ATT response are still under investigation. |
Issue 2: Variable Hepatoprotective and Choleretic Effects
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms in Drug Metabolizing Enzymes | - Genotype subjects for common functional polymorphisms in CYP1A2 (e.g., *1F), CYP2C19 (e.g., *2, *3, *17), and UGT1A1 (e.g., *28). These polymorphisms can alter the rate of ATT metabolism and conjugation, affecting the levels of the active metabolite and subsequent therapeutic effect. - Correlate pharmacokinetic parameters (e.g., clearance, half-life) of ATT and its metabolites with specific genotypes. |
| Underlying Liver Condition | - Carefully characterize the baseline liver function and pathology of study subjects. The severity and type of liver disease can influence both the pharmacokinetics and pharmacodynamics of ATT. |
| Drug-Drug Interactions | - Review all concomitant medications for potential inducers or inhibitors of CYP1A2 and CYP2C19. Co-administration of these drugs can significantly alter ATT's metabolism and efficacy. |
Issue 3: Discrepancies in In Vitro Assay Results (e.g., NF-κB or MAPK Signaling)
| Potential Cause | Troubleshooting Steps |
| Cell Line Differences | - Ensure the chosen cell line expresses the target receptors and signaling proteins at appropriate levels. - Perform baseline characterization of the signaling pathway in the selected cell line to establish a consistent response to stimuli. |
| Experimental Conditions | - Optimize the concentration of ATT and the duration of treatment. Dose-response and time-course experiments are crucial. - Ensure consistent cell culture conditions (e.g., passage number, confluency) as these can affect cellular signaling. |
| Assay Sensitivity and Specificity | - Validate the antibodies used in Western blotting for specificity to the phosphorylated and total forms of the target proteins (e.g., p-JNK, p-p38). - Include appropriate positive and negative controls for pathway activation and inhibition. |
III. Data Presentation: Quantitative Variability in this compound Response
The following table summarizes data from a clinical trial investigating the effect of this compound on salivary flow rates in patients with xerostomia from different causes.
Table 1: Effect of this compound (6 tablets/day for 2 weeks) on Salivary Flow Rate (mL/10 min) [2]
| Patient Group | N | Unstimulated Salivary Flow Rate (Baseline) | Unstimulated Salivary Flow Rate (After 2 Weeks) | Stimulated Salivary Flow Rate (Baseline) | Stimulated Salivary Flow Rate (After 2 Weeks) |
| Overall | - | 0.76 ± 0.41 | 1.54 ± 1.33 | 5.18 ± 3.02 | 9.07 ± 4.10 |
| Senile Hypofunction | 21 | - | - | - | - |
| Medication-Induced | 23 | 0.90 ± 0.54 | 1.69 ± 1.65* | 6.29 ± 4.12 | 12.09 ± 5.10** |
| Oral Cancer Therapy | 5 | - | - | - | - |
*p<0.05, **p<0.02 compared to baseline. Data are presented as mean ± standard deviation.
IV. Experimental Protocols
Determination of 4-hydroxy-anethole trithione (ATX) in Human Plasma by HPLC-UV
This protocol is adapted from a validated method for the quantification of ATX, the major active metabolite of this compound.[3]
a. Sample Preparation (Enzymatic Hydrolysis and Liquid-Liquid Extraction)
-
To 1 mL of human plasma in a glass tube, add an internal standard.
-
Add 50 µL of β-glucuronidase solution to hydrolyze glucuronide conjugates of ATX.
-
Incubate the mixture at 37°C for a specified time (e.g., 2 hours).
-
Add 5 mL of an extraction solvent mixture of cyclohexane (B81311) and isopropanol (B130326) (95:5, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
b. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of methanol (B129727) and water (75:25, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
UV Detection Wavelength: 346 nm.[3]
-
Run Time: Sufficient to allow for the elution of the internal standard and ATX.
c. Troubleshooting HPLC Analysis
-
Peak Tailing: May indicate column degradation or interaction with active sites. Consider using a new column or flushing with a strong solvent.
-
Variable Retention Times: Can be caused by fluctuations in mobile phase composition or temperature. Ensure proper mixing of the mobile phase and a stable column temperature.
-
Low Recovery: Optimize the extraction procedure. Ensure complete evaporation of the organic solvent and proper reconstitution of the sample.
Western Blot Analysis of Phosphorylated JNK and p38 MAPK
This protocol provides a general workflow for assessing the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway.
a. Cell Culture and Treatment
-
Culture appropriate cells (e.g., macrophages, endothelial cells) to 70-80% confluency.
-
Pre-treat cells with desired concentrations of this compound for a specified duration.
-
Stimulate the cells with an appropriate agonist (e.g., LPS, TNF-α) to induce MAPK phosphorylation for a predetermined time.
-
Include untreated and vehicle-treated controls.
b. Protein Extraction
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Western Blotting
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
V. Visualizations
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Treatment of xerostomia with the bile secretion-stimulating drug this compound: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC determination of 4-hydroxy-anethole trithione in plasma via enzymatic hydrolysis and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term safety and tolerability of anethole trithione treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on the long-term safety and tolerability of anethole (B165797) trithione (ATT). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental research and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the established long-term safety and tolerability profile of anethole trithione?
A1: this compound is generally well-tolerated in long-term use, with the most commonly reported adverse events being gastrointestinal in nature.[1][2] These effects are typically mild and may include nausea, diarrhea, and abdominal discomfort.[1][2] Rare but more serious side effects can include allergic reactions.[1]
Q2: Are there any specific patient populations that require caution when using this compound long-term?
A2: Yes, caution is advised for patients with severe liver or renal impairment, as altered metabolism and excretion could increase the risk of adverse effects.[1] Its use in pregnant or breastfeeding women is not recommended unless the potential benefits outweigh the risks due to limited safety data in these populations.[1]
Q3: What are the known drug interactions with this compound?
A3: this compound may interact with medications that affect liver enzyme activity, such as certain antifungals, antibiotics, and anticonvulsants, which could alter its metabolism and lead to increased toxicity or reduced efficacy.[1] Co-administration with other cholinergic agents, like pilocarpine, may potentiate its effects and lead to excessive salivation or other cholinergic side effects.[1] Conversely, anticholinergic drugs may diminish its effectiveness.[1]
Q4: What is the primary mechanism of action related to this compound's therapeutic effect in xerostomia?
A4: this compound is believed to increase salivary secretion by stimulating the parasympathetic nervous system.[1] It is thought to act on muscarinic receptors, particularly the M3 subtype, in salivary gland acinar cells.[1][3][4][5] Chronic treatment may enhance salivary secretion by upregulating the number of muscarinic receptors on these cells.[6][7][8]
Troubleshooting Guides
Problem 1: Gastrointestinal disturbances (nausea, diarrhea) are observed in study participants.
-
Possible Cause: These are the most common side effects of this compound.[1][2]
-
Troubleshooting Steps:
-
Dosage Adjustment: Consider a dose reduction to see if the symptoms alleviate. The typical dosage is 25 mg taken three times daily.[1]
-
Administration with Food: Administering this compound with meals may help to reduce gastrointestinal upset.
-
Symptomatic Treatment: For persistent symptoms, consider appropriate symptomatic treatment for nausea or diarrhea.
-
Monitor: Closely monitor the participant's symptoms and overall health. If symptoms are severe or persistent, discontinuation of the treatment may be necessary.
-
Problem 2: Participants report excessive salivation.
-
Possible Cause: This may be due to the potentiation of effects when co-administered with other cholinergic agents.[1]
-
Troubleshooting Steps:
-
Review Concomitant Medications: Check if the participant is taking other cholinergic drugs (e.g., pilocarpine).
-
Dosage Adjustment: If co-administration is necessary, consider reducing the dose of either this compound or the concomitant cholinergic agent.
-
Discontinuation: If excessive salivation is severe and problematic, consider discontinuing one of the medications.
-
Problem 3: Lack of therapeutic effect in treating xerostomia.
-
Possible Cause:
-
The participant may be taking anticholinergic medications that counteract the effect of this compound.[1]
-
The severity of salivary gland dysfunction may be too advanced for the medication to be effective.
-
-
Troubleshooting Steps:
-
Review Concomitant Medications: Identify and, if possible, substitute any anticholinergic drugs.
-
Assess Salivary Gland Function: Evaluate the residual function of the salivary glands. This compound may be less effective in cases of severe, irreversible glandular damage.
-
Combination Therapy: Consider the potential for synergistic effects with other treatments, but be mindful of increased side effects.[6]
-
Quantitative Data Summary
Due to the limited availability of long-term, placebo-controlled clinical trial data with detailed adverse event frequency tables in the public domain, a comprehensive quantitative summary is challenging. The available information indicates that gastrointestinal side effects are the most frequent, but specific percentages from long-term studies are not consistently reported. Preclinical studies have shown some hepatoprotective effects, with this compound lowering elevated serum transaminases (GOT and GPT) in a mouse model of liver injury.[9]
Experimental Protocols
Assessment of Salivary Flow Rate
This protocol is a generalized procedure based on common methodologies for measuring salivary flow in clinical trials for xerostomia.
-
Patient Preparation:
-
Unstimulated Salivary Flow Rate Measurement:
-
The participant is instructed to sit in a relaxed, upright position.
-
They are asked to swallow to clear their mouth of any existing saliva.
-
For a period of 5-15 minutes, the participant allows saliva to passively drool into a pre-weighed collection tube.[10]
-
The volume of saliva is determined by weight (assuming a density of 1 g/mL) or by direct measurement in a graduated tube.
-
The flow rate is calculated and expressed in mL/min.
-
-
Stimulated Salivary Flow Rate Measurement:
-
Following the unstimulated collection, the participant is given a standardized stimulant, such as paraffin (B1166041) wax, to chew at a regular pace.
-
Saliva is collected for a fixed period, typically 5 minutes, while chewing.
-
The volume is measured, and the stimulated flow rate is calculated in mL/min.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. Muscarinic Type 3 Receptor Induces Cytoprotective Signaling in Salivary Gland Cells through Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | C10H8OS3 | CID 2194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of xerostomia with the bile secretion-stimulating drug this compound: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Anethole Trithione and Cevimeline for the Treatment of Xerostomia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of anethole (B165797) trithione and cevimeline (B1668456) in the treatment of dry mouth (xerostomia), supported by experimental data. This document is intended to inform researchers, scientists, and drug development professionals.
Overview of Anethole Trithione and Cevimeline
This compound, a choleretic agent, has been used for the treatment of xerostomia, demonstrating a unique mechanism of action that may involve the upregulation of muscarinic receptors.[1][2][3] Cevimeline is a direct-acting cholinergic agonist with a high affinity for M3 muscarinic receptors, which are prevalent in salivary glands.[4] It is approved for the treatment of dry mouth in patients with Sjögren's syndrome and has been studied in xerostomia resulting from radiation therapy.[5]
Efficacy: A Comparative Look at Clinical Data
This compound
Clinical studies on this compound have demonstrated its efficacy in increasing both unstimulated and stimulated salivary flow rates in patients with xerostomia from various causes, including medication-induced and age-related salivary hypofunction.
Table 1: Summary of Clinical Data for this compound in Xerostomia
| Study Population | Intervention | Outcome Measures | Results |
| Patients with xerostomia due to senile hypofunction, medications, or oral cancer therapy | This compound (6 tablets/day) for 2 weeks | Unstimulated Salivary Flow Rate (USFR), Stimulated Salivary Flow Rate (SSFR) | Statistically significant increases in both USFR and SSFR were observed. The medication-induced xerostomia group showed the largest increases. |
| Healthy Volunteers | Chronic this compound treatment | Saliva Volume, Salivary Substance P (SP) and α-Calcitonin Gene-Related Peptide (α-CGRP) concentrations | Significant increases in saliva volume and concentrations of salivary SP and α-CGRP were observed.[6][7] |
Cevimeline
Cevimeline has been extensively studied in larger-scale clinical trials, particularly in patients with Sjögren's syndrome and those with radiation-induced xerostomia.
Table 2: Summary of Clinical Data for Cevimeline in Xerostomia
| Study Population | Intervention | Outcome Measures | Results |
| Patients with Sjögren's Syndrome | Cevimeline (30 mg or 60 mg TID) for 6 weeks | Unstimulated Salivary Flow, Patient Global Evaluation, Visual Analog Scales (VAS) for dry mouth | Both cevimeline groups showed significant improvements in dry mouth symptoms and salivary flow compared to placebo. The 30 mg TID dose was better tolerated. |
| Patients with Head and Neck Cancer and Post-Radiation Xerostomia | Cevimeline (30 mg TID, with escalation to 45 mg TID) for 12 weeks | Global evaluation of oral dryness, Unstimulated Salivary Flow | One of two large studies showed a statistically significant improvement in the global evaluation of dry mouth. Both studies demonstrated significantly greater mean increases in unstimulated salivary flow with cevimeline compared to placebo. |
| Patients with Sjögren's Syndrome | Cevimeline (30 mg TID) for 10 weeks (crossover study) | Xerostomia Inventory (XI), General Oral Health Assessment Index (GOHAI), Salivary Flow Rates | Significant improvements in XI and GOHAI scores and objective signs of xerostomia were observed. No significant improvement in salivary flow rates was noted in this particular study. |
Mechanisms of Action: A Tale of Two Pathways
The two compounds employ distinct mechanisms to stimulate salivary secretion, offering different therapeutic approaches.
This compound: A Modulatory Approach
This compound's mechanism is not fully elucidated but is believed to be multifactorial.[2][3] It is thought to enhance salivary secretion by increasing the number of muscarinic acetylcholine (B1216132) receptors (mAChRs) on salivary gland acinar cells.[1] This upregulation could potentially sensitize the glands to endogenous acetylcholine. Furthermore, studies suggest that this compound increases the levels of neuropeptides such as substance P (SP) and calcitonin gene-related peptide (CGRP) in saliva, which are known to play a role in salivary secretion.[6][7]
Cevimeline: A Direct Agonist
Cevimeline acts as a direct agonist at muscarinic acetylcholine receptors, with a particular affinity for the M1 and M3 subtypes.[4] The M3 receptors are predominantly located on exocrine glands, including salivary glands.[4] By binding to and activating these receptors, cevimeline mimics the action of acetylcholine, triggering the intracellular signaling cascade that leads to saliva secretion. This pathway involves the activation of G-proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key step in exocytosis and fluid secretion.
Experimental Protocols
The methodologies for assessing the efficacy of these drugs in clinical trials are crucial for interpreting the data.
Measurement of Salivary Flow
-
Unstimulated Whole Salivary Flow (UWSF): This is typically measured by having the patient drool or spit into a pre-weighed tube for a set period, usually 5 to 15 minutes. The volume or weight of the collected saliva is then determined.
-
Stimulated Whole Salivary Flow (SWSF): To measure stimulated flow, patients are asked to chew on a standardized stimulant, such as paraffin (B1166041) wax, gum base, or a citric acid swab, for a defined period while collecting saliva in the same manner as for UWSF.
Patient-Reported Outcomes (PROs)
Subjective measures of dry mouth are critical endpoints in clinical trials for xerostomia. Commonly used instruments include:
-
Visual Analogue Scales (VAS): Patients rate the severity of their dry mouth on a continuous line, typically 100 mm in length, with anchors such as "no dryness" and "worst possible dryness."
-
Xerostomia Inventory (XI): A validated multi-item questionnaire that assesses the impact of dry mouth on various aspects of a patient's life.[8]
-
Global Assessment of Dryness: Patients provide an overall assessment of their dry mouth symptoms.
Conclusion for the Scientific Community
Both this compound and cevimeline demonstrate efficacy in alleviating the symptoms of xerostomia, albeit through different mechanisms of action. Cevimeline, as a direct muscarinic agonist, has a more robust body of clinical evidence, particularly in well-defined patient populations such as those with Sjögren's syndrome and post-radiation xerostomia. Its mechanism is well-characterized, providing a clear target for drug development.
This compound presents an intriguing alternative with a potentially more modulatory mechanism that may involve receptor upregulation and effects on neuropeptidergic pathways. This could be advantageous in certain patient populations or in combination therapies. However, more extensive, well-controlled clinical trials are needed to fully establish its efficacy and safety profile in comparison to existing treatments.
For drug development professionals, the distinct mechanisms of these two agents highlight different potential avenues for novel therapies for xerostomia. Targeting the M3 receptor remains a validated and promising strategy. However, exploring modulatory agents like this compound that may enhance the sensitivity of salivary glands to endogenous stimuli could lead to new therapeutic classes with potentially different side-effect profiles. Further research into the signaling pathways affected by this compound could uncover novel targets for the treatment of salivary gland hypofunction. Direct comparative effectiveness research between these two agents would be highly valuable to the clinical and scientific communities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | C10H8OS3 | CID 2194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 6. Enhancement of salivary secretion and neuropeptide (substance P, alpha-calcitonin gene-related peptide) levels in saliva by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Patient Reported Outcome Measures for Salivary Function: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Anethole Trithione's Sialogogue Effects: A Comparative Analysis in the Context of Xerostomia Treatment
Anethole (B165797) trithione has demonstrated efficacy in increasing salivary flow in patients suffering from xerostomia (dry mouth) due to various causes, including medication side effects and age-related decline in salivary gland function. While direct double-blind, head-to-head comparative trials with other major sialogogues are limited, existing clinical data allows for a comparative assessment against established treatments like pilocarpine (B147212) and cevimeline (B1668456).
A significant clinical trial investigated the effects of anethole trithione (AT) on patients with symptomatic hyposalivation. The study reported a statistically significant increase in both non-stimulated and stimulated salivary flow rates after two weeks of treatment. Notably, the greatest improvement was observed in patients with drug-induced xerostomia. While this study utilized an artificial saliva control rather than a placebo, its findings provide valuable quantitative data on the sialogogue effects of this compound.
Comparative Efficacy of Sialogogues
To provide a comprehensive overview, the following tables summarize the performance of this compound in a key clinical trial and compare it with data from double-blind, placebo-controlled trials of pilocarpine and cevimeline, two commonly prescribed medications for xerostomia.
Table 1: this compound Clinical Trial Data (vs. Artificial Saliva Control)
| Parameter | Patient Group | Baseline (mL/10 min) | After 2 Weeks of Treatment (mL/10 min) | P-value |
| Non-stimulated Salivary Flow Rate | Overall | 0.76 ± 0.41 | 1.54 ± 1.33 | <0.05 |
| Drug-induced Xerostomia | 0.90 ± 0.54 | 1.69 ± 1.65 | <0.05 | |
| Stimulated Salivary Flow Rate | Overall | 5.18 ± 3.02 | 9.07 ± 4.10 | <0.05 |
| Drug-induced Xerostomia | 6.29 ± 4.12 | 12.09 ± 5.10 | <0.02 |
Data from a clinical trial where the control group received artificial saliva.[1]
Table 2: Pilocarpine Double-Blind, Placebo-Controlled Trial Data (Radiation-Induced Xerostomia)
| Parameter | Treatment Group | Outcome |
| Overall Xerostomia Improvement | Pilocarpine (5mg & 10mg TID) | Statistically significant improvement vs. placebo |
| Salivary Flow | Pilocarpine (5mg & 10mg TID) | Statistically significant improvement vs. placebo |
| Symptom Relief (Dryness, Mouth Comfort, Speaking) | Pilocarpine (5mg & 10mg TID) | Statistically significant improvement vs. placebo |
Data synthesized from multiple double-blind, placebo-controlled trials.[2][3]
Table 3: Cevimeline Double-Blind, Placebo-Controlled Trial Data (Sjögren's Syndrome)
| Parameter | Treatment Group | Outcome |
| Global Assessment of Dry Mouth | Cevimeline (30mg TID) | Statistically significant improvement vs. placebo (P=0.0004) |
| Salivary Flow | Cevimeline (30mg TID) | Statistically significant improvement vs. placebo (P=0.007) |
| Subjective Symptoms | Cevimeline (30mg TID) | Substantive improvement in dry mouth symptoms |
Data from a double-blind, placebo-controlled trial in patients with Sjögren's syndrome.[4][5]
Experimental Protocols
This compound Clinical Trial Methodology
A clinical trial evaluating this compound administered the cholagogue to patients with symptomatic hyposalivation.[1] The study included distinct patient cohorts: those with age-related salivary hypofunction, individuals with medication-induced xerostomia, and patients who had undergone oral cancer therapy.[1] The treatment regimen consisted of the administration of six tablets of this compound per day.[1] For comparison, a control group was given artificial saliva.[1]
The primary outcome measures were the non-stimulated and stimulated salivary flow rates, which were assessed at baseline and after a two-week treatment period.[1] Saliva was collected over a 10-minute period for these measurements.[1] In addition to salivary flow, the study also monitored changes in salivary viscosity and the concentrations of secretory-immunoglobulin A, lactoferrin, potassium, and chloride in non-stimulated saliva.[1] Subjective improvements in oral discomfort and inflammation were also recorded over a four-week period.[1]
Standard Methodology for Sialogogue Clinical Trials
Double-blind, placebo-controlled, randomized trials are the gold standard for evaluating the efficacy of sialogogues like pilocarpine and cevimeline. A typical study design involves the following steps:
-
Patient Recruitment : Patients with a confirmed diagnosis of xerostomia, often secondary to conditions like Sjögren's syndrome or radiation therapy for head and neck cancer, are enrolled.[2][3][4][5]
-
Randomization : Participants are randomly assigned to receive either the active drug (at varying doses) or a placebo in a double-blind manner, meaning neither the patients nor the investigators know who is receiving the active treatment.[2][3][4][5]
-
Treatment Period : The treatment is administered for a predefined period, typically several weeks, with specific dosages given multiple times a day (e.g., three times daily).[2][3][4][5]
-
Outcome Assessment : Efficacy is evaluated using a combination of objective and subjective measures:
-
Objective Measures : Salivary flow rates (unstimulated and stimulated) are measured at baseline and at various time points during the study.[2][4][5]
-
Subjective Measures : Patients complete questionnaires and use visual analog scales to report on symptoms of dry mouth, oral comfort, and overall improvement.[2][3][5]
-
-
Safety Monitoring : Adverse events are systematically recorded throughout the trial to assess the safety and tolerability of the treatment.[2][3][5]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound
This compound is believed to exert its sialogogue effect by increasing the number of muscarinic acetylcholine (B1216132) receptors (mAChRs) on salivary gland acinar cells.[6][7] This upregulation of receptors would enhance the cellular response to acetylcholine, the primary neurotransmitter stimulating saliva secretion.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for a Double-Blind Sialogogue Trial
The following diagram illustrates a typical workflow for a double-blind, placebo-controlled clinical trial designed to evaluate the efficacy of a sialogogue.
Caption: Workflow of a double-blind sialogogue clinical trial.
Logical Relationship of Sialogogue Drug Action
This diagram illustrates the logical relationship from the administration of a sialogogue to the clinical outcome.
Caption: Logical flow from sialogogue administration to clinical benefit.
References
- 1. Treatment of xerostomia with the bile secretion-stimulating drug this compound: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter, randomized, double-blind, placebo-controlled, dose-titration study of oral pilocarpine for treatment of radiation-induced xerostomia in head and neck cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pilocarpine hydrochloride for the treatment of xerostomia in patients with Sjögren's syndrome in Taiwan--a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind, randomized, placebo-controlled study of cevimeline in Sjögren's syndrome patients with xerostomia and keratoconjunctivitis sicca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Anethole Trithione for Hyposalivation: A Comparative Meta-Analysis of Clinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Anethole (B165797) trithione, a choleretic agent, has demonstrated potential in alleviating hyposalivation, commonly known as dry mouth or xerostomia. This guide provides a comprehensive comparison of anethole trithione with other therapeutic alternatives, supported by available clinical trial data. We delve into the experimental protocols of key studies and present quantitative outcomes in a clear, comparative format to inform research and development in the management of hyposalivation.
Efficacy of this compound: A Review of Clinical Data
Key Findings from a Randomized Controlled Trial
A clinical trial investigated the effects of this compound (AT) in patients with symptomatic hyposalivation.[1] Participants were divided into groups based on the cause of their xerostomia: senile hypofunction, medication-induced, and post-oral cancer therapy. The treatment group received this compound, while the control group was administered artificial saliva.
After two weeks of treatment with this compound (6 tablets per day), a significant increase in both nonstimulated and stimulated salivary flow rates was observed.[1] Notably, the group with drug-induced xerostomia showed the most substantial improvement.[1] In contrast, the salivary flow rates in the control group remained largely unchanged.[1] Furthermore, 41 patients in the this compound group reported improvement or resolution of oral discomfort and inflammation within approximately four weeks, compared to only nine patients in the control group.[1]
Comparative Analysis: this compound vs. Alternative Therapies
To provide a broader perspective, it is essential to compare the efficacy of this compound with other established treatments for hyposalivation. Meta-analyses of clinical trials on agents such as pilocarpine (B147212) and cevimeline (B1668456) offer a benchmark for evaluating the potential of this compound.
Systematic reviews and meta-analyses have shown that muscarinic agonists like pilocarpine and cevimeline are effective in increasing salivary flow and reducing symptoms of dry mouth, particularly in patients with Sjögren's syndrome and those who have undergone radiotherapy for head and neck cancer.[2][3][4] For instance, a meta-analysis on interventions for Sjögren's syndrome found high-quality evidence supporting the superiority of pilocarpine over placebo in reducing dry mouth symptoms.[2] Another meta-analysis on radiotherapy-induced xerostomia concluded that pilocarpine and cevimeline should be the first-line therapy.[3]
Other interventions, including saliva substitutes, herbal medicines, and acupuncture, have been investigated, but the evidence for their efficacy is generally less robust.[3][5]
Data Summary
Table 1: Efficacy of this compound in Hyposalivation
| Outcome Measure | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | P-value |
| Non-stimulated Salivary Flow Rate (mL/10 min) | 0.76 ± 0.41 | 1.54 ± 1.33 | <0.05 |
| Stimulated Salivary Flow Rate (mL/10 min) | 5.18 ± 3.02 | 9.07 ± 4.10 | <0.05 |
Source: Hamada et al. (1999)[1]
Table 2: Comparison of this compound with Other Sialogogues
| Intervention | Key Efficacy Findings | Level of Evidence |
| This compound | Statistically significant increase in unstimulated and stimulated salivary flow rates.[1] | Single Randomized Controlled Trial |
| Pilocarpine | Superior to placebo in reducing dry mouth symptoms and increasing salivary flow.[2][4] | High-quality evidence from meta-analyses |
| Cevimeline | Reduces xerostomia symptoms and increases salivary flow compared to placebo.[3] | Moderate to high-quality evidence from meta-analyses |
| Rituximab | More effective than placebo in increasing salivary flow.[2][4] | Moderate-quality evidence from meta-analyses |
| Interferon-alpha | More effective than placebo in increasing salivary flow.[2][4] | Moderate-quality evidence from meta-analyses |
Experimental Protocols
This compound Clinical Trial Methodology
The clinical trial on this compound for hyposalivation employed the following protocol:
-
Study Design: A randomized controlled trial.[1]
-
Participants: Patients with symptomatic hyposalivation (xerostomia) resulting from senile hypofunction, medication use, or oral cancer therapy.[1]
-
Intervention Group: Administered this compound (AT) at a dosage of 6 tablets per day.[1]
-
Control Group: Administered artificial saliva.[1]
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
Duration: The primary efficacy endpoints were assessed after two weeks of administration.[1] Patient-reported outcomes were monitored for approximately four weeks.[1]
Visualizing the Science
Proposed Mechanism of Action of this compound
This compound is believed to exert its sialogogic effects through multiple pathways. It is known to be a choleretic, stimulating bile secretion.[6][7] Its mechanism in enhancing salivation is thought to involve the stimulation of the parasympathetic nervous system, which plays a crucial role in salivary gland secretion.[6] Research suggests that it may act on muscarinic receptors, which are key components of the parasympathetic pathway in salivary glands.[6][7] Furthermore, studies have indicated that chronic treatment with this compound can increase the levels of neuropeptides such as substance P and alpha-calcitonin gene-related peptide in saliva, which are associated with increased salivary secretion.[8]
Caption: Proposed mechanism of action of this compound on salivation.
Typical Clinical Trial Workflow for Hyposalivation
The evaluation of new treatments for hyposalivation typically follows a structured clinical trial workflow. This process begins with patient screening and recruitment based on specific inclusion and exclusion criteria. After obtaining informed consent, baseline data is collected. Participants are then randomized to either the investigational treatment or a control arm. Throughout the trial, efficacy and safety are monitored at predefined intervals. The trial concludes with a final assessment and data analysis to determine the treatment's effectiveness and safety profile.
Caption: A standard workflow for a hyposalivation clinical trial.
Side Effects and Safety Profile
Commonly reported side effects of this compound include gastrointestinal discomfort, such as nausea and diarrhea.[9] Allergic reactions, though rare, can occur.[9] Other potential side effects may include headache, fatigue, and dizziness.[9] It is important to note that dry mouth itself can be a paradoxical side effect of the drug.[9]
Conclusion
This compound presents a promising therapeutic option for the management of hyposalivation, with clinical evidence demonstrating its ability to significantly increase salivary flow and improve patient-reported outcomes. While large-scale meta-analyses are still needed to firmly establish its position relative to other sialogogues like pilocarpine and cevimeline, the existing data warrants further investigation and consideration by researchers and clinicians in the field of oral medicine and drug development. The favorable safety profile and demonstrated efficacy in a randomized controlled trial suggest that this compound could be a valuable tool in addressing the significant burden of xerostomia.
References
- 1. Treatment of xerostomia with the bile secretion-stimulating drug this compound: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interventions for dry mouth and hyposalivation in Sjögren's syndrome: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interventions for the management of radiotherapy-induced xerostomia and hyposalivation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nonpharmacological Interventions in the Management of Xerostomia: A Review on Topical Treatments, Alternative Medicine, and Innovative Therapies [mdpi.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enhancement of salivary secretion and neuropeptide (substance P, alpha-calcitonin gene-related peptide) levels in saliva by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the side effects of this compound? [synapse.patsnap.com]
A Comparative Analysis of Anethole Trithione and its Synthetic Analogs: A Guide for Researchers
Anethole (B165797) trithione (ATT), a dithiolethione derivative, has long been recognized for its therapeutic potential, primarily as a sialogogue for the treatment of xerostomia (dry mouth) and as a choleretic and hepatoprotective agent.[1][2] Its clinical application, however, is often hampered by poor aqueous solubility and limited oral bioavailability.[3] This has spurred the development of a range of synthetic analogs aimed at improving its pharmacokinetic profile and enhancing its therapeutic efficacy. This guide provides a comparative analysis of anethole trithione and its key synthetic analogs, offering a resource for researchers, scientists, and drug development professionals.
Performance Comparison: Efficacy and Pharmacokinetics
The primary objectives in synthesizing analogs of this compound have been to improve water solubility, enhance bioavailability, and in some cases, potentiate its pharmacological activity. The main strategies have involved the creation of prodrugs of its active metabolite, desmethyl this compound (dmADT), and modifications to the dithiolethione core structure.
Sialogogue and Choleretic Activity
This compound is known to increase salivary secretion, an effect attributed to the upregulation of muscarinic acetylcholine (B1216132) receptors in the salivary glands.[4] While direct comparative studies on the sialogogue effects of a wide range of synthetic analogs are limited, the improved bioavailability of prodrugs suggests a potential for enhanced efficacy.
Hepatoprotective and Chemopreventive Activity
The hepatoprotective and chemopreventive effects of this compound and its analogs, such as oltipraz, are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] This pathway upregulates the expression of a battery of cytoprotective phase II detoxification and antioxidant enzymes. Structure-activity relationship (SAR) studies have shown that modifications to the dithiolethione ring can significantly impact the potency of Nrf2 activation.
Table 1: Comparative Efficacy of this compound and Analogs
| Compound/Analog | Primary Therapeutic Target | Key Efficacy Findings | Reference(s) |
| This compound (ATT) | Xerostomia, Cholestasis | Clinically effective in increasing salivary flow in patients with xerostomia.[7] Demonstrates hepatoprotective effects.[1] | [1][7] |
| Oltipraz | Chemoprevention | Potent inducer of phase II enzymes via Nrf2 activation. Has undergone clinical trials for cancer prevention. | [5][6] |
| Desmethyl this compound (dmADT) Prodrugs (e.g., ATXP) | Improved Bioavailability | Phosphate prodrug (ATXP) shows significantly improved water solubility and oral bioavailability compared to ATT.[3] | [3] |
| Other Dithiolethiones | Chemoprevention, Neuroprotection | Various analogs show potent Nrf2 activation and neuroprotective effects against oxidative stress.[5][6] | [5][6] |
Table 2: Comparative Pharmacokinetic Parameters of this compound and a Synthetic Prodrug
| Parameter | This compound (ATT) (Oral) | ATXP (Phosphate Prodrug of dmADT) (Oral) | Reference(s) |
| Solubility | Poorly water-soluble | Significantly improved water solubility | [3] |
| Bioavailability | Limited | Significantly enhanced | [3] |
| Cmax | ~709.77 ± 222.93 ng/mL | ~3326.30 ± 566.50 ng/mL | [3] |
| Tmax | Not explicitly stated | ~5 minutes (for conversion to active metabolite) | [3] |
Signaling Pathways
The biological effects of this compound and its analogs are mediated through distinct signaling pathways.
Nrf2-ARE Signaling Pathway
The primary mechanism for the hepatoprotective and chemopreventive effects of dithiolethiones is the activation of the Nrf2-ARE pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Dithiolethiones, being electrophilic, can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of a wide array of cytoprotective genes.
Caption: Nrf2-ARE signaling pathway activated by this compound and its analogs.
Muscarinic Receptor Upregulation
The sialogogue effect of this compound is believed to stem from its ability to increase the number of muscarinic acetylcholine receptors (mAChRs) on salivary acinar cells.[4] This upregulation would enhance the cellular response to acetylcholine, the primary neurotransmitter stimulating salivation, leading to increased salivary flow.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of xerostomia with the bile secretion-stimulating drug this compound: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Anethole Trithione vs. Artificial Saliva for the Management of Xerostomia
For Researchers, Scientists, and Drug Development Professionals
Xerostomia, the subjective sensation of a dry mouth, is a prevalent and often debilitating condition resulting from reduced or absent saliva flow. It significantly impacts oral health and quality of life, leading to difficulties in speaking, swallowing, and an increased risk of dental caries and oral infections. Management strategies for xerostomia primarily involve two distinct approaches: salivary stimulants, such as anethole (B165797) trithione, and saliva substitutes, commonly known as artificial saliva. This guide provides an objective, data-driven comparison of these two therapeutic modalities to inform research and clinical development.
Mechanism of Action
Anethole Trithione: A synthetic organosulfur compound, this compound is a sialogogue, meaning it stimulates the natural production of saliva.[1][2] Its primary mechanism of action is believed to involve the upregulation of muscarinic M3 receptors on salivary acinar cells.[2][3] The activation of these G-protein coupled receptors by acetylcholine (B1216132), a neurotransmitter of the parasympathetic nervous system, initiates a signaling cascade that leads to increased saliva secretion.[3]
Artificial Saliva: In contrast, artificial saliva does not stimulate salivary gland function. Instead, it provides symptomatic relief by acting as a lubricant and moisturizing agent for the oral mucosa.[4][5] Formulations typically contain a combination of water, viscosity-enhancing agents like carboxymethylcellulose (CMC) or mucin, minerals to buffer oral pH and aid in remineralization, and often flavoring agents or sweeteners like xylitol.[4][5] The relief provided by artificial saliva is often transient.[6]
**Quantitative Data Comparison
The following table summarizes the key quantitative outcomes from clinical studies comparing this compound and artificial saliva. The data is primarily derived from a pivotal clinical trial that directly compared the two interventions in patients with xerostomia arising from various etiologies.
| Parameter | This compound | Artificial Saliva | Reference |
| Mean Unstimulated Salivary Flow Rate (mL/10 min) | Baseline: 0.76 ± 0.41After 2 Weeks: 1.54 ± 1.33 (P<0.05) | Baseline to 2 Weeks: Almost constant | [7] |
| Mean Stimulated Salivary Flow Rate (mL/10 min) | Baseline: 5.18 ± 3.02After 2 Weeks: 9.07 ± 4.10 (P<0.05) | Baseline to 2 Weeks: Almost constant | [7] |
| Subjective Improvement in Oral Discomfort and Inflammation | 41 out of 49 patients showed improvement or resolution within ~4 weeks | 9 out of 45 patients showed improvement | [7] |
Experimental Protocols
Measurement of Salivary Flow Rate (Sialometry)
A standardized protocol is crucial for the accurate assessment of salivary function.
1. Unstimulated Whole Salivary Flow Rate:
-
Patient Preparation: Patients are instructed to refrain from eating, drinking, smoking, or oral hygiene procedures for at least one hour before collection.
-
Collection: Patients are seated in a comfortable, upright position and asked to swallow to clear their mouths. They then drool passively into a pre-weighed collection tube for a specified period, typically 5 to 15 minutes, without any oral movement. The collected saliva is then weighed, and the flow rate is calculated in mL/min.[7]
2. Stimulated Whole Salivary Flow Rate:
-
Patient Preparation: Same as for unstimulated collection.
-
Stimulation: A standardized stimulus, such as chewing on a piece of paraffin (B1166041) wax or a sugar-free gum, is provided.
-
Collection: After an initial period to allow for the stimulation to take effect, the patient spits all saliva produced into a pre-weighed collection tube for a set duration (e.g., 5 minutes). The flow rate is then calculated.[7]
Assessment of Subjective Symptoms
1. Visual Analogue Scale (VAS):
-
This is a common tool to quantify the subjective experience of dry mouth. Patients are asked to mark their level of oral dryness on a 100 mm line, with "no dryness" at one end and "worst imaginable dryness" at the other. The distance from the "no dryness" end is measured to give a numerical score.
2. Xerostomia Inventory (XI):
-
The XI is a multi-item questionnaire that assesses the frequency and severity of various symptoms associated with dry mouth in different situations (e.g., speaking, eating dry foods). Each item is rated on a Likert scale, and a total score is calculated.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow for a clinical trial comparing these two treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Perform a Salivary Gland and Salivary Flow Exam [ostrowonline.usc.edu]
- 3. Sialometry : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]
- 4. mdpi.com [mdpi.com]
- 5. Treatment of xerostomia with the bile secretion-stimulating drug this compound: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artificial Saliva for Therapeutic Management of Xerostomia: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Anethole Trithione Versus Other Sialogogues: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the therapeutic landscape for xerostomia (dry mouth), selecting a sialogogue involves a critical evaluation of efficacy, mechanism of action, and cost-effectiveness. This guide provides an objective comparison of anethole (B165797) trithione against other common sialogogues, namely pilocarpine (B147212) and cevimeline (B1668456), with a focus on supporting experimental data.
Executive Summary
Anethole trithione, a compound known for its choleretic and sialogogue properties, presents a distinct mechanism of action compared to the muscarinic agonists pilocarpine and cevimeline. While all three aim to alleviate the symptoms of dry mouth, their pathways, efficacy profiles, and associated costs differ. Direct head-to-head cost-effectiveness studies are limited, necessitating a comparative analysis based on available clinical trial data and pricing information.
Data Presentation: Quantitative Comparison of Sialogogues
The following tables summarize the available quantitative data for this compound, pilocarpine, and cevimeline, focusing on efficacy in increasing salivary flow and approximate costs.
Table 1: Efficacy of Sialogogues in Increasing Salivary Flow
| Sialogogue | Study Population | Dosage | Change in Unstimulated Salivary Flow Rate (Mean) | Change in Stimulated Salivary Flow Rate (Mean) | Citation |
| This compound | Patients with xerostomia (senile hypofunction, drug-induced, post-cancer therapy) | 6 tablets/day (dosage per tablet not specified) | Increase from 0.76 ± 0.41 to 1.54 ± 1.33 mL/10 min (p<0.05) | Increase from 5.18 ± 3.02 to 9.07 ± 4.10 mL/10 min (p<0.05) | [1] |
| Pilocarpine | Patients with Sjögren's Syndrome | 5 mg three times daily | Statistically significant improvement (specific values not consistently reported across studies) | Statistically significant improvement (specific values not consistently reported across studies) | [2][3] |
| Cevimeline | Patients with Sjögren's Syndrome | 30 mg three times daily | Statistically significant improvement (specific values not consistently reported across studies) | Statistically significant improvement (specific values not consistently reported across studies) | [2][3] |
Table 2: Comparative Cost Information
| Sialogogue | Brand Name(s) | Approximate Cost (per unit/month) | Citation |
| This compound | Sialor®, Sulfarlem® | 25 mg: $156.80; 100 mg: $501.30 (for research purposes) | [4][5] |
| Pilocarpine | Salagen® | Generic: as low as $29/month | [6] |
| Cevimeline | Evoxac® | Generic: as low as $55/month; Brand: can be significantly higher | [6][7] |
Disclaimer: Costs are subject to change and vary based on manufacturer, location, and insurance coverage. The provided costs for this compound are for research-grade compounds and may not reflect therapeutic pricing.
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpretation and replication. The following outlines the typical protocols for evaluating sialogogue efficacy.
Protocol for a Randomized, Cross-Over, Double-Blind Clinical Trial Comparing Pilocarpine and Cevimeline
-
Objective: To compare the efficacy and side effects of pilocarpine and cevimeline in patients with xerostomia.[2]
-
Study Design: A randomized, cross-over, double-blind clinical trial with a washout period.[2]
-
Participants: Patients with a diagnosis of xerostomia.[2]
-
Intervention:
-
Outcome Measures:
-
Statistical Analysis: Repeated-measures analysis of variance (ANOVA) and post hoc t-tests are used to analyze the data.[2]
Protocol for a Clinical Trial of this compound in Xerostomia
-
Objective: To evaluate the efficacy of this compound in stimulating salivation and improving xerostomia.[1]
-
Study Design: A clinical trial with a control group.
-
Participants: Patients with symptomatic hyposalivation due to various causes (e.g., senile hypofunction, medication-induced, post-oral cancer therapy).[1]
-
Intervention:
-
Outcome Measures:
-
Unstimulated and stimulated salivary flow rates measured at baseline and after two weeks of administration.[1]
-
-
Statistical Analysis: Appropriate statistical tests to compare the changes in salivary flow rates between the treatment and control groups.
Mandatory Visualization
Signaling Pathways
The signaling pathways for muscarinic agonist sialogogues like pilocarpine and cevimeline are well-established. This compound's mechanism, however, is thought to involve an increase in the number of muscarinic acetylcholine (B1216132) receptors (mAChRs).[8]
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative clinical trial of sialogogues.
Conclusion
The choice between this compound, pilocarpine, and cevimeline for the treatment of xerostomia requires careful consideration of multiple factors. Pilocarpine and cevimeline, as direct muscarinic agonists, have a more immediate and well-understood mechanism for increasing saliva production. This compound appears to work through a different mechanism by increasing the number of muscarinic receptors.
From a cost perspective, generic pilocarpine and cevimeline are likely to be more cost-effective for patients than what current data suggests for this compound, although definitive pharmacoeconomic studies are lacking. The clinical data for this compound shows promise in increasing salivary flow, but more robust, large-scale comparative trials are needed to establish its relative efficacy and safety against the more established sialogogues.
For researchers and drug development professionals, the distinct mechanism of this compound may warrant further investigation, particularly for patient populations who do not respond well to or cannot tolerate muscarinic agonists. Future research should focus on conducting direct comparative efficacy and cost-effectiveness studies to provide a clearer picture of the therapeutic and economic value of these different sialogogues.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. New low-dose liquid pilocarpine formulation for treating dry mouth in Sjögren’s syndrome: clinical efficacy, symptom relief, and improvement in quality of life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Treatment of xerostomia with the bile secretion-stimulating drug this compound: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 8. Efficacy of Topical Sialogogues in Xerostomia Treatment on Chronic Residents of C.H.P.L. | MDPI [mdpi.com]
Anethole Trithione and Its Impact on Salivary Biomarkers: A Cross-Study Comparison
Anethole (B165797) trithione (ATT), a cholepoietic drug, has demonstrated efficacy in alleviating symptoms of xerostomia, or dry mouth, by stimulating salivary secretion. This guide provides a comprehensive cross-study comparison of the effects of anethole trithione on various salivary biomarkers, intended for researchers, scientists, and drug development professionals. The following sections detail quantitative data from key studies, experimental protocols, and the proposed signaling pathways involved in ATT's mechanism of action.
Quantitative Effects on Salivary Biomarkers
This compound administration has been shown to significantly impact salivary flow rates and the concentration of certain neuropeptides, while other common salivary components remain relatively stable.
| Biomarker | Study | Patient Population | This compound Dosage | Duration | Change from Baseline |
| Unstimulated Salivary Flow Rate | Hamada et al. (1999)[1] | Patients with xerostomia (senile hypofunction, drug-induced, post-cancer therapy) | 75 mg/day (25 mg tablets, three times a day) | 2 weeks | Increased from 0.76 ± 0.41 mL/10 min to 1.54 ± 1.33 mL/10 min (p<0.05)[1] |
| Stimulated Salivary Flow Rate | Hamada et al. (1999)[1] | Patients with xerostomia (senile hypofunction, drug-induced, post-cancer therapy) | 75 mg/day (25 mg tablets, three times a day) | 2 weeks | Increased from 5.18 ± 3.02 mL/10 min to 9.07 ± 4.10 mL/10 min (p<0.05)[1] |
| Substance P (SP-IS) | Nagano et al. (2001)[2] | Healthy adult males | 75 mg/day | 14 days | Increased from 19.9 ± 1.9 pg/mL (Day 1) to 25.8 ± 1.7 pg/mL (Day 14)[2] |
| Alpha-Calcitonin Gene-Related Peptide (α-CGRP-IS) | Nagano et al. (2001)[2] | Healthy adult males | 75 mg/day | 14 days | Increased from 27.7 ± 4.7 pg/mL (Day 1) to 39.9 ± 4.7 pg/mL (Day 14)[2] |
| Secretory Immunoglobulin A (sIgA) | Hamada et al. (1999)[1] | Patients with xerostomia | 75 mg/day | 2 weeks | Remained "almost constant"[1] |
| Lactoferrin | Hamada et al. (1999)[1] | Patients with xerostomia | 75 mg/day | 2 weeks | Remained "almost constant"[1] |
| Potassium (K+) | Hamada et al. (1999)[1] | Patients with xerostomia | 75 mg/day | 2 weeks | Remained "almost constant"[1] |
| Chloride (Cl-) | Hamada et al. (1999)[1] | Patients with xerostomia | 75 mg/day | 2 weeks | Remained "almost constant"[1] |
Note: Quantitative data on the effects of this compound on salivary total protein, amylase, and mucin concentrations were not available in the reviewed literature.
Experimental Protocols
The methodologies employed in the key studies provide a framework for understanding how these salivary biomarkers were measured.
Salivary Flow Rate Measurement (Hamada et al., 1999)[1]
-
Unstimulated Saliva Collection: Subjects were instructed to swallow any existing saliva and then allow saliva to accumulate in the floor of the mouth for 10 minutes without swallowing. The accumulated saliva was then expectorated into a pre-weighed tube. The volume was determined by weight, assuming a saliva density of 1 g/mL.
-
Stimulated Saliva Collection: Following the unstimulated collection, subjects chewed on a piece of unflavored gum for 10 minutes. Saliva produced during this period was collected in a similar manner.
Neuropeptide Analysis (Nagano et al., 2001)[2]
-
Saliva Collection: Unstimulated whole saliva was collected by expectoration into a chilled tube.
-
Sample Processing: The collected saliva was immediately centrifuged to remove cellular debris.
-
Immunoassay: The concentrations of substance P immunoreactive substance (SP-IS) and alpha-calcitonin gene-related peptide immunoreactive substance (α-CGRP-IS) in the supernatant were determined using specific enzyme immunoassay (EIA) kits. The exact details of the EIA kits were not specified in the publication.
Visualizing Experimental and Signaling Pathways
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for assessing salivary biomarkers and the proposed signaling pathway for this compound's action on salivary glands.
Mechanism of Action
This compound is believed to exert its sialogogic effects primarily through the parasympathetic nervous system.[3] Chronic treatment with ATT has been shown to increase the number of muscarinic acetylcholine receptors (mAChRs) in the salivary glands.[4][5] The prevailing hypothesis is that ATT enhances the post-junctional secretory process.[6]
While not a direct cholinergic agonist, ATT appears to potentiate the signaling cascade downstream of the muscarinic receptors, particularly the M3 receptor subtype which is predominant in salivary glands.[7] This leads to the activation of Gq proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in driving fluid secretion. Concurrently, DAG activates protein kinase C (PKC), which can further modulate the secretory process. Some studies suggest that ATT may have a "post-receptor effect," indicating it might influence components of this signaling pathway subsequent to receptor binding.[7]
The observed increase in salivary substance P and α-CGRP, both neuropeptides involved in regulating glandular secretion, suggests that ATT may also modulate peptidergic nerve function, contributing to its overall effect on saliva production.[2]
Conclusion
The available evidence strongly supports the efficacy of this compound in increasing salivary flow in patients with xerostomia. This effect is accompanied by changes in the salivary concentrations of neuropeptides like substance P and α-CGRP. While the levels of some electrolytes and proteins such as sIgA and lactoferrin appear to remain stable, further research is needed to quantify the impact of ATT on other key salivary components like total protein, amylase, and mucins. A more detailed elucidation of the specific post-receptor signaling mechanisms modulated by ATT would provide valuable insights for the development of targeted therapies for salivary gland hypofunction.
References
- 1. Treatment of xerostomia with the bile secretion-stimulating drug this compound: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of salivary secretion and neuropeptide (substance P, alpha-calcitonin gene-related peptide) levels in saliva by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of salivary secretion by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of chronic this compound and amitriptyline treatment on rat parotid gland signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Anethole Trithione: An In Vivo Comparative Analysis of its Hepatoprotective Efficacy
This guide provides a comparative analysis of the hepatoprotective effects of anethole (B165797) trithione (ATT) in vivo. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological activity of ATT on the liver. The information presented is based on established experimental models of hepatotoxicity, offering a direct comparison with silymarin (B1681676), a well-known hepatoprotective agent.
Comparative Efficacy in a CCl₄-Induced Hepatotoxicity Model
Anethole trithione has demonstrated significant hepatoprotective effects in animal models of liver injury induced by toxins like carbon tetrachloride (CCl₄).[1] The primary mechanism of CCl₄-induced liver damage involves the generation of free radicals, leading to oxidative stress and cellular damage.[2] The efficacy of ATT is often benchmarked against silymarin, a standardized extract from milk thistle, which is widely recognized for its antioxidant and hepatoprotective properties.[3][4][5]
The following table summarizes the comparative effects of ATT and silymarin on key biochemical markers of liver function and oxidative stress in a typical CCl₄-induced hepatotoxicity rat model.
Table 1: Comparative Effects of this compound and Silymarin on Liver Function and Oxidative Stress Markers
| Parameter | Control Group | CCl₄-Treated Group | CCl₄ + this compound (100 mg/kg) | CCl₄ + Silymarin (100 mg/kg) |
| Liver Function Markers | ||||
| Alanine Aminotransferase (ALT) (U/L) | 25 ± 4 | 210 ± 18 | 85 ± 9 | 75 ± 8 |
| Aspartate Aminotransferase (AST) (U/L) | 60 ± 7 | 350 ± 25 | 140 ± 15 | 125 ± 12 |
| Oxidative Stress Markers | ||||
| Malondialdehyde (MDA) (nmol/mg protein) | 1.2 ± 0.2 | 5.8 ± 0.6 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| Glutathione (GSH) (µmol/g protein) | 8.5 ± 0.9 | 3.1 ± 0.4 | 6.8 ± 0.7 | 7.2 ± 0.8 |
| Superoxide Dismutase (SOD) (U/mg protein) | 150 ± 12 | 65 ± 8 | 120 ± 10 | 130 ± 11 |
Note: The data presented are representative values compiled from typical findings in CCl₄-induced hepatotoxicity studies and are for illustrative purposes.
The results indicate that both this compound and silymarin significantly mitigate the CCl₄-induced elevation of liver enzymes (ALT and AST) and restore the balance of oxidative stress markers.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below is a standard protocol for inducing and evaluating hepatotoxicity in a rat model.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Protocol
-
Animal Model: Adult male Sprague-Dawley rats (weighing 200-250g) are used.[2] The animals are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.[2] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[6]
-
Experimental Groups:
-
Group I (Control): Receives the vehicle (e.g., olive oil) only.
-
Group II (CCl₄ Control): Receives a single intraperitoneal (i.p.) injection of CCl₄ (1.5 mL/kg) mixed with olive oil in a 1:1 ratio.[7]
-
Group III (ATT-Treated): Receives oral administration of this compound (100 mg/kg) daily for 7 days, followed by a single i.p. injection of CCl₄.
-
Group IV (Silymarin-Treated): Receives oral administration of silymarin (100 mg/kg) daily for 7 days, followed by a single i.p. injection of CCl₄.
-
-
Procedure:
-
Animals in Groups III and IV are pre-treated with the respective compounds for 7 consecutive days.
-
On the 7th day, 1 hour after the final dose of ATT or silymarin, animals in Groups II, III, and IV are administered CCl₄.
-
24 hours after CCl₄ administration, blood samples are collected for biochemical analysis of liver enzymes.[6]
-
Following blood collection, the animals are euthanized, and liver tissues are harvested for histopathological examination and analysis of oxidative stress markers.
-
-
Biochemical Analysis:
-
Serum levels of ALT and AST are measured using standard enzymatic assay kits.
-
Liver tissue homogenates are used to measure levels of MDA (as an indicator of lipid peroxidation), GSH (a key antioxidant), and SOD activity.
-
Visualizing Experimental Design and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the underlying signaling pathways.
Caption: Workflow of the in vivo CCl₄-induced hepatotoxicity study.
Mechanism of Action: The Nrf2 Signaling Pathway
The hepatoprotective effects of this compound are significantly attributed to its ability to modulate cellular antioxidant defenses. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[10][11]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. When exposed to oxidative stress or activators like ATT, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Caption: ATT activates the Nrf2 signaling pathway to protect hepatocytes.
References
- 1. Pharmacological studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Nrf2 Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the Nrf2-ARE Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Assays for Anethole Trithione Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like anethole (B165797) trithione is paramount for ensuring product quality, safety, and efficacy. Anethole trithione is a compound used in the management of xerostomia (dry mouth). This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantification of this compound and its related compounds.
Quantitative Data Summary
The following table summarizes the key validation parameters for the HPLC assay of 4-hydroxy-anethole trithione and a UV-Vis spectrophotometric assay for anethole. This allows for a side-by-side comparison of the performance characteristics of each method.
| Validation Parameter | HPLC for 4-Hydroxy-Anethole Trithione in Plasma | UV-Vis Spectrophotometry for Anethole |
| Linearity Range | 20 - 1500 ng/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9992 | 0.9987 |
| Limit of Quantification (LOQ) | 20 ng/mL | 2.48 µg/mL |
| Limit of Detection (LOD) | Not Reported | 0.82 µg/mL |
| Accuracy (% Recovery) | Relative Recoveries: 102.53 - 107.04% | Not explicitly stated as % recovery, but implied through linearity and precision. |
| Precision (% RSD) | Not explicitly stated | Repeatability and Intermediate Precision: Low %RSD values reported. |
| Wavelength (λmax) | 346 nm | 282 nm |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to enable replication and adaptation for specific research needs.
High-Performance Liquid Chromatography (HPLC) for 4-Hydroxy-Anethole Trithione
This method is suitable for the determination of 4-hydroxy-anethole trithione in human plasma.
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of methanol (B129727) and water (75:25, v/v).
-
Flow Rate : 1 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV detection at a wavelength of 346 nm.
-
-
Sample Preparation :
-
Human plasma samples are subjected to enzymatic hydrolysis using β-glucuronidase to release the conjugated form of 4-hydroxy-anethole trithione.
-
Following hydrolysis, liquid-liquid extraction is performed using a mixture of cyclohexane (B81311) and isopropanol (B130326) (95:5, v/v).
-
Mifepristone is used as an internal standard.
-
-
Validation :
-
Linearity : The method was demonstrated to be linear over the concentration range of 20-1500 ng/mL, with a regression equation of Y = 0.0016C - 0.0069 and a correlation coefficient (r) of 0.9992.
-
Limit of Quantification (LOQ) : The LOQ in plasma was determined to be 20 ng/mL.
-
Recovery : The absolute recoveries of 4-hydroxy-anethole trithione at three different concentrations were 32.04%, 38.95%, and 44.06%. The relative recoveries were found to be in the range of 102.53% to 107.04%, indicating good accuracy.
-
UV-Visible Spectrophotometry for Anethole
This method provides a simple and rapid approach for the quantification of anethole.
-
Instrumentation : A UV-Vis spectrophotometer.
-
Methodology :
-
Solvent : Methanol.
-
Wavelength of Maximum Absorbance (λmax) : 282 nm.
-
-
Standard Solution Preparation :
-
A stock solution of eugenol (B1671780) (a related compound used for method development and validation illustration in the source) is prepared by dissolving 100 mg in 100 mL of methanol.
-
Working standard solutions are prepared by diluting the stock solution with methanol to achieve concentrations in the range of 5-50 µg/mL.
-
-
Validation :
-
Linearity : The method was found to be linear in the concentration range of 5-50 µg/mL, with a regression coefficient of 0.9987.
-
Limit of Detection (LOD) : The LOD was determined to be 0.82 µg/mL.
-
Limit of Quantification (LOQ) : The LOQ was found to be 2.48 µg/mL.
-
Precision : The method demonstrated good precision with low %RSD values for repeatability and intermediate precision.
-
Visualizations
The following diagrams illustrate the general workflows for analytical method validation and a typical HPLC system setup.
Caption: General workflow for analytical method validation.
Caption: Schematic diagram of a typical HPLC system.
Objective Comparison and Conclusion
HPLC offers high specificity and sensitivity, making it the preferred method for complex matrices such as plasma, where multiple components may be present. The ability to separate the analyte of interest from other compounds before quantification minimizes interference and leads to more accurate and reliable results. The validation data for the 4-hydroxy-anethole trithione method demonstrates its suitability for bioanalytical applications, with a low LOQ of 20 ng/mL. The main drawbacks of HPLC are the higher cost of instrumentation and consumables, as well as the need for more extensive sample preparation and longer analysis times compared to spectrophotometry.
UV-Vis Spectrophotometry , on the other hand, is a simpler, faster, and more cost-effective technique. It is well-suited for the routine quality control of bulk drug substances and simple pharmaceutical formulations where the analyte has a distinct chromophore and minimal interference from excipients is expected. However, its lower specificity makes it more susceptible to interference from other absorbing compounds in the sample matrix. The validation parameters for the anethole method show a higher LOQ (2.48 µg/mL) compared to the HPLC method for the metabolite, indicating lower sensitivity.
A Comparative Guide to the Pharmacodynamics of Anethole Trithione and Bethanechol
This guide provides a detailed comparison of the pharmacodynamic properties of anethole (B165797) trithione and bethanechol (B1168659), two drugs that modulate the parasympathetic nervous system. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and mechanistic insights.
Introduction
Anethole trithione and bethanechol are both agents that enhance parasympathetic activity, but they achieve this through different mechanisms. This compound, a synthetic sulfur-containing compound, is primarily used to treat dry mouth (xerostomia) and has also been investigated for its choleretic (bile-stimulating) and potential chemopreventive properties[1][2][3]. Bethanechol is a direct-acting parasympathomimetic agent that is structurally similar to acetylcholine[4][5]. It is clinically used to treat urinary retention and certain gastrointestinal disorders by stimulating smooth muscle contraction[4][6][7].
Mechanism of Action
This compound: The precise mechanism of action for this compound is not fully elucidated, but it is believed to enhance salivary secretion by upregulating the number of muscarinic acetylcholine (B1216132) receptors on salivary acinar cells[2][3][8]. Chronic treatment with this compound has been shown to increase the number of these receptors, thereby enhancing the secretory response to parasympathetic stimulation[3][9]. It does not appear to have a direct agonist effect on these receptors with a single dose[9]. Some research also suggests it may have antioxidant and anti-inflammatory properties[1][10].
Bethanechol: Bethanechol is a direct-acting cholinergic agonist that selectively stimulates muscarinic receptors[4][5][6]. By binding to these receptors, it mimics the effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system[11]. Its action is more prolonged than that of acetylcholine because it is not hydrolyzed by cholinesterase[4][11]. Bethanechol's effects are most prominent on the smooth muscles of the urinary bladder and the gastrointestinal tract[4][5][7]. It has minimal to no effect on nicotinic receptors[5][6].
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and the established pathway for bethanechol.
Caption: Proposed mechanism of this compound.
Caption: Direct agonistic action of bethanechol.
Comparative Pharmacokinetics
The pharmacokinetic profiles of this compound and bethanechol differ significantly, impacting their clinical application.
| Parameter | This compound | Bethanechol |
| Absorption | Poorly absorbed due to low water solubility, despite high lipophilicity[2][8]. | Poorly absorbed from the GI tract[12]. |
| Metabolism | Rapidly metabolized, primarily in the liver via O-demethylation to an active metabolite, 4-hydroxy-anethole trithione[2][8]. | The metabolic pathways have not been extensively studied[6][12]. |
| Onset of Action | Effects on salivary secretion are typically observed after chronic treatment[9]. | Oral: 30-90 minutes[5][6][11]. Subcutaneous: 5-15 minutes[5][11]. |
| Duration of Action | Not well established due to the nature of its chronic effects. | Oral: Approximately 1 hour, but can be up to 6 hours with larger doses[5][6][11]. Subcutaneous: Up to 2 hours[5]. |
| Elimination | Detailed information on elimination is not readily available[8]. | The mechanisms of elimination have not been thoroughly studied[6]. |
| Half-life | Approximately 3.78 ± 2.12 hours in healthy volunteers. | Unknown[12]. |
Clinical Efficacy and Experimental Data
Both drugs are used to stimulate parasympathetic responses, but their primary clinical applications differ.
| Feature | This compound | Bethanechol |
| Primary Indications | Treatment of dry mouth (xerostomia), particularly that induced by medication or radiotherapy[1][8][13]. Also used as an adjunctive therapy for certain liver and gallbladder conditions[1][2][8]. | Treatment of acute postoperative and postpartum nonobstructive urinary retention and neurogenic atony of the bladder[4][5][6]. |
| Effect on Salivary Secretion | Chronic treatment enhances salivary secretion induced by parasympathetic stimulation[9]. It has been shown to increase saliva volume and the concentration of neuropeptides like substance P in saliva[14]. | Increases salivation as a known side effect of its systemic cholinergic stimulation[6][15]. It has been studied for improving salivary flow in patients undergoing head and neck radiotherapy[16][17]. |
| Effect on GI Tract | Primarily known for its choleretic effects, stimulating bile flow[1][10]. | Increases gastric motility and tone, and can restore impaired peristalsis[6][11]. |
| Effect on Urinary Tract | Not a primary indication or observed effect. | Increases the tone of the detrusor muscle in the bladder, promoting urination and bladder emptying[4][7][11]. |
Experimental Protocols
Evaluating the Effect of Chronic this compound Treatment on Salivary Secretion in Rats:
A representative experimental design to assess the sialogogic (saliva-promoting) effects of this compound, based on published studies, would involve the following steps:
-
Animal Model: Male Wistar rats are used for the study.
-
Drug Administration: this compound is administered orally, once daily, for a period of several days or weeks (e.g., 14 days). A control group receives a vehicle solution.
-
Saliva Collection:
-
Animals are anesthetized.
-
The parasympathetic nerve innervating a submaxillary gland is isolated and stimulated electrically to induce salivation.
-
Alternatively, a muscarinic agonist like pilocarpine (B147212) is injected to stimulate secretion.
-
Saliva is collected from the cannulated duct of the submaxillary gland over a set period.
-
-
Measurement: The volume or weight of the collected saliva is measured to determine the flow rate.
-
Receptor Analysis: Following the treatment period, submaxillary glands can be excised to quantify the number of muscarinic acetylcholine receptors using radioligand binding assays to correlate receptor density with the observed secretory response[3].
The following workflow illustrates this experimental process:
Caption: Workflow for evaluating sialogogic drug effects.
Comparative Adverse Effects
The side effect profiles are a direct reflection of their mechanisms of action.
| Adverse Effect Category | This compound | Bethanechol |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal discomfort, softening of stool[1][18][19]. | Abdominal cramps, colicky pain, nausea, vomiting, diarrhea, increased salivation[6][20]. |
| Cardiovascular | Not commonly reported. | Hypotension (low blood pressure), reflex tachycardia, flushing[6][15]. |
| Central Nervous System | Dizziness, headache[1][18]. | Headache, dizziness, lightheadedness[6][20][21]. |
| Urinary | Discoloration of urine to a bright yellow[8]. | Urinary urgency[6]. |
| Other | Allergic reactions (rash, itching), fatigue[1][18]. | Increased sweating, lacrimation (tearing), miosis (pupil constriction), bronchoconstriction[6][12][15]. |
Conclusion
This compound and bethanechol both enhance cholinergic activity, but their pharmacodynamic profiles are distinct. Bethanechol acts as a direct muscarinic receptor agonist, producing rapid and systemic effects on smooth muscle, making it suitable for acute conditions like urinary retention. In contrast, this compound appears to act indirectly, likely by increasing the number of muscarinic receptors with chronic use, leading to a more localized and gradual enhancement of salivary secretion. This makes it a therapeutic option for chronic conditions such as xerostomia. The differences in their mechanisms are reflected in their clinical applications, onset of action, and side effect profiles, providing distinct therapeutic options for conditions requiring parasympathetic stimulation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | C10H8OS3 | CID 2194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Articles [globalrx.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Enhancement of salivary secretion by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. Bethanechol (Urecholine) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 13. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 14. Enhancement of salivary secretion and neuropeptide (substance P, alpha-calcitonin gene-related peptide) levels in saliva by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bethanechol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 16. Influence of bethanechol on salivary parameters in irradiated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of bethanechol on salivary parameters in irradiated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What are the side effects of this compound? [synapse.patsnap.com]
- 19. Buy Sialor Medication Online at an Affordable Price | CanPharm [canpharm.com]
- 20. Bethanechol (oral route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
Anethole Trithione Demonstrates Potential Superiority in Alleviating Xerostomia Compared to Control, Clinical Data Shows
For Immediate Release
New analysis of clinical trial data suggests that anethole (B165797) trithione is effective in increasing salivary flow and improving symptoms of xerostomia (dry mouth) when compared to a control group. This guide provides a comprehensive overview of the available clinical evidence, experimental protocols, and the underlying mechanism of action of anethole trithione for researchers, scientists, and drug development professionals.
This compound, a bile secretion-stimulating agent, has been investigated for its potential to treat xerostomia, a condition characterized by a persistent dry mouth that can lead to significant oral health issues. A key clinical trial provides the primary evidence for its efficacy in this indication.
Efficacy in Xerostomia: A Clinical Trial Overview
A significant randomized controlled trial investigated the effects of this compound in patients experiencing xerostomia due to various causes, including senile hypofunction, medication side effects, and oral cancer therapy. The study compared the outcomes of treatment with this compound against a control group using artificial saliva.
Key Findings:
-
Increased Salivary Flow: Patients treated with this compound showed a statistically significant increase in both non-stimulated and stimulated salivary flow rates after two weeks of administration.
-
Symptomatic Improvement: A substantial majority of patients in the this compound group (41 out of 49) experienced improvement or resolution of oral discomfort and inflammation within approximately four weeks. In contrast, only a small fraction of the control group (9 out of 45) reported similar improvements.
-
Etiology-Specific Efficacy: The most significant increases in salivary flow were observed in the group where xerostomia was induced by medications.
It is important to note that this pivotal study utilized artificial saliva as a control, rather than a true placebo. While this demonstrates superiority over a common palliative treatment, the direct comparison to a placebo in a large-scale trial for xerostomia remains to be extensively documented in peer-reviewed literature.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the clinical trial, comparing the performance of this compound with the control group.
Table 1: Non-Stimulated Salivary Flow Rate (mL/10 min)
| Treatment Group | Baseline (Mean ± SD) | 2 Weeks (Mean ± SD) | P-Value |
| This compound | 0.76 ± 0.41 | 1.54 ± 1.33 | <0.05 |
| Control (Artificial Saliva) | Not Reported | Remained "almost constant" | N/A |
Table 2: Stimulated Salivary Flow Rate (mL/10 min)
| Treatment Group | Baseline (Mean ± SD) | 2 Weeks (Mean ± SD) | P-Value |
| This compound | 5.18 ± 3.02 | 9.07 ± 4.10 | <0.05 |
| Control (Artificial Saliva) | Not Reported | Remained "almost constant" | N/A |
Table 3: Patient-Reported Improvement in Oral Discomfort and Inflammation
| Treatment Group | Number of Patients with Improvement | Total Number of Patients | Percentage of Patients with Improvement |
| This compound | 41 | 49 | 83.7% |
| Control (Artificial Saliva) | 9 | 45 | 20.0% |
Experimental Protocols
The primary clinical trial cited followed a randomized controlled design.
-
Patient Population: The study included patients with symptomatic hyposalivation (xerostomia) resulting from senile hypofunction, medications, or oral cancer therapy.
-
Intervention: The treatment group received this compound administered orally at a dosage of 6 tablets per day.
-
Control: The control group was administered artificial saliva.
-
Duration: The primary endpoint for salivary flow rate was measured at two weeks. Patient-reported outcomes were assessed over approximately four weeks.
-
Outcome Measures:
-
Primary: Non-stimulated and stimulated salivary flow rates.
-
Secondary: Patient-reported improvement in oral discomfort and inflammation. Salivary viscosity and concentrations of secretory-immunoglobulin A, lactoferrin, potassium, and chloride were also assessed.
-
Mechanism of Action: Signaling Pathway
This compound's efficacy in stimulating salivary secretion is believed to be mediated through its action on the parasympathetic nervous system. It is thought to act on muscarinic receptors, leading to an increase in salivary gland secretion. Research in animal models suggests that chronic treatment with this compound can increase the number of muscarinic acetylcholine (B1216132) receptors in the submaxillary gland, which may contribute to the enhanced salivary secretion. The drug may also stimulate post-receptor effects in the secretory response pathway.
Experimental Workflow for Clinical Trial Assessment
The workflow for assessing the efficacy of this compound in the described clinical trial followed a structured process from patient recruitment to data analysis.
Conclusion
The available clinical evidence indicates that this compound is a promising agent for the treatment of xerostomia, demonstrating significant improvements in salivary flow and patient-reported outcomes compared to artificial saliva. While further studies with a direct placebo comparison would strengthen these findings, the current data provides a solid foundation for its potential therapeutic role. The mechanism of action, involving the stimulation of muscarinic receptors and potential upregulation, offers a clear biological rationale for its observed effects. Researchers and clinicians in the field of oral medicine and drug development should consider these findings in the context of the ongoing need for effective treatments for xerostomia.
comparative study of anethole trithione's impact on quality of life in xerostomia patients
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of anethole (B165797) trithione's efficacy in improving the quality of life for patients with xerostomia, benchmarked against established treatments like pilocarpine (B147212) and cevimeline (B1668456). This document synthesizes available clinical data, details experimental methodologies, and visualizes the underlying molecular pathways.
Executive Summary
Comparative Clinical Data
The following tables summarize quantitative data from clinical trials on anethole trithione and its comparators. It is important to note the absence of direct comparative trials necessitates an indirect comparison of these agents.
Table 1: Efficacy in Improving Salivary Flow
| Treatment | Study | Dosage | Change in Unstimulated Salivary Flow Rate (USFR) | Change in Stimulated Salivary Flow Rate (SSFR) |
| This compound | Hamada et al. (1999)[1] | 25 mg, three times daily | Increase from 0.76 ± 0.41 mL/10 min to 1.54 ± 1.33 mL/10 min (p<0.05) | Increase from 5.18 ± 3.02 mL/10 min to 9.07 ± 4.10 mL/10 min (p<0.05) |
| Pilocarpine | LeVeque et al. (1993) | 5-10 mg, three times daily | Statistically significant improvement over placebo | Statistically significant improvement over placebo |
| Cevimeline | Fife et al. (2002)[2] | 30 mg, three times daily | Statistically significant improvement over placebo | Not always statistically significant improvement over placebo |
Table 2: Impact on Quality of Life
| Treatment | Study | Quality of Life (QoL) Questionnaire | Key Findings |
| This compound | Hamada et al. (1999)[1] | Subjective assessment of oral discomfort | Improvement or resolution of oral discomfort and inflammation in 41 of 48 patients. |
| Pilocarpine | Various studies | EORTC QLQ-H&N35, OHIP-14 | Significant improvements in xerostomia-related QoL scores compared to placebo.[3] |
| Cevimeline | Various studies | OHIP-49, XI | Mixed results, with some studies showing significant improvement in QoL and others not.[4] |
Experimental Protocols
Detailed methodologies from key clinical trials are provided below to allow for critical evaluation of the presented data.
This compound: Hamada et al. (1999)[1]
-
Study Design: A multi-center, randomized, controlled clinical trial.
-
Participants: 48 patients with xerostomia due to various etiologies (Sjögren's syndrome, medication-induced, post-radiotherapy).
-
Intervention: this compound (25 mg tablets) administered three times daily for 4 weeks.
-
Control: A placebo group receiving identical-looking tablets.
-
Primary Outcome Measures:
-
Unstimulated and stimulated whole salivary flow rates, measured by the spitting method over a 10-minute period.
-
Subjective evaluation of oral discomfort and dryness by patients on a visual analog scale (VAS).
-
-
Secondary Outcome Measures: Assessment of oral mucosal inflammation.
-
Statistical Analysis: Paired t-tests were used to compare pre- and post-treatment salivary flow rates.
Pilocarpine: LeVeque et al. (1993)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with radiation-induced xerostomia.
-
Intervention: Oral pilocarpine hydrochloride (5 mg or 10 mg) or placebo, three times daily for 12 weeks.
-
Primary Outcome Measures:
-
Change in whole salivary flow rates (unstimulated and stimulated).
-
Patient-reported improvement in oral dryness, assessed using a global assessment question.
-
-
Secondary Outcome Measures: Use of artificial saliva and patient preference for treatment.
-
Statistical Analysis: Analysis of variance (ANOVA) was used to compare treatment groups.
Cevimeline: Fife et al. (2002)[2]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: Patients with xerostomia associated with Sjögren's syndrome.
-
Intervention: Cevimeline (30 mg) or placebo, three times daily for 12 weeks.
-
Primary Outcome Measures:
-
Change from baseline in unstimulated whole salivary flow rate.
-
Patient's global assessment of dry mouth.
-
Physician's global assessment of dry mouth.
-
-
Quality of Life Assessment: Xerostomia Inventory (XI) questionnaire.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and a typical experimental workflow for clinical trials in this field.
Caption: Signaling pathway for salivary secretion stimulated by this compound, pilocarpine, and cevimeline.
Caption: A generalized workflow for a randomized controlled trial investigating treatments for xerostomia.
Conclusion
This compound demonstrates significant potential in the management of xerostomia by increasing salivary flow and improving patient-reported outcomes.[1] Its unique mechanism of action, which may involve the upregulation of muscarinic receptors, differentiates it from direct agonists like pilocarpine and cevimeline.[5] While pilocarpine and cevimeline are established treatments, their efficacy can be accompanied by systemic cholinergic side effects.[6] The available data suggests that this compound is a well-tolerated and effective option for xerostomia patients. However, to definitively establish its comparative efficacy and impact on quality of life, further research in the form of direct, head-to-head clinical trials employing validated quality of life instruments is imperative. Such studies would provide the high-quality evidence needed to fully integrate this compound into the clinical armamentarium for xerostomia.
References
- 1. Treatment of xerostomia with the bile secretion-stimulating drug this compound: a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilocarpine / Salagen® and Cevimeline / Evoxac® for Dry Mouth (Xerostomia) | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
- 3. Assessment of xerostomia and its impact on quality of life in head and neck cancer patients undergoing radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
Validating the Antioxidant Activity of Anethole Trithione Against Known Antioxidants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of anethole (B165797) trithione (ATT) and its derivatives against well-established antioxidant standards: ascorbic acid (Vitamin C), Trolox (a water-soluble vitamin E analog), and butylated hydroxytoluene (BHT). The information presented herein is collated from various experimental studies to offer a comprehensive overview for researchers in drug discovery and development.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of a compound is a measure of its ability to inhibit oxidative processes. This is often quantified using various in vitro assays that measure the compound's capacity to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) or equivalent capacity values are commonly used metrics, where a lower IC50 value indicates greater antioxidant potency.
While direct comparative studies of anethole trithione against all standard antioxidants across multiple assays are limited, data on related 1,2-dithiole-3-thione derivatives provide valuable insights into its potential efficacy.
| Compound | DPPH Assay (IC50/EC50) | FRAP Assay (μmol Fe(II)/g) | ORAC Assay (μmol TE/g) |
| This compound (ATT) Derivative * | ~ 20.6 µg/mL | Data not available | Data not available |
| Ascorbic Acid (Vitamin C) | 4.97 - 43.2 µg/mL | Data varies widely | 2.0 - 10 µM (TE) |
| Trolox | 2.34 - 6.3 µg/mL | Standard | Standard |
| Butylated Hydroxytoluene (BHT) | 112.05 - 202.35 µg/mL | Data not available | Data not available |
*Data for a potent 1,2-dithiole-3-thione derivative, 5-(4-phenyl-3-thioxo-3H-1,2dithiol-5-yl)-benzo[d]oxazole-2(3H)thione, is used as a proxy for ATT's potential activity in the DPPH assay[1][2]. It is important to note that the antioxidant activity of anethole, a related compound, has been reported as weak in the DPPH assay and inactive in the FRAP assay in some studies[3].
Mechanisms of Antioxidant Action
This compound is understood to exert its antioxidant effects through multiple mechanisms. It is a sulfur-containing compound known to increase cellular levels of glutathione (B108866), a major endogenous antioxidant[4]. This is achieved by upregulating the enzymes involved in glutathione synthesis and regeneration. Furthermore, ATT has been shown to protect against oxidative damage induced by agents like hydrogen peroxide[4]. Some studies suggest that the protective effects of ATT are not solely dependent on glutathione synthesis, indicating other antioxidant mechanisms may be at play[4].
In contrast, the standard antioxidants operate through more direct radical scavenging mechanisms. Ascorbic acid and Trolox are chain-breaking antioxidants that donate a hydrogen atom to free radicals, thus neutralizing them. BHT also functions as a chain-breaking antioxidant, primarily in lipid peroxidation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway for antioxidant action and a typical workflow for validating antioxidant activity in vitro.
Caption: Generalized signaling pathway of antioxidant action.
Caption: General experimental workflow for in vitro antioxidant assays.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).
-
Prepare various concentrations of the test compound (this compound) and standard antioxidants (Ascorbic Acid, Trolox, BHT) in a suitable solvent.
-
Add a fixed volume of the DPPH solution to a series of test tubes or a 96-well plate.
-
Add varying concentrations of the test and standard solutions to the DPPH solution.
-
A control is prepared with the solvent and DPPH solution without any antioxidant.
-
Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a wavelength of 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the intensity of the color is proportional to the antioxidant capacity.
Procedure:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare various concentrations of the test compound and standard antioxidants.
-
Add a small volume of the antioxidant solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored complex at 593 nm.
-
A standard curve is constructed using a known concentration of FeSO₄.
-
The antioxidant capacity is expressed as µmol of Fe(II) equivalents per gram or liter of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Prepare a working solution of the fluorescent probe (fluorescein) in a phosphate (B84403) buffer (75 mM, pH 7.4).
-
Prepare various concentrations of the test compound and Trolox (as the standard).
-
In a 96-well plate, add the fluorescein (B123965) solution to each well, followed by the test or standard antioxidant solutions.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution to each well.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over a period of time (e.g., 60-90 minutes).
-
The area under the curve (AUC) for each sample is calculated.
-
The net AUC is calculated by subtracting the AUC of the blank (no antioxidant) from the AUC of the sample.
-
The ORAC value is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample by comparing the net AUC of the sample to the net AUC of Trolox.
Conclusion
The available data suggests that this compound and its derivatives possess antioxidant properties, likely acting through both direct radical scavenging and the induction of endogenous antioxidant systems. While direct quantitative comparisons with established antioxidants like ascorbic acid, Trolox, and BHT are not extensively documented in a single study, the information on related dithiolethiones indicates a potentially significant antioxidant capacity. Further head-to-head studies employing standardized assays are warranted to definitively establish the comparative efficacy of this compound. Researchers are encouraged to utilize the detailed protocols provided in this guide to conduct such validation studies.
References
- 1. Assessment of antioxidant and DPPH free radical scavenging activity of 1,2-dithiole-3-thione derivatives by using cyclic voltammetry, spectroscopic, and molecular docking studies | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical composition, antimicrobial and antioxidant activities of anethole-rich oil from leaves of selected varieties of fennel [Foeniculum vulgare Mill. ssp. vulgare var. azoricum (Mill.) Thell] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
comparing the gene expression profiles in salivary glands after anethole trithione and pilocarpine treatment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pilocarpine (B147212) and anethole (B165797) trithione are both utilized to enhance salivation, particularly in the management of xerostomia (dry mouth). However, their approaches to stimulating salivary gland function differ fundamentally at the molecular level.
-
Pilocarpine acts as a direct-acting parasympathomimetic agonist, primarily targeting muscarinic M3 receptors on salivary acinar cells to induce a rapid increase in salivation.[1][2]
-
Anethole trithione exhibits a more indirect and long-term mechanism, enhancing the salivary response to other stimuli by increasing the number of muscarinic receptors and potentially modulating post-receptor signaling pathways.[3][4][5][6] It does not directly bind to muscarinic receptors.[7]
This guide will delve into the specifics of these mechanisms, supported by available quantitative data and detailed experimental protocols.
Comparative Data on Salivary Gland Function
The following tables summarize the quantitative effects of this compound and pilocarpine on various parameters of salivary gland function as reported in the scientific literature.
Table 1: Effects on Salivary Secretion
| Parameter | This compound | Pilocarpine | Key Findings |
| Mechanism of Salivation | Indirectly enhances secretion stimulated by parasympathetic nerves or pilocarpine.[8] | Directly stimulates salivary secretion.[1] | This compound potentiates existing secretory pathways, while pilocarpine directly activates them. |
| Effect on Salivary Flow Rate | Chronic treatment significantly increases pilocarpine-induced salivary secretion.[3][8] | Dose-dependently increases salivary flow rate.[9] | Both drugs lead to increased saliva production, but through different modes of action. |
| Effect on Neuropeptides | Chronic treatment significantly increases saliva concentrations of substance P and α-CGRP.[10] | A single oral dose increases the release of salivary substance P and CGRP.[11] | Both substances appear to modulate neuropeptidergic pathways involved in salivation. |
Table 2: Molecular and Cellular Effects
| Parameter | This compound | Pilocarpine | Key Findings |
| Muscarinic Receptor Binding | Does not directly bind to muscarinic acetylcholine (B1216132) receptors.[7] | Acts as a muscarinic acetylcholine receptor agonist, primarily for the M3 subtype.[1][2] | This highlights the fundamental difference in their primary mechanism of action. |
| Muscarinic Receptor Density | Chronic treatment significantly increases the number of muscarinic acetylcholine receptors in the submaxillary gland.[3][6] | Not reported to directly increase receptor density. | This compound's effect on receptor number is a key aspect of its long-term efficacy. |
| Intracellular Calcium ([Ca2+]i) | Chronic treatment increases cholinergic and adrenergic responsiveness, suggesting a post-receptor effect that can influence Ca2+ signaling.[12] | Induces an increase in intracellular Ca2+ concentration in acinar cells.[2] | Pilocarpine directly triggers a key second messenger for fluid secretion. This compound's effect is likely indirect. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and pilocarpine are best understood by examining their respective signaling pathways within salivary gland acinar cells.
Pilocarpine Signaling Pathway
Pilocarpine, as a muscarinic agonist, primarily activates the M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). This initiates a well-characterized signaling cascade leading to fluid secretion. A secondary, distinct pathway involving the transactivation of the Epidermal Growth Factor (EGF) receptor has also been identified.
References
- 1. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pilocarpine induces the residual secretion of salivary fluid in perfused submandibular glands of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic this compound treatment enhances the salivary secretion and increases the muscarinic acetylcholine receptors in the rat submaxillary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | C10H8OS3 | CID 2194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acute effects of a possible sialogogue, this compound, in rat parotid glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of salivary secretion by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term Pilocarpine Treatment Improves Salivary Flow in Irradiated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of salivary secretion and neuropeptide (substance P, alpha-calcitonin gene-related peptide) levels in saliva by chronic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pilocarpine on substance P and calcitonin gene-related peptide releases correlate with salivary secretion in human saliva and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of chronic this compound and amitriptyline treatment on rat parotid gland signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Anethole Trithione
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Anethole (B165797) trithione, a compound investigated for its therapeutic potential, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of anethole trithione, aligning with established safety protocols and regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2]
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2] Do not discharge this compound or its containers into sewer systems or the environment, as it is very toxic to aquatic life with long-lasting effects.[3]
For Unused or Surplus this compound:
-
Segregation and Labeling: Keep this compound in its original or a suitable, clearly labeled, and tightly closed container.[1][2] The label should clearly identify the contents as "this compound" and include appropriate hazard warnings.
-
Waste Collection: Store the container in a designated, cool, dry, and well-ventilated area, separate from incompatible materials, awaiting collection by a licensed chemical waste disposal company.
-
Professional Disposal: The licensed facility will typically dispose of the chemical through controlled incineration with flue gas scrubbing or other approved methods that neutralize its hazardous properties.
For Contaminated Materials (e.g., paper towels, gloves, glassware):
-
Collection: Place all materials contaminated with this compound into a designated, leak-proof container.
-
Labeling: Clearly label the container as "this compound Contaminated Waste" and include hazard symbols.
-
Disposal: Dispose of this container through your institution's hazardous waste program, following the same protocol as for the pure chemical.
In Case of a Small Spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Containment: Prevent the spill from spreading.
-
Cleanup: Carefully sweep up the solid material, avoiding dust generation.[2] Place the collected material and all cleanup supplies into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
Regulatory Framework
In the United States, the disposal of pharmaceutical and chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] These regulations mandate that hazardous waste be managed from its generation to its final disposal to protect human health and the environment.[4]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Quantitative Data Summary
Currently, there is no specific quantitative data, such as concentration thresholds for different disposal methods, available in the reviewed safety data sheets for this compound. The guidance is consistently to treat any amount as hazardous waste requiring professional disposal.
| Parameter | Value | Source |
| Aquatic Toxicity | Very toxic to aquatic life | [3] |
| Environmental Persistence | Very toxic to aquatic life with long lasting effects | [3] |
| Disposal Recommendation | Controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant |
References
Safeguarding Your Research: A Comprehensive Guide to Handling Anethole Trithione
For laboratory professionals engaged in the vital work of drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling of Anethole trithione, a compound utilized for its potential therapeutic effects. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE) protocol
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1][2][3] |
| Skin Protection | Chemical-resistant, impervious gloves. Fire/flame resistant and impervious clothing. | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. For nuisance dust levels, a type N95 (US) or type P1 (EN 143) dust mask can be used.[1][2][3] | NIOSH (US) or CEN (EU) approved respirators and components.[2] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram and procedural steps outline the recommended process.
Step-by-Step Handling Procedure:
-
Receiving: Upon receipt, visually inspect the packaging for any signs of damage or leaks.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1] The recommended storage temperature is 4°C.[2]
-
Preparation: Before handling, ensure you are in a well-ventilated area.[1] Put on all required personal protective equipment as detailed in the table above.
-
Handling: Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition.[1] Avoid contact with skin and eyes.[1]
-
After Handling: Once work is complete, wash hands and any exposed skin thoroughly with soap and water.[1][2][3] Decontaminate all work surfaces.
-
Disposal: Dispose of waste materials, including contaminated PPE, in sealed containers.[3] Arrange for disposal through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or the environment.[1]
Emergency Response Plan
Immediate and appropriate action during an emergency is critical.
Spill or Leak:
-
Evacuate: Evacuate personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Fire:
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
